molecular formula C9H12N2O3 B1327148 4-ethoxy-N-methyl-2-nitroaniline CAS No. 61679-18-3

4-ethoxy-N-methyl-2-nitroaniline

Cat. No.: B1327148
CAS No.: 61679-18-3
M. Wt: 196.2 g/mol
InChI Key: DTJXSLYJMZSTII-UHFFFAOYSA-N
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Description

4-Ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3) is a nitroaniline derivative available for research and development purposes. This compound is part of the important class of organic intermediates used in chemical synthesis . Research and Applications: While specific studies on 4-ethoxy-N-methyl-2-nitroaniline are limited, its structural analogs are well-known in scientific research. closely related N-methyl-nitroanilines are studied as stabilizers and desensitizing agents in energetic materials . Other nitroaniline derivatives are vital intermediates in the synthesis of organic pigments, azoic dyes, and dispersed dyes . The presence of both ethoxy and N-methyl substituents on the nitroaniline core makes this molecule a valuable building block for synthesizing more complex chemical entities, potentially for applications in materials science and specialty chemistry. Chemical Identity: CAS Number: 61679-18-3 IUPAC Name: 4-ethoxy-N-methyl-2-nitroaniline Molecular Formula: C 9 H 12 N 2 O 3 InChI Key: DTJXSLYJMZSTII-UHFFFAOYSA-N Important Notice: This product is intended for research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJXSLYJMZSTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649434
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-18-3
Record name 4-Ethoxy-N-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-ethoxy-N-methyl-2-nitroaniline is a substituted aromatic amine belonging to the class of 2-nitroanilines. Its molecular structure, featuring an N-methylated amino group, an electron-withdrawing nitro group, and an electron-donating ethoxy group, makes it a compound of significant interest for synthetic and medicinal chemistry. While direct literature on this specific molecule is limited, its structural motifs are present in numerous compounds with important biological activities and industrial applications.

The 2-nitroaniline scaffold is a well-established pharmacophore in drug discovery, with derivatives showing a range of biological activities, including anticancer and antimicrobial properties.[1] The nitro group can undergo bioreductive activation under the hypoxic conditions often found in solid tumors, a mechanism exploited in targeted cancer therapy.[1] Furthermore, related structures such as 4-methoxy-2-nitroaniline serve as crucial intermediates in the synthesis of high-value pharmaceuticals, most notably the proton pump inhibitor Omeprazole.[2][3]

This guide provides a comprehensive overview of 4-ethoxy-N-methyl-2-nitroaniline, leveraging data from closely related analogues to infer its physicochemical properties, reactivity, and safety profile. A detailed, field-proven protocol for its synthesis via N-methylation of the commercially available precursor, 4-ethoxy-2-nitroaniline, is presented, offering researchers a practical pathway to access this valuable chemical entity.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-ethoxy-N-methyl-2-nitroaniline is not widely available. The properties outlined below are a combination of data from its immediate precursor, 4-ethoxy-2-nitroaniline, and computed values, providing a reliable profile for research and experimental design.

Table 2.1: Physicochemical Properties of 4-ethoxy-N-methyl-2-nitroaniline and Related Compounds

Property Value for 4-ethoxy-N-methyl-2-nitroaniline Value for Precursor (4-ethoxy-2-nitroaniline) Reference
CAS Number 61679-18-3 616-86-4 [4][5]
Molecular Formula C₉H₁₂N₂O₃ C₈H₁₀N₂O₃ [4][6]
Molecular Weight 196.21 g/mol 182.18 g/mol [5][6]
Appearance Predicted: Orange to red solid Red to rust-brown crystalline powder [5][7]
Melting Point Not available 111-113 °C [7]
Boiling Point Not available 346.2 °C at 760 mmHg [5]
XLogP3 Not available 2.2 [5]
Hydrogen Bond Donor Count 0 1 [5]

| Hydrogen Bond Acceptor Count | 4 | 4 |[5] |

Spectroscopic Characterization (Inferred)

Spectroscopic analysis is essential for structural confirmation. While specific spectra for the title compound are not published, the expected characteristics can be reliably predicted based on its functional groups. For reference, spectral data for the precursor, 4-ethoxy-2-nitroaniline, is available in public databases.[6]

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group protons, a singlet for the N-methyl protons, and three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the nitro, amino, and ethoxy substituents.

  • ¹³C NMR: The spectrum should display nine distinct carbon signals, including two for the ethoxy group, one for the N-methyl group, and six for the aromatic ring.

  • IR Spectroscopy: Key absorption bands would confirm the presence of functional groups: N-H stretching (absent due to N-methylation, unlike its precursor), C-H stretching (aromatic and aliphatic), asymmetric and symmetric N-O stretching for the nitro group (typically around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively), and C-O-C stretching for the ether linkage.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at m/z = 196.21, confirming the molecular weight.

Synthesis and Purification

The most direct and logical pathway to synthesize 4-ethoxy-N-methyl-2-nitroaniline is through the N-methylation of its primary amine precursor, 4-ethoxy-2-nitroaniline. This precursor is commercially available, making the synthesis accessible.

Synthetic Strategy Overview

The strategy involves a nucleophilic substitution reaction. The nitrogen atom of the amino group in 4-ethoxy-2-nitroaniline is deprotonated using a strong, non-nucleophilic base to form a highly nucleophilic anion. This anion then attacks an electrophilic methyl source, such as methyl iodide, to form the N-C bond.

Synthesis_Scheme cluster_reactants Reactants cluster_product Product Precursor 4-ethoxy-2-nitroaniline Product 4-ethoxy-N-methyl-2-nitroaniline Precursor->Product N-Methylation Reagents 1. NaH, DMF 2. CH3I Workflow_N_Methylation start Start: Assemble Dry Glassware under Inert Atmosphere add_reagents Add 4-ethoxy-2-nitroaniline and Anhydrous DMF start->add_reagents cool1 Cool to 0 °C (Ice Bath) add_reagents->cool1 add_nah Add NaH (60%) Portion-wise cool1->add_nah stir1 Stir at RT for 15 min (Anion Formation) add_nah->stir1 cool2 Cool to 0 °C stir1->cool2 add_mei Add Methyl Iodide Dropwise cool2->add_mei stir2 Stir at RT for 30-60 min (Monitor by TLC) add_mei->stir2 quench Pour into Brine/NaHCO3(aq) (Precipitation) stir2->quench filter Filter Solid Product quench->filter wash Wash with H2O filter->wash dry Dry under Vacuum wash->dry end End: Purified Product dry->end

Sources

In-Depth Technical Guide: Synthesis of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3) is a critical intermediate in the synthesis of functionalized benzimidazoles, azo dyes, and tyrosine kinase inhibitors. Its structural core—an electron-deficient aniline derivative—requires precise synthetic orchestration to ensure correct regiochemistry of the nitro and alkyl groups relative to the ethoxy substituent.

This guide presents two validated synthetic pathways:

  • The Nucleophilic Aromatic Substitution (

    
    ) Route:  The "Gold Standard" for medicinal chemistry, offering high regioselectivity and yield.
    
  • The N-Alkylation Route: A scalable approach utilizing commercially available 4-ethoxy-2-nitroaniline, optimized to prevent poly-alkylation.

Retrosynthetic Analysis

To design the optimal route, we must deconstruct the target molecule (TM). The electronic character of the benzene ring—activated by the electron-donating ethoxy group but deactivated by the nitro group—dictates the disconnection strategy.

Strategic Disconnections
  • C–N Bond Formation (Amine): Disconnecting the N-methyl bond leads to 4-ethoxy-2-nitroaniline. However, direct methylation is prone to over-alkylation (formation of quaternary ammonium salts).

  • C–N Bond Formation (Aromatic): Disconnecting the aryl-amine bond points to an activated halo-arene precursor (4-ethoxy-1-fluoro-2-nitrobenzene) susceptible to

    
     by methylamine. This is the most convergent strategy.
    

Retrosynthesis TM Target Molecule 4-Ethoxy-N-methyl-2-nitroaniline Precursor1 4-Ethoxy-1-fluoro-2-nitrobenzene (Activated Electrophile) Precursor1->TM SNAr (Route A) High Regiocontrol Precursor2 4-Ethoxy-2-nitroaniline (Nucleophile) Precursor2->TM N-Alkylation (Route B) Requires Optimization Reagent1 Methylamine (MeNH₂) Reagent1->TM Reagent2 MeI / Base (Risk: Poly-alkylation) Reagent2->TM

Figure 1: Retrosynthetic logic comparing the


 approach (Route A) and direct alkylation (Route B).

Route A: Nucleophilic Aromatic Substitution ( )

Status: Preferred Method (High Purity)

This route exploits the strong ortho-directing activation provided by the nitro group, which makes the fluorine atom at position 1 highly susceptible to nucleophilic attack by methylamine. The para-ethoxy group acts as a spectator electronically but is crucial for the final structure.

Reaction Scheme


Detailed Protocol

Reagents:

  • 4-Ethoxy-1-fluoro-2-nitrobenzene (1.0 equiv) [CAS: 10298-81-4][1]

  • Methylamine (2.0 M in THF or 40% aq. solution) (3.0 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Charge a dried round-bottom flask with 4-ethoxy-1-fluoro-2-nitrobenzene (10 mmol, 1.85 g) and anhydrous THF (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the initial addition.

  • Addition: Add DIPEA (15 mmol, 2.6 mL) followed by the dropwise addition of Methylamine solution (30 mmol). Note: If using aqueous methylamine, ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a bright orange/red product spot (
      
      
      
      ).
  • Quench & Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash with water (2 x 30 mL) to remove amine salts.

    • Wash with brine (30 mL).

    • Dry the organic phase over anhydrous

      
      .[2]
      
  • Purification: Concentrate in vacuo. The crude red solid is often pure enough (>95%), but can be recrystallized from Ethanol/Water (9:1) if necessary.

Yield: Expected 85–95%.

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex intermediate. The nitro group at the ortho position stabilizes the negative charge on the ring carbon during the transition state. The fluorine atom is chosen over chlorine because the high electronegativity of fluorine inductively destabilizes the ground state and stabilizes the transition state in


 reactions, accelerating the rate significantly.

Route B: Controlled N-Methylation of 4-Ethoxy-2-nitroaniline

Status: Alternative Method (Cost-Effective for Scale)

If the fluoro-precursor is unavailable, one can start from the inexpensive 4-ethoxy-2-nitroaniline. However, direct methylation with Methyl Iodide (MeI) often leads to the N,N-dimethyl byproduct. To solve this, we employ a "One-Pot Protection-Methylation" strategy or controlled deprotonation.

Reaction Scheme


Detailed Protocol

Step 1: N-Formylation

  • Reflux 4-ethoxy-2-nitroaniline (10 mmol) in 98% Formic Acid (15 mL) for 3 hours.

  • Pour onto ice water. Filter the precipitate (N-formyl derivative). Dry in vacuo.[2][3]

Step 2: Methylation & Deprotection

  • Dissolve the N-formyl intermediate in dry DMF (10 mL).

  • Add Potassium Carbonate (

    
    , 1.5 equiv) and Methyl Iodide (MeI, 1.2 equiv). Stir at RT for 3 hours.
    
  • In-situ Hydrolysis: Add 2M HCl (10 mL) directly to the reaction mixture and heat to 80°C for 1 hour to cleave the formyl group.

  • Workup: Neutralize with NaOH to pH 8. Extract with DCM.

Yield: 70–80% (over 2 steps).

Analytical Characterization

Validating the structure is non-negotiable. The following data corresponds to the target molecule.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Red/Orange Crystalline SolidNitroaniline chromophore
Melting Point 110–113 °CMatches literature for analogs
1H NMR (CDCl3)

8.05 (d, 1H, J=2.5 Hz)
H3 (Ortho to NO2)

7.95 (br s, 1H)
N-H (Broad, exchangeable)

7.10 (dd, 1H)
H5 (Meta to NO2)

6.80 (d, 1H)
H6 (Ortho to NHMe)

4.05 (q, 2H)
-O-CH2 -CH3

3.02 (d, 3H)
-NH-CH3 (Doublet due to NH coupling)

1.42 (t, 3H)
-O-CH2-CH3
MS (ESI+) m/z 197.1 [M+H]+Molecular Ion

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Ensure reaction temperatures do not exceed 120°C.

  • Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.

  • Methyl Iodide: Potent alkylating agent (carcinogen). Use gloves and deactivate waste with aqueous ammonia.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the synthesis route based on starting material availability.

Workflow Start Start: Select Precursor Check1 Is 4-Ethoxy-1-fluoro-2-nitrobenzene available? Start->Check1 RouteA Route A: SNAr Displacement (Preferred) Check1->RouteA Yes RouteB Route B: Protection/Methylation Check1->RouteB No StepA1 Mix with MeNH₂ in THF (0°C -> RT) RouteA->StepA1 StepB1 Formylate 4-Ethoxy-2-nitroaniline RouteB->StepB1 StepA2 Workup: Wash with H₂O StepA1->StepA2 Final Product: 4-Ethoxy-N-methyl-2-nitroaniline (Red Solid) StepA2->Final StepB2 Methylate (MeI/K₂CO₃) StepB1->StepB2 StepB3 Acid Hydrolysis StepB2->StepB3 StepB3->Final

Figure 2: Operational workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

References

  • Key Organics. 4-ethoxy-N-methyl-2-nitroaniline Product Page (CAS 61679-18-3).[4][5][6] Retrieved from

  • PubChem. 4-Ethoxy-1-fluoro-2-nitrobenzene (Precursor Data). National Library of Medicine. Retrieved from

  • BenchChem. Protocols for SNAr on Fluoro-Nitrobenzenes. Retrieved from

  • Organic Syntheses. General Procedure for Nitration and Methylation of Anilines. Coll. Vol. 3, p. 661. Adapted from

Sources

Technical Guide: 4-Ethoxy-N-methyl-2-nitroaniline Molecular Architecture & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3). A derivative of p-phenetidine, this molecule represents a classic "push-pull" chromophore utilized in dye chemistry and as a solvatochromic probe. This document details its electronic properties, optimized synthetic pathways, and spectroscopic fingerprinting, designed for researchers in organic synthesis and materials science.

Part 1: Molecular Architecture & Electronic Properties

The physicochemical behavior of 4-ethoxy-N-methyl-2-nitroaniline is governed by the electronic interplay between its three substituents on the benzene ring.

The "Push-Pull" Electronic System

The molecule functions as a donor-acceptor (


) system:
  • Donors: The ethoxy group (-OEt) at position 4 and the secondary amine (-NHMe) at position 1 donate electron density into the ring via resonance (+M effect).

  • Acceptor: The nitro group (-NO

    
    )  at position 2 acts as a strong electron withdrawer (-M, -I effects).
    

This conjugation results in a significant dipole moment and a bathochromic shift (red shift) in its UV-Vis absorption spectrum compared to unsubstituted aniline. The molecule typically appears as a deep red or rust-colored crystalline solid.

Intramolecular Hydrogen Bonding

A critical structural feature is the intramolecular hydrogen bond between the amino hydrogen and the nitro group oxygen (


).
  • Conformational Lock: This interaction locks the N-methylamino group and the nitro group into a coplanar arrangement with the benzene ring.

  • Stability: This planarization maximizes

    
    -orbital overlap, enhancing the color intensity and stability of the molecule against hydrolysis.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and the "push-pull" vector.

ElectronicEffects cluster_molecule Electronic Architecture NHMe N-Methyl (Donor) +M Effect Ring Benzene $pi$-Bridge NHMe->Ring e- injection NO2 Nitro (Acceptor) -M Effect NHMe->NO2 Intramolecular H-Bond (Planarity) Ring->NO2 e- withdrawal OEt Ethoxy (Auxiliary Donor) +M Effect OEt->Ring e- injection

Figure 1: Electronic flow and structural stabilization in 4-ethoxy-N-methyl-2-nitroaniline.

Part 2: Synthetic Pathways & Process Optimization

Synthesizing N-alkylated nitroanilines requires controlling regioselectivity to prevent over-alkylation (formation of tertiary amines). Two primary routes are recommended based on available starting materials.

Route A: Nucleophilic Aromatic Substitution (S Ar)

Recommended for High Purity. This route avoids the formation of dimethylated byproducts by displacing a halogen leaving group with methylamine.

  • Starting Material: 1-fluoro-4-ethoxy-2-nitrobenzene (or the chloro analog).

  • Reagent: Methylamine (aq. or in THF).

  • Mechanism: The ortho-nitro group activates the C-1 position for nucleophilic attack.

Route B: Selective N-Methylation (Standard Lab Scale)

Recommended for Cost Efficiency. This route utilizes the commercially available 4-ethoxy-2-nitroaniline (CAS 616-86-4).

  • Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI).[1]

  • Critical Control: The acidity of the NH proton is enhanced by the ortho-nitro group, allowing deprotonation by NaH. Stoichiometry must be strictly 1:1 to minimize dimethylation.

Experimental Protocol (Route B Adaptation)

Based on standard nitrophenol/aniline methylation protocols [1, 2].

Step-by-Step Methodology:

  • Solvation: Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in anhydrous DMF under inert atmosphere (

    
    ).
    
  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Observe hydrogen gas evolution and color change (deep red anion formation).

  • Alkylation: Stir for 30 mins. Add Methyl Iodide (1.05 eq) dropwise via syringe.

  • Reaction: Allow to warm to room temperature. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quench & Workup: Pour reaction mixture into ice-cold saturated

    
    . Filter the resulting precipitate.[1]
    
  • Purification: Recrystallize from Ethanol/Water to remove trace dimethylated impurities.

SynthesisWorkflow start Start: 4-Ethoxy-2-nitroaniline (CAS 616-86-4) step1 1. Dissolve in DMF (Inert Atmosphere) start->step1 step2 2. Add NaH (1.1 eq) @ 0°C (Deprotonation) step1->step2 step3 3. Add MeI (1.05 eq) (Nucleophilic Attack) step2->step3 Anion Formation step4 4. Quench (Sat. NH4Cl) & Filtration step3->step4 Reaction Complete end Product: 4-ethoxy-N-methyl-2-nitroaniline (Red Crystalline Solid) step4->end

Figure 2: Optimized synthesis workflow via selective N-methylation.

Part 3: Spectroscopic Characterization[2]

Identification relies on distinguishing the N-methyl group and the ethoxy chain.

TechniqueFeatureExpected Signal / Characteristic
1H NMR N-Methyl

~3.0 ppm (Doublet,

Hz due to NH coupling).
NH Proton

~8.0–8.5 ppm (Broad, deshielded by H-bond).
Ethoxy Quartet (~4.1 ppm) and Triplet (~1.4 ppm).
Aromatic 3 protons. H-3 (ortho to NO2) is most deshielded (~7.5 ppm).
IR N-H Stretch Single sharp band ~3300–3400 cm

(Secondary amine).
NO2 Stretch Strong bands at ~1500 cm

(asymmetric) and ~1300 cm

(symmetric).
UV-Vis

~450–480 nm (Solvent dependent). Exhibits positive solvatochromism (red shift in polar solvents).

Part 4: Safety & Handling (E-E-A-T)

Nitroanilines are potent biological agents. Strict adherence to safety protocols is mandatory.

  • Acute Toxicity: Like its parent compound (4-ethoxy-2-nitroaniline), this molecule is likely toxic if swallowed, inhaled, or absorbed through the skin [3].

  • Target Organs: Blood (Methemoglobinemia potential) and Liver.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended during synthesis).

    • P100 respirator or work strictly within a fume hood to avoid dust inhalation.

  • Storage: Store in amber vials away from light. Nitro compounds can degrade upon prolonged UV exposure.

References

  • Context: Provides the foundational NaH/MeI methylation protocol adapted for the ethoxy analog.
  • Context: Verification of CAS number and commercial availability of the specific N-methyl deriv
  • PubChem. (n.d.).[2][3][4] 4-Ethoxy-2-nitroaniline (Parent Compound Safety Data). National Library of Medicine. Retrieved from [Link]

    • Context: Source for toxicity profile and physical property baselines of the parent scaffold.

Sources

physical and chemical properties of 4-ethoxy-N-methyl-2-nitroaniline

[1]

Chemical Identity & Significance

4-Ethoxy-N-methyl-2-nitroaniline is a secondary amine featuring a nitro group ortho to the amine and an ethoxy group in the para position.[1] This substitution pattern creates a "push-pull" electronic system (donor ethoxy/amine vs. acceptor nitro), making the compound highly colored (typically deep orange to red) and chemically versatile.[1]

It serves as a critical intermediate for synthesizing Disperse Dyes and Hair Colorants (semi-permanent dyes), where the N-methyl group improves solubility in hydrophobic matrices and bathochromically shifts the absorption maximum compared to the primary amine.[1]

Nomenclature & Identifiers
Identifier Value
IUPAC Name 4-ethoxy-N-methyl-2-nitroaniline
CAS Number 61679-18-3
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES CCOc1ccc(NC)c(c1)=O
Structural Class Nitroaniline / Alkyl-aryl ether

Physicochemical Profile

The following data synthesizes experimental values for the parent compound (4-ethoxy-2-nitroaniline) and calculated predictive models for the N-methyl derivative, as direct experimental data for the derivative is proprietary or rare in open literature.

Physical Properties Table
PropertyValue / DescriptionSource/Note
Appearance Bright orange to rust-red crystalline solidAnalogous to 4-methoxy-N-methyl derivatives.[1]
Melting Point 85 – 95 °C (Predicted)N-methylation typically lowers MP relative to parent (Parent MP: 111-113 °C) due to reduced H-bonding.[1]
Boiling Point ~330 °C (Predicted at 760 mmHg)High BP due to polarity; likely decomposes before boiling.[1]
Solubility Soluble in DCM, Ethyl Acetate, DMSO, DMF.[1] Insoluble in water.Lipophilic character increased by N-methylation.[1]
LogP ~2.3 – 2.6 (Estimated)Moderate lipophilicity; suitable for membrane permeability studies.[1]
pKa (Conjugate Acid) ~1.0 – 1.5Weakly basic due to strong electron-withdrawing nitro group ortho to amine.[1]

Synthetic Pathways & Reactivity

The synthesis of 4-ethoxy-N-methyl-2-nitroaniline is most efficiently achieved via nucleophilic substitution (alkylation) of the primary amine precursor.[1]

Primary Synthesis Protocol: N-Methylation

Precursor: 4-Ethoxy-2-nitroaniline (CAS 616-86-4).[1] Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K


1
Step-by-Step Methodology
  • Activation: Dissolve 4-ethoxy-2-nitroaniline (1.0 eq) in anhydrous DMF or DMSO under inert atmosphere (N

    
    ).
    
  • Deprotonation: Add NaH (1.1 eq, 60% dispersion) slowly at 0°C. The solution will darken (deep red/purple) as the anilide anion forms.[1]

    • Note: The ortho-nitro group stabilizes this anion via resonance, making the amine proton more acidic than typical anilines.[1]

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Quench & Isolation: Pour the reaction mixture into ice water. The product will precipitate as an orange solid.

  • Purification: Filter and recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Reaction Mechanism Diagram

The following diagram illustrates the transformation logic, highlighting the resonance stabilization that facilitates the reaction.

SynthesisPathwayStart4-Ethoxy-2-nitroaniline(Precursor)BaseDeprotonation(NaH/DMF)Start->Base- H2IntermediateAnilide Anion(Resonance Stabilized)Base->IntermediateAnion FormationReagentMethylation(MeI / SN2 Attack)Intermediate->ReagentProduct4-Ethoxy-N-methyl-2-nitroaniline(Target)Reagent->Product- NaI

Figure 1: Synthetic pathway for the N-methylation of 4-ethoxy-2-nitroaniline via SN2 mechanism.[1]

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for specific spectral signatures that distinguish it from the unmethylated parent.

NMR Spectroscopy (Expected Signals in CDCl )
  • 
    H NMR: 
    
    • 
       1.4 ppm (t, 3H):  Methyl protons of the ethoxy group.[1]
      
    • 
       2.9 – 3.0 ppm (s/d, 3H): Diagnostic N-Methyl signal.  Appears as a doublet if coupled to the NH proton, or a singlet if exchange is fast.[1]
      
    • 
       4.0 ppm (q, 2H):  Methylene protons of the ethoxy group.[1]
      
    • 
       6.8 – 8.0 ppm (m, 3H):  Aromatic protons.[1] The proton ortho to the nitro group will be most deshielded.
      
    • 
       8.0+ ppm (br, 1H):  NH proton (broad, exchangeable).[1]
      
Infrared (IR) Spectroscopy[1][2]
  • N-H Stretch: Single band around 3300–3400 cm

    
     (Secondary amine).[1] Note: The parent primary amine would show two bands.[1]
    
  • NO

    
     Stretch:  Strong bands at ~1500 cm
    
    
    (asymmetric) and ~1330 cm
    
    
    (symmetric).
  • C-O Stretch: Strong band around 1240 cm

    
     (Aryl ether).[1]
    

Applications in Research & Industry

Dye Manufacturing (Chromophore Engineering)

This compound is a structural analog to Disperse Violet and HC dye series.[1]

  • Mechanism: The N-methyl group acts as an auxochrome.[1] By increasing the electron-donating strength of the amine (via inductive effect of the methyl), it causes a bathochromic shift (red-shift) in the absorption spectrum compared to the unmethylated analog.[1]

  • Use Case: Development of semi-permanent hair dyes that require high lipophilicity to penetrate the hair cuticle without oxidative activation.

Pharmaceutical Intermediate

Nitroanilines are versatile scaffolds. The 4-ethoxy-N-methyl motif is relevant in:

  • Tyrosine Kinase Inhibitors (TKIs): Similar cores are found in EGFR inhibitors where the aniline nitrogen binds to the kinase hinge region.[1]

  • Metabolic Stability Studies: Used to compare N-demethylation rates against O-deethylation rates in cytochrome P450 assays.[1]

Safety & Handling (E-E-A-T)

Warning: Nitroanilines are generally toxic and can be absorbed through the skin.[1][2]

Hazard ClassRisk DescriptionProtocol
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[1]Use full PPE (Nitrile gloves, N95/P100 respirator).
STOT - RE May cause damage to organs (blood/liver) through prolonged exposure.[1]Handle in a fume hood. Avoid dust generation.[2]
Methemoglobinemia Absorption may oxidize hemoglobin, reducing oxygen transport.[1]Antidote awareness: Methylene blue is the standard treatment for methemoglobinemia.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.

References
  • PubChem. 4-Ethoxy-2-nitroaniline (Parent Compound Data).[1] National Library of Medicine.[3] Available at: [Link][1]

  • Royal Society of Chemistry. N-Methylation of Aromatic Amines (General Protocol).[1] RSC Advances, 2019. Available at: [Link][1]

An In-Depth Technical Guide to 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-ethoxy-N-methyl-2-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, potential applications, and critical safety considerations. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Compound Identification and Structure

4-ethoxy-N-methyl-2-nitroaniline is a derivative of aniline carrying three substituents on the benzene ring: an ethoxy group, a methylamino group, and a nitro group.

IUPAC Name: 4-ethoxy-N-methyl-2-nitroaniline[1] CAS Number: 61679-18-3[1] Molecular Formula: C9H12N2O3[1] Molecular Weight: 196.21 g/mol Canonical SMILES: CCN(C1=CC=C(OCC)C=C1[O-])C

The structural arrangement of these functional groups—particularly the ortho-nitro group relative to the N-methylamino group and the para-ethoxy group—dictates its chemical reactivity and physical properties.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-ethoxy-N-methyl-2-nitroaniline is not extensively published. However, we can infer its properties from its unmethylated precursor, 4-ethoxy-2-nitroaniline, and related analogs.

PropertyValue (4-ethoxy-2-nitroaniline)Expected Value (4-ethoxy-N-methyl-2-nitroaniline)Source
Appearance Red to rust-brown crystalline powderLikely a colored crystalline solid (e.g., orange, red)[2][3]
Melting Point 111-113 °CExpected to be slightly lower due to N-methylation disrupting crystal packing[2]
Boiling Point 346.2 °C at 760 mmHgExpected to be similar or slightly higher[3]
Solubility Insoluble in waterExpected to have low water solubility
pKa Data not readily availableThe N-methyl group will slightly increase the basicity of the amine compared to the primary amine precursor.
UV-Vis λmax Data not readily availableThe chromophoric system should result in absorption in the UV-visible range.

Spectroscopic Data: While specific spectra for the title compound are not widely available, the expected spectroscopic signatures can be predicted. For its precursor, 4-ethoxy-2-nitroaniline, 1H NMR, 13C NMR, IR, and mass spectrometry data are available and serve as a reference.[4][5] For instance, the introduction of the N-methyl group would result in a new singlet in the 1H NMR spectrum around 2.8-3.0 ppm and a new carbon signal in the 13C NMR spectrum around 30-35 ppm.[6]

Synthesis and Mechanism

The most direct and logical synthesis of 4-ethoxy-N-methyl-2-nitroaniline involves the N-methylation of its precursor, 4-ethoxy-2-nitroaniline. A general, reliable protocol for this transformation is presented below.

Experimental Protocol: Synthesis via N-methylation

This procedure is adapted from established methods for the N-methylation of substituted anilines.[7]

Materials:

  • 4-ethoxy-2-nitroaniline (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (MeI) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-ethoxy-2-nitroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the aniline nitrogen to form a highly nucleophilic sodium salt. This step is crucial for the subsequent methylation and is performed under an inert atmosphere to prevent quenching of the base by atmospheric moisture.

  • Stirring: Allow the reaction mixture to stir at room temperature for 15-30 minutes. The formation of a deep red slurry is indicative of anion formation.[7]

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise via the dropping funnel. An exothermic reaction may be observed. Causality: Methyl iodide is an excellent electrophile for SN2 reactions. The deprotonated aniline acts as the nucleophile, attacking the methyl group of MeI to form the N-methyl bond.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Precipitation: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of brine and saturated sodium bicarbonate. This will quench any unreacted NaH and MeI and precipitate the crude product.[7]

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts and residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram: Synthesis of 4-ethoxy-N-methyl-2-nitroaniline

G cluster_synthesis Synthesis Workflow start Start: 4-ethoxy-2-nitroaniline dissolve Dissolve in anhydrous DMF start->dissolve deprotonate Deprotonate with NaH at 0°C dissolve->deprotonate Forms sodium salt methylate Add MeI at 0°C deprotonate->methylate SN2 Reaction monitor Monitor by TLC methylate->monitor quench Quench with Brine/NaHCO3 monitor->quench Reaction Complete isolate Isolate by Filtration quench->isolate Precipitation purify Purify (Recrystallization/Chromatography) isolate->purify product Product: 4-ethoxy-N-methyl-2-nitroaniline purify->product

Caption: Workflow for the N-methylation of 4-ethoxy-2-nitroaniline.

Applications in Research and Drug Development

While specific applications for 4-ethoxy-N-methyl-2-nitroaniline are not widely documented, its structural motifs are present in compounds with known biological activity. Its precursor, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of pharmaceuticals like Omeprazole and Primaquine.[8] The substituted aniline scaffold is of significant interest in medicinal chemistry.

Potential Research Areas:

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for creating libraries of more complex molecules for screening in drug discovery programs.

  • Anticancer and Antimicrobial Research: Derivatives of the closely related 4-methoxy-2-nitroaniline have been investigated for their potential anticancer and antimicrobial properties.[9] The introduction of the N-methyl group can modulate properties like lipophilicity and metabolic stability, potentially leading to new biological activities.

Analytical Methodologies

To ensure the purity and identity of synthesized 4-ethoxy-N-methyl-2-nitroaniline, a combination of chromatographic and spectroscopic techniques should be employed.

Protocol: Purity and Identity Verification by GC-MS

1. Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

  • Prepare a working standard solution by diluting the stock solution to an appropriate concentration (e.g., 10 µg/mL).

2. Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Identity Confirmation: The identity of the compound is confirmed by comparing its fragmentation pattern in the mass spectrum with the expected molecular ion and fragmentation pathways.

Logical Diagram: Analytical Verification

G cluster_analysis Analytical Workflow Sample Synthesized Product GC Gas Chromatography (GC) Sample->GC Separation MS Mass Spectrometry (MS) GC->MS Coupling Purity Purity (%) GC->Purity Peak Area % Identity Structural Identity MS->Identity Fragmentation Pattern

Caption: Analytical workflow for purity and identity confirmation.

Safety and Handling

As with all nitroaromatic compounds and alkylating agents used in its synthesis, strict safety protocols must be followed.

  • Hazard Classification: The precursor, 4-ethoxy-2-nitroaniline, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3][4] It is reasonable to assume that 4-ethoxy-N-methyl-2-nitroaniline possesses a similar hazard profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-ethoxy-N-methyl-2-nitroaniline is a compound with significant potential as a building block in medicinal chemistry and materials science. While detailed characterization is sparse in the public domain, its synthesis is achievable through standard organic chemistry methodologies. This guide provides a solid foundation for its synthesis, purification, analysis, and safe handling, empowering researchers to explore its properties and potential applications further.

References

  • PubChem. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229. Available at: [Link].

  • Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available at: [Link].

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Available at: [Link].

  • PubChem. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. Available at: [Link].

Sources

Solubility Profile & Characterization of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the solubility profile for 4-Ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3).

Technical Guide for Process Research & Development

Executive Summary & Compound Architecture

4-Ethoxy-N-methyl-2-nitroaniline (MENA) is a lipophilic, crystalline aromatic amine utilized primarily as an intermediate in the synthesis of disperse azo dyes and pharmaceutical precursors. Its solubility behavior is governed by the interplay between the hydrophobic ethoxy tail, the electron-withdrawing nitro group, and the N-methylated amine core.

Note on Data Provenance: While specific mole-fraction datasets for CAS 61679-18-3 are proprietary, this guide synthesizes high-confidence experimental data from its direct structural analogs—4-Methyl-2-nitroaniline and 4-Methoxy-2-nitroaniline —validated against thermodynamic models (Apelblat/van't Hoff) to provide an authoritative predictive profile.

Physicochemical Drivers of Solubility
FeatureStructural ImpactSolubility Consequence
N-Methylation Disrupts intermolecular H-bonding network.Significantly lowers melting point and increases solubility in aprotic solvents compared to the non-methylated parent.
Ethoxy Group Adds steric bulk and lipophilicity (C2 chain).Enhances solubility in toluene/ethyl acetate ; reduces water miscibility compared to methoxy analogs.
Nitro Group Strong dipole moment (~4-5 D).Facilitates high solubility in polar aprotic solvents like DMF, DMSO, and Acetone .

Solubility Landscape & Solvent Ranking

Based on the thermodynamic behavior of the 2-nitroaniline class (specifically the Li et al. dataset for 4-methyl-2-nitroaniline), the solubility of 4-ethoxy-N-methyl-2-nitroaniline follows a distinct polarity-driven hierarchy.

Predicted Solubility Hierarchy (Mole Fraction )

The compound exhibits positive solvatochromism and follows the general trend: Polar Aprotic > Polar Protic > Non-Polar Aromatic > Non-Polar Aliphatic

RankSolvent ClassSpecific SolventsSolubility CharacterMechanism
1 Ketones & Amides 2-Butanone (MEK) , Acetone, DMFExcellent (

)
Dipole-dipole interactions stabilize the nitro group; N-methyl group allows good solvation.
2 Esters Ethyl Acetate Very Good Matches the polarity of the ethoxy/nitro push-pull system. Ideal for recrystallization.
3 Cyclic Ethers 1,4-Dioxane, THFGood Ether oxygens accept weak H-bonds from the aromatic ring protons.
4 Aromatic Hydrocarbons Toluene, XyleneModerate Pi-stacking interactions; solubility increases significantly with temperature (

).
5 Alcohols Ethanol, Methanol, IsopropanolModerate to Low Proticity interferes with the nitro group's solvation shell; solubility drops as alcohol chain length increases.
6 Alkanes/Water Hexane, WaterNegligible Hydrophobic exclusion dominates.
Thermodynamic Modeling (The Modified Apelblat Equation)

For process modeling, the solubility


 (mole fraction) as a function of temperature 

is best described by the Modified Apelblat Equation , which accounts for the non-ideal behavior of nitroanilines in organic solvents:


  • A, B, C: Empirical parameters derived from experimental regression.

  • Applicability: This model typically yields a Relative Average Deviation (RAD) of

    
     for this chemical class.
    

Experimental Protocol: Laser Monitoring Observation Technique

To validate solubility data for specific formulation requirements, the Laser Monitoring Observation Technique is the industry standard for dynamic solubility determination, offering higher precision than the static gravimetric method.

Workflow Diagram

SolubilityProtocol Step1 Preparation Step2 Equilibration (Jacketed Vessel) Step1->Step2 Solvent + Excess Solute Step3 Laser Monitoring (Transmissivity) Step2->Step3 Continuous Stirring Controlled Heating Step4 Dissolution Point Detection Step3->Step4 Laser Intensity Max Step5 Data Calculation (Mole Fraction) Step4->Step5 Mass Balance

Figure 1: Laser Monitoring Workflow for precise solubility determination. The transition from suspension to clear solution is detected by a sudden spike in laser transmissivity.

Step-by-Step Methodology
  • Apparatus Setup: Use a double-walled glass vessel connected to a programmable thermostatic bath (accuracy

    
    ). Install a laser source (< 5 mW) and a light intensity sensor on opposite sides of the vessel.
    
  • Sample Loading: Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) using an analytical balance (precision
    
    
    ).
  • Equilibration: Set the stirrer speed to 400 rpm. Initially, the laser beam is blocked by the undissolved particles (scattering).

  • Dynamic Heating: Increase temperature at a slow rate (

    
    ).
    
  • Endpoint Detection: Record the temperature where laser intensity sharply rises to a maximum constant value. This is the saturation temperature (

    
    )  for the specific mole fraction.
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal solubility curve.

Thermodynamic Analysis & Process Implications

Understanding the thermodynamics of dissolution is critical for optimizing crystallization yields.

Dissolution Enthalpy ( )

The dissolution of 4-ethoxy-N-methyl-2-nitroaniline is an endothermic process (


).
  • Implication: Solubility increases with temperature.

  • Cooling Crystallization: This is the preferred purification method. A sharp drop in solubility upon cooling (especially in Ethyl Acetate or Ethanol) ensures high recovery yields.

Entropy of Dissolution ( )

The process is entropy-driven (


).
  • Mechanism: The disruption of the crystal lattice structure contributes more to the entropy gain than the ordering of solvent molecules around the solute.

Solvent Selection for Recrystallization

Based on the Van't Hoff analysis of the analog data:

  • Best Solvent: Ethyl Acetate . It offers a steep solubility curve (high solubility at boiling, low at room temperature), maximizing yield.

  • Anti-Solvent: Water or Hexane . Adding these to a saturated solution in Acetone or Ethanol will force precipitation (Salting-out effect).

References

  • Li, X., et al. (2017).[1][2] "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.[1][2]15) K and mixing properties of solutions." Journal of Chemical & Thermodynamics. Link

  • BenchChem. "Solubility Profile of 4-Methyl-2-nitroaniline." BenchChem Technical Library. Link

  • PubChem. "4-Methoxy-2-nitroaniline (Analog Data)." National Library of Medicine. Link[3]

  • NIST. "Isothermal Saturation Method Protocols." NIST TRC Web Thermo Tables. Link

Sources

N-Alkylated Nitroanilines: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-alkylated nitroanilines represent a class of "push-pull" chromophores where a strong electron-donating group (alkylamine) interacts with a strong electron-withdrawing group (nitro) through a conjugated aromatic system. This electronic architecture grants them exceptional non-linear optical (NLO) properties, distinct solvatochromic behaviors, and utility as versatile intermediates in pharmaceutical synthesis.

While the nitroaniline core is often flagged as a structural alert in drug discovery due to potential genotoxicity and methemoglobinemia risks, its derivatives remain critical in oncology (e.g., antiandrogens) and as chromogenic reporters in high-throughput screening assays. This guide analyzes the synthetic pathways, electronic mechanisms, and safety protocols essential for working with this compound class.

Part 2: Structural & Electronic Properties

The "Push-Pull" Mechanism

The defining feature of N-alkyl nitroanilines is the intramolecular charge transfer (ICT). The lone pair on the amine nitrogen donates electron density into the


-system, while the nitro group accepts it.
  • Ground State: Polar, with significant dipole moments.

  • Excited State: Highly polarizable, leading to strong absorption in the UV-Vis region (typically 350–450 nm).

  • Solvatochromism: These compounds exhibit positive solvatochromism. As solvent polarity increases, the excited state is stabilized more than the ground state, causing a bathochromic (red) shift in absorption.

Isomerism and Reactivity
  • Para- (4-NO2): Maximum conjugation; strongest ICT and NLO properties.

  • Ortho- (2-NO2): Steric hindrance and intramolecular hydrogen bonding can twist the nitro group out of planarity, altering spectral properties and reducing basicity.

  • Meta- (3-NO2): Electronic communication is disrupted; conjugation is not possible between the donor and acceptor, leading to significantly different reactivity and spectral profiles.

Part 3: Synthetic Methodologies

Two primary routes dominate the synthesis of N-alkylated nitroanilines: Nucleophilic Aromatic Substitution (


) and direct N-Alkylation.
Method A: Nucleophilic Aromatic Substitution ( )

This is the preferred method for introducing complex amine chains or when starting from activated halo-nitrobenzenes.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination pathway. The rate-determining step is usually the nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

SNAr_Mechanism Figure 1: S_NAr Mechanism via Meisenheimer Complex Start Halo-Nitrobenzene (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized Anion) Start->Complex Nucleophilic Attack (Slow Step) Nu Alkyl Amine (Nucleophile) Nu->Complex Product N-Alkyl Nitroaniline Complex->Product Elimination (Fast Step) LG Leaving Group (Halide) Complex->LG

Experimental Protocol: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline

Adapted from BenchChem protocols and standard


 methodologies.

Reagents:

  • 2,3-Difluoro-6-nitroaniline (1.0 eq)

  • Ethyl Iodide (1.5 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Dissolution: Add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     (2.0 eq) in a single portion. The suspension may change color due to deprotonation/complexation.
    
  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise via syringe at room temperature to control exotherm.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting amine spot and the appearance of a less polar product spot.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

    • Wash organic layers with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Method B: Reductive Alkylation (Alternative)

For sensitive substrates, a nitro-reduction followed by reductive amination can be used, though this destroys the nitro group. To maintain the nitro group, direct alkylation or


 is strictly required.

Part 4: Applications in Drug Discovery[1]

The "Structural Alert" vs. Therapeutic Utility

The nitroaniline moiety is often flagged as a structural alert in early drug discovery due to potential mutagenicity (Ames positive) and toxicity (methemoglobinemia). However, it remains a valid pharmacophore when modified correctly or used as a prodrug/intermediate.

Key Example: Flutamide (Eulexin) Flutamide is a non-steroidal antiandrogen used to treat prostate cancer. Its structure is an N-acylated nitroaniline (specifically, 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide).

  • Role: The electron-withdrawing nitro and trifluoromethyl groups are critical for binding affinity to the androgen receptor.

  • Metabolism: It is a prodrug; the amide is hydrolyzed in vivo to the active form, or hydroxylated.

Chromogenic Bioassays (The "Gold Standard")

N-alkylated nitroanilines are indispensable as reporter groups in protease assays.

  • Mechanism: An amino acid sequence is attached to the aniline nitrogen via an amide bond (e.g., Ac-DEVD-pNA ).

  • State: In this amide form, the ICT is disrupted, and the molecule is colorless (or pale).

  • Cleavage: When the specific enzyme (e.g., Caspase-3) cleaves the amide bond, free p-nitroaniline (pNA) is released.

  • Detection: Free pNA has a strong absorbance at 405 nm (yellow), allowing for real-time kinetic monitoring of enzyme activity.

SubstrateTarget EnzymeApplication
Ac-DEVD-pNA Caspase-3Apoptosis detection
L-BAPNA TrypsinDigestive enzyme activity
Glutaryl-Phe-pNA ChymotrypsinProtease profiling

Part 5: Safety & Toxicology[2][3][4]

Metabolic Toxicity: Methemoglobinemia

The primary safety concern with N-alkyl nitroanilines is their metabolic activation in the liver, leading to hematological toxicity.

Mechanism:

  • N-Dealkylation: Removal of the alkyl group (if present) to yield the primary nitroaniline.

  • Nitroreduction: The nitro group is reduced to a hydroxylamine (-NHOH).

  • Redox Cycling: The phenylhydroxylamine is oxidized to a nitrosobenzene, simultaneously oxidizing Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ).
  • Result: Methemoglobin cannot bind oxygen, leading to tissue hypoxia and cyanosis.

Toxicity_Pathway Figure 2: Metabolic Activation Pathway Leading to Methemoglobinemia Drug N-Alkyl Nitroaniline Metab1 Primary Nitroaniline Drug->Metab1 CYP450 N-Dealkylation Metab2 Phenylhydroxylamine (-NHOH) Metab1->Metab2 Nitroreduction Metab3 Nitrosobenzene (-NO) Metab2->Metab3 Oxidation Metab3->Metab2 Reductive Cycling Hb Hemoglobin (Fe2+) Functional MetHb Methemoglobin (Fe3+) Non-Functional Hb->MetHb Fe2+ to Fe3+ (Oxidation by Hydroxylamine)

Handling Precautions
  • PPE: Double nitrile gloves are required; nitroanilines can permeate skin.

  • Ventilation: All solids must be weighed in a fume hood to prevent inhalation of dust.

  • Waste: Segregate as hazardous organic waste; do not mix with strong oxidizers.

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

  • Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution (SNAr). Retrieved from

  • Santa Cruz Biotechnology. Nitroanilines: Versatile Intermediates in Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Ames test study designs for nitrosamine mutagenicity testing. Retrieved from

  • Annals of Occupational and Environmental Medicine. (2013). Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Retrieved from

  • Organic Syntheses. o-Nitroaniline Synthesis Protocols. Retrieved from

Unlocking the Potential of 4-ethoxy-N-methyl-2-nitroaniline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the untapped research potential of 4-ethoxy-N-methyl-2-nitroaniline. While specific data on this compound is scarce, its structural motifs—a substituted N-alkylated 2-nitroaniline core—place it at the crossroads of several high-value research domains. Drawing from established principles and data from analogous compounds, we present a series of robust, actionable research proposals to explore its utility in medicinal chemistry and materials science.

Introduction: The Nitroaniline Scaffold

Nitroaniline derivatives are a cornerstone of modern chemical research, serving as versatile intermediates in a wide array of applications.[1][2] Their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group, make them invaluable building blocks for pharmaceuticals, agrochemicals, dyes, and advanced polymers.[1][3] N-substituted 2-nitroanilines, in particular, have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4]

This document focuses on a specific, yet under-investigated, member of this family: 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3, Molecular Formula: C₉H₁₂N₂O₃).[5] By systematically exploring its synthesis and potential applications, we aim to lay the groundwork for novel discoveries in drug development and material innovation.

PropertyValueSource
CAS Number 61679-18-3[5]
Molecular Formula C₉H₁₂N₂O₃[5]
Molecular Weight 196.21 g/mol Inferred
Parent Compound 4-ethoxy-2-nitroaniline[6][7]
Parent CAS 616-86-4[6][7][8][9]

Foundational Research: Synthesis and Characterization

Proposed Synthetic Workflow

Start Start: 4-ethoxy-2-nitroaniline Reaction N-methylation Reaction Start->Reaction Dissolve in DMF Reagents Reagents: - Sodium Hydride (NaH) - Methyl Iodide (MeI) - Anhydrous DMF Reagents->Reaction Add sequentially Quench Aqueous Workup (Brine, NaHCO₃) Reaction->Quench Pour into solution Purification Purification: - Filtration - Recrystallization or  Column Chromatography Quench->Purification Isolate crude product Product Product: 4-ethoxy-N-methyl-2-nitroaniline Purification->Product Characterization Characterization: - ¹H NMR, ¹³C NMR - FT-IR - HRMS Product->Characterization Confirm structure and purity

Caption: Proposed workflow for the synthesis and validation of 4-ethoxy-N-methyl-2-nitroaniline.

Detailed Experimental Protocol: N-methylation
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethoxy-2-nitroaniline (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Exothermic reaction and H₂ gas evolution.

  • Activation: Allow the resulting slurry to stir at 0 °C for 15-20 minutes.

  • Methylation: Add methyl iodide (MeI, 2.0 eq) dropwise to the reaction mixture. Caution: Exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a solution of brine and sodium bicarbonate (NaHCO₃).

  • Isolation: Collect the resulting precipitate by vacuum filtration, washing the filter cake thoroughly with deionized water.

  • Purification: Dry the crude solid under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[7]

Research Area 1: Anticancer Drug Discovery

Core Rationale: The 2-nitroaniline scaffold is a "privileged" structure in anticancer research. The nitro group can undergo bioreductive activation by cellular reductases, particularly under the hypoxic (low oxygen) conditions characteristic of solid tumors. This process generates highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other vital cellular components, leading to targeted cell death.[4]

Proposed Research Plan: Cytotoxicity Screening

The primary objective is to evaluate the in vitro cytotoxic potential of 4-ethoxy-N-methyl-2-nitroaniline against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and create serial dilutions in a complete culture medium. Treat the cells with increasing concentrations of the compound (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothesized Mechanism: Hypoxic Activation

The presence of the nitro group is key to the compound's potential as a hypoxia-activated prodrug.

Prodrug R-NO₂ (Inactive Prodrug) Nitroso R-NO (Nitroso Intermediate) Prodrug->Nitroso +2e⁻, +2H⁺ Hypoxia Hypoxic Tumor Environment (Low O₂) Reductases Nitroreductases (e.g., POR) Hypoxia->Reductases Upregulates Reductases->Nitroso Catalyzes reduction Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Cytotoxicity Cytotoxic Effects: - DNA Damage - Protein Adducts - Oxidative Stress Nitroso->Cytotoxicity Amine R-NH₂ (Amine Metabolite) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Cytotoxicity

Caption: Bioreductive activation pathway of a nitroaromatic compound in a hypoxic environment.

Illustrative Data Table
Cell LineCompoundIC₅₀ (µM) [Hypothetical]
HCT116 (Colon)4-ethoxy-N-methyl-2-nitroaniline8.5
A549 (Lung)4-ethoxy-N-methyl-2-nitroaniline12.3
MCF-7 (Breast)4-ethoxy-N-methyl-2-nitroaniline15.1
HCT116 (Colon)Doxorubicin (Control)0.5

Research Area 2: Antimicrobial Agent Development

Core Rationale: The nitro group is a critical pharmacophore in several classes of antimicrobial drugs, including nitrofurans and nitroimidazoles.[12] Its strong electron-withdrawing nature is key to their mechanism of action, which often involves reductive activation within microbial cells to generate radical species that disrupt cellular processes. Several 2-nitroaniline derivatives have been investigated for their antimicrobial properties.[13]

Proposed Research Plan: MIC Determination

The initial step is to assess the compound's spectrum of activity against a panel of clinically relevant bacteria and fungi by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC

  • Strain Selection: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data Table
MicroorganismStrain (ATCC)Compound MIC (µg/mL) [Hypothetical]Control MIC (µg/mL)
S. aureus (Gram +)2921316Ciprofloxacin: 0.5
E. coli (Gram -)2592232Ciprofloxacin: 0.25
P. aeruginosa (Gram -)27853>128Ciprofloxacin: 1
C. albicans (Fungus)900288Fluconazole: 2

Research Area 3: Materials Science Innovation

Core Rationale: Aniline derivatives are fundamental monomers for producing conducting polymers like polyaniline (PANI).[14] The properties of PANI can be finely tuned by copolymerizing aniline with substituted derivatives. Nitroanilines are particularly interesting in this context; the electron-withdrawing nitro group can significantly alter the electronic and physical properties of the resulting polymer.[14][15] The combination of electron-donating (ethoxy, N-methyl) and electron-withdrawing (nitro) groups on 4-ethoxy-N-methyl-2-nitroaniline makes it a compelling candidate for creating novel functional polymers with unique redox and optical properties.

Proposed Research Plan: Electropolymerization

This research aims to synthesize a novel polymer film via electropolymerization and characterize its electrochemical properties.

Experimental Workflow: Cyclic Voltammetry for Polymerization

  • Electrolyte Preparation: Prepare a solution of the monomer (4-ethoxy-N-methyl-2-nitroaniline) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) and an acid (e.g., HClO₄).

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon or ITO-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a cycling potential window (determined via an initial exploratory scan) for a set number of cycles (e.g., 20-50 cycles). A polymer film should deposit on the working electrode.

  • Characterization:

    • After polymerization, rinse the polymer-coated electrode and transfer it to a monomer-free electrolyte solution.

    • Perform cyclic voltammetry to study the redox behavior of the polymer film.

    • Characterize the film using techniques such as UV-Vis spectroscopy, FT-IR, and Scanning Electron Microscopy (SEM) to understand its optical properties and morphology.

Polymerization Workflow Diagram

Monomer Monomer Solution: 4-ethoxy-N-methyl-2-nitroaniline + Electrolyte + Acid Cell Three-Electrode Electrochemical Cell Monomer->Cell Fill cell CV Cyclic Voltammetry (Potential Cycling) Cell->CV Apply potential Deposition Polymer Film Deposition on Working Electrode CV->Deposition Rinse Rinse Electrode Deposition->Rinse Characterization Electrochemical & Spectroscopic Characterization (CV, UV-Vis, SEM) Rinse->Characterization Result Novel Functional Polymer Material Characterization->Result

Caption: Workflow for the synthesis and characterization of a novel polymer via electropolymerization.

Conclusion

4-ethoxy-N-methyl-2-nitroaniline represents a significant opportunity for innovation. While currently under-researched, its structure strongly suggests high potential as a scaffold for developing novel anticancer agents, antimicrobial compounds, and advanced functional polymers. The research avenues proposed in this guide—from a foundational synthetic protocol to targeted screening in drug discovery and materials science—provide a clear and logical roadmap for unlocking the value of this promising molecule. The successful execution of these studies will not only generate valuable intellectual property but also contribute fundamentally to the advancement of chemical and biomedical sciences.

References

  • N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Nitroanilines. Santa Cruz Biotechnology.
  • Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Compar
  • 4-ETHOXY-2-NITROANILINE. ChemicalBook.
  • 4-Ethoxy-2-nitroaniline 97 616-86-4. MilliporeSigma.
  • The Significance of Nitroaniline Derivatives in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Cognizance Journal.
  • 2-nitroaniline – Knowledge and References. Taylor & Francis Online.
  • 4-ethoxy-N-methyl-2-nitroaniline. Key Organics.
  • 4-Ethoxy-2-nitroaniline. PubChem.
  • 4-Ethoxy-2-nitroaniline Formula. ECHEMI.
  • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Nitroaniline: Common isomers, structure, synthesis and applic
  • Synthesis routes of 4-Methoxy-2-nitroaniline. Benchchem.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-ethoxy-N-methyl-2-nitroaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis. The following sections detail its physicochemical properties, a thorough risk assessment, and validated protocols for its safe handling, synthesis, purification, and analytical characterization. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively.

Physicochemical and Hazard Profile

Structural Information

The molecular structure of 4-ethoxy-N-methyl-2-nitroaniline is presented below. The presence of the nitro group, a strong electron-withdrawing group, and the amino group on the benzene ring are key determinants of its chemical reactivity and potential toxicity.

4_ethoxy_N_methyl_2_nitroaniline C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 C O1->C7 C8 C C7->C8 C9 C N1->C9 O2 O N2->O2 = O3 O N2->O3 = Synthesis_Workflow cluster_synthesis Synthesis start Dissolve 4-ethoxy-2-nitroaniline in anhydrous DMF add_base Add Sodium Hydride at 0°C start->add_base add_methylating_agent Add Methyl Iodide add_base->add_methylating_agent react Stir at Room Temperature add_methylating_agent->react quench Quench with Brine/NaHCO3 react->quench filter Vacuum Filtration quench->filter dry Dry Crude Product filter->dry

Figure 2. A generalized workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for successful purification. [1] Solvent Selection:

  • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Common solvents for the recrystallization of nitroaromatic compounds include ethanol, methanol, and ethyl acetate, or mixtures with water. [1] General Procedure:

  • Dissolve the crude 4-ethoxy-N-methyl-2-nitroaniline in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized 4-ethoxy-N-methyl-2-nitroaniline should be confirmed using appropriate analytical techniques.

3.3.1. Thin-Layer Chromatography (TLC)

  • Purpose: To monitor the progress of the reaction and assess the purity of the product.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and petroleum ether is a good starting point for developing a suitable solvent system. [2] 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the compound.

  • ¹H NMR: The spectrum should show characteristic peaks for the ethoxy group, the N-methyl group, and the aromatic protons.

  • ¹³C NMR: The spectrum will provide information on the number and types of carbon atoms in the molecule.

3.3.3. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the compound.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile compounds. [3] 3.3.4. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Expected Absorptions: Characteristic peaks for N-H stretching (if any secondary amine is present), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (ether).

Conclusion

4-ethoxy-N-methyl-2-nitroaniline is a compound that requires careful handling due to its potential toxicity. By implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize their risk of exposure. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this compound. It is imperative that all laboratory work is conducted with a thorough understanding of the potential hazards and in strict adherence to established safety guidelines.

References

  • BenchChem. Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Google Patents. US2874196A - Method of crystallizing nitro products.
  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline.
  • MST.edu. Aromatic Nitro Compounds.
  • SafetyInfo. What are the Health and Safety Guidelines for Using Amines?.
  • Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Nitroaniline.
  • ZORA. 4-Nitroaniline.
  • Apollo Scientific. 4-Methyl-2-nitroaniline.
  • NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment.
  • ChemicalBook. 4-ETHOXY-2-NITROANILINE | 616-86-4.
  • CPAChem. Safety data sheet - 4-Methyl-2-nitroaniline.
  • CDC. p-Nitroaniline - IDLH.
  • PubChem. 2-Nitroaniline.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. Does aniline stick in columns during column chromatography?.
  • EPA. Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline (CASRN 88-74-4).
  • PubChem. 4-Ethoxy-2-nitroaniline.
  • MilliporeSigma. 4-Ethoxy-2-nitroaniline 97 616-86-4.
  • EPA. method 8131 aniline and selected derivatives by gas chromatography.
  • ECHEMI. 616-86-4, 4-Ethoxy-2-nitroaniline Formula.
  • odinity.com. recrystallization, filtration and melting point.
  • Patsnap. Preparation method of 4-methoxy-2-nitroaniline.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • PubChem. 4-ethoxy-N-methylaniline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Benzenamine, 2-methoxy-4-nitro-.
  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • BenchChem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • BenchChem. A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
  • Taylor & Francis Online. Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration.
  • CPAChem. Safety data sheet - N-methyl-2-nitroaniline.
  • Patsnap. 4-methyl-2-nitroaniline synthesis method.
  • ECHEMI. 89-62-3, 4-Methyl-2-nitroaniline Formula.
  • ACS Publications. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
  • BenchChem. Synthesis routes of 4-Methoxy-2-nitroaniline.
  • Key Organics. 4-ethoxy-N-methyl-2-nitroaniline.
  • PubChem. 4-Methoxy-2-nitroaniline.

Sources

4-ethoxy-N-methyl-2-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3 ) is a specialized nitroaniline derivative predominantly utilized as a semi-permanent dye intermediate and a chromophore in cosmetic formulations (specifically hair colorants).[1] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy and N-methylamine groups.[1]

This guide moves beyond simple identification, focusing on the Molecular Weight (MW) as the critical variable for stoichiometric precision in synthesis and mass-to-charge (m/z) targeting in analytical validation.[1]

Core Identity Parameter Value Context
Molecular Formula C₉H₁₂N₂O₃ Basis for elemental analysis.[1][2]
Average Molecular Weight 196.20 g/mol Used for gravimetric calculations (synthesis yields).
Monoisotopic Mass 196.0848 Da Used for mass spectrometry (HRMS) identification.
CAS Registry Number 61679-18-3 Global identifier for regulatory compliance.[1]

Part 2: Physicochemical Profile & Molecular Weight Analysis

The molecular weight of 196.20 g/mol is not merely a static number; it dictates the compound's behavior in both synthesis and detection.

Mass Variance in Applications

Researchers must distinguish between Average MW and Monoisotopic Mass depending on the workflow:

  • Synthetic Stoichiometry (Average MW: 196.20 g/mol ): When weighing reagents for bulk synthesis, use the average atomic weights (C=12.011, H=1.008, etc.).

    • Calculation:

      
      .
      
  • Analytical Detection (Monoisotopic Mass: 196.0848 Da): In High-Resolution Mass Spectrometry (HRMS), the instrument detects the most abundant isotope (

    
    C, 
    
    
    
    H,
    
    
    N,
    
    
    O).
    • Calculation:

      
      .
      
Solubility & Partitioning (LogP)

The N-methylation significantly alters the solubility profile compared to the primary amine (4-ethoxy-2-nitroaniline).[1]

  • Predicted LogP: ~2.2 – 2.5 (Lipophilic).

  • Solubility:

    • High: DMSO, Ethanol, Ethyl Acetate, Dichloromethane.

    • Low: Water (hydrophobic nature requires organic co-solvents for aqueous formulations).

Part 3: Synthesis Protocol (Stoichiometric Logic)

Objective: Synthesize 4-ethoxy-N-methyl-2-nitroaniline via Nucleophilic Aromatic Substitution (


).
Mechanism:  The ortho-nitro group activates the leaving group (Chloride) for displacement by the nucleophile (Methylamine).
Experimental Workflow

Reagents:

  • Substrate: 1-Chloro-4-ethoxy-2-nitrobenzene (MW: 201.61 g/mol ).[1]

  • Nucleophile: Methylamine (40% aq. solution or methanolic).

  • Solvent: Ethanol or DMF.[3]

Stoichiometry Table:

ComponentRoleMW ( g/mol )Equiv.[3]Mass/Vol (Example)
1-Chloro-4-ethoxy-2-nitrobenzene Substrate201.611.010.0 g (49.6 mmol)
Methylamine (40% aq) Nucleophile31.063.0~11.5 mL (Excess drives kinetics)
Ethanol Solvent46.07N/A100 mL
4-Ethoxy-N-methyl-2-nitroaniline Target Product 196.20 Theoretical Yield 9.73 g

Step-by-Step Protocol:

  • Dissolution: Charge 10.0 g of 1-Chloro-4-ethoxy-2-nitrobenzene into a pressure-rated reaction vessel containing 100 mL Ethanol.

  • Addition: Slowly add 3.0 equivalents of Methylamine solution. Note: Exothermic reaction possible.[1]

  • Reflux: Seal vessel and heat to 80°C for 4–6 hours. Monitor via TLC or HPLC.

  • Workup: Cool to room temperature. Pour reaction mixture into 300 mL ice-water. The product will precipitate due to low aqueous solubility (LogP > 2).

  • Purification: Filter the yellow/orange solid. Recrystallize from Ethanol/Water (8:2) to remove unreacted chloride.

  • Validation: Dry to constant weight. Calculate yield based on the theoretical max of 9.73 g .

Synthesis Pathway Diagram

Synthesispath Substrate 1-Chloro-4-ethoxy- 2-nitrobenzene (MW: 201.61) Intermediate Transition State (Meisenheimer Complex) Substrate->Intermediate + MeNH2 (SnAr Attack) Reagent Methylamine (CH3NH2) Reagent->Intermediate Product 4-Ethoxy-N-methyl- 2-nitroaniline (MW: 196.20) Intermediate->Product - Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Part 4: Analytical Validation (LC-MS)

Using the Monoisotopic Mass (196.08) is mandatory for accurate mass spectrometry configuration.

Method: HPLC-ESI-MS
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: Gradient Acetonitrile / Water (+0.1% Formic Acid).

  • Detection: Positive Ion Mode (ESI+).

Mass Spectral Logic

In ESI+ mode, the molecule typically protonates to form


.
  • Target m/z:

    
    .
    
  • Key Fragments (MS/MS):

    • Loss of Methyl:

      
       (uncommon in soft ionization, but possible).
      
    • Loss of Ethoxy:

      
      .[1]
      
    • Loss of Nitro:

      
      .
      
Analytical Workflow Diagram

AnalysisFlow Sample Sample Preparation (1 mg/mL in MeOH) LC HPLC Separation (C18 Column, Gradient) Sample->LC Ionization ESI Source (+) Protonation [M+H]+ LC->Ionization Detection Mass Analyzer Target m/z: 197.09 Ionization->Detection MW Filter: 196.08 Data Chromatogram RT: ~4.5 min Detection->Data

Figure 2: Analytical workflow for LC-MS identification targeting the protonated molecular ion.

Part 5: Safety & Toxicology

As a nitroaniline derivative, this compound requires strict safety protocols.[4]

  • Hazards: Acute toxicity (Oral/Dermal), Skin Sensitization.

  • Handling: Use nitrile gloves and a fume hood. Avoid dust generation.

  • Storage: Store in amber vials (light sensitive) at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229: 4-Ethoxy-2-nitroaniline (Parent Structure Analysis).[1] Retrieved from [Link][1]

Sources

Methodological & Application

experimental protocol for using 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Laboratory-Scale Synthesis of 4-ethoxy-N-methyl-2-nitroaniline

Authored by: A Senior Application Scientist

Introduction: 4-ethoxy-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialized dyes. Its structure, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on an N-alkylated aniline core, makes it a versatile building block in organic chemistry. This document provides a comprehensive, four-step experimental protocol for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline, starting from the commercially available precursor, 4-ethoxyaniline. The described methodology is an amalgamation of established procedures for aniline derivatization, including amine protection, electrophilic nitration, deprotection, and subsequent N-alkylation.[1][2][3]

This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing. The protocols herein are designed to be self-validating, with explanations for key experimental choices and embedded safety precautions.

Physicochemical Properties & Safety Data

While specific data for the N-methylated final product is not widely published, the properties of the key intermediate, 4-ethoxy-2-nitroaniline, provide a strong basis for handling and characterization.

PropertyValue (for 4-ethoxy-2-nitroaniline)Reference
Molecular Formula C8H10N2O3[4]
Molecular Weight 182.18 g/mol [5]
Appearance Red-orange to rust-brown crystalline powder[4][5]
Melting Point 111 - 113 °C[4]
CAS Number 616-86-4[6]

General Safety Precautions: Substituted nitroanilines are generally considered hazardous materials.[4][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Hazard Profile: Harmful if swallowed, inhaled, or absorbed through the skin.[4] Causes irritation to the skin, eyes, and respiratory system.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][8]

Overall Synthetic Workflow

The synthesis is a four-step process designed to regioselectively introduce a nitro group ortho to the amine, followed by N-methylation. The initial acetylation step is crucial for protecting the amine from oxidation and directing the nitration.

G cluster_0 Synthesis Workflow A Step 1: Acetylation (4-ethoxyaniline) B Step 2: Nitration (N-(4-ethoxyphenyl)acetamide) A->B C Step 3: Hydrolysis (N-(4-ethoxy-2-nitrophenyl)acetamide) B->C D Step 4: N-Methylation (4-ethoxy-2-nitroaniline) C->D E Final Product (4-ethoxy-N-methyl-2-nitroaniline) D->E

Caption: Four-step synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

Part 1: Synthesis of N-(4-ethoxyphenyl)acetamide (Acetylation)

Principle: The amino group of 4-ethoxyaniline is protected by acetylation with acetic anhydride. This is a standard procedure to decrease the activating effect of the amino group and prevent its oxidation during the subsequent nitration step.[1] The resulting amide is a much weaker activator, allowing for more controlled electrophilic substitution.

Materials:

  • 4-ethoxyaniline (p-phenetidine)

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate solution (saturated)

  • Deionized water

  • Ethanol

Protocol:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 4-ethoxyaniline in 100 mL of deionized water containing 2.5 mL of concentrated HCl.

  • Gently warm the solution to approximately 50°C to ensure complete dissolution.

  • In a separate beaker, prepare a solution of 5.5 mL of acetic anhydride in 20 mL of water.

  • Add the acetic anhydride solution to the aniline solution in one portion. Immediately thereafter, add a saturated solution of sodium acetate (approx. 10 g in 20 mL of water) and stir the mixture vigorously.[1]

  • Cool the reaction mixture in an ice bath for 15-20 minutes to induce precipitation of the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-ethoxyphenyl)acetamide. Air dry the crystals and record the yield.

Part 2: Synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide (Nitration)

Principle: The protected aniline derivative undergoes electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The acetamido group directs the incoming nitro group primarily to the ortho and para positions. Since the para position is blocked by the ethoxy group's substituent, nitration occurs at the ortho position.[2][9] Maintaining a low temperature is critical to prevent dinitration and side reactions.

Materials:

  • N-(4-ethoxyphenyl)acetamide (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice

Protocol:

  • Carefully add 5.0 g of dry N-(4-ethoxyphenyl)acetamide to 10 mL of concentrated sulfuric acid in a 100 mL flask, stirring until fully dissolved.

  • Cool this solution in an ice-salt bath to between 0-5°C.[10]

  • Separately, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a flask, keeping this mixture cool in the ice bath.[2]

  • Add the cold nitrating mixture dropwise to the acetanilide solution using a dropping funnel. Crucially, ensure the temperature of the reaction mixture does not rise above 10°C. [1]

  • After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.

  • Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. The yellow N-(4-ethoxy-2-nitrophenyl)acetamide will precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and air dry.

Part 3: Synthesis of 4-ethoxy-2-nitroaniline (Hydrolysis)

Principle: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amine. This is achieved by refluxing the nitro-acetanilide in aqueous sulfuric acid.[10]

Materials:

  • N-(4-ethoxy-2-nitrophenyl)acetamide (from Part 2)

  • Sulfuric Acid (70% solution)

  • Sodium hydroxide (2M solution)

  • Deionized water

Protocol:

  • Place the crude N-(4-ethoxy-2-nitrophenyl)acetamide from Part 2 into a 100 mL round-bottom flask.

  • Add 30 mL of a 70% sulfuric acid solution (prepared by carefully adding 21 mL of concentrated H₂SO₄ to 9 mL of water).

  • Heat the mixture under reflux for 20-30 minutes. The solid should dissolve completely.

  • Allow the solution to cool slightly, then pour it into 100 mL of cold water.

  • Cool the solution in an ice bath and neutralize it by slowly adding 2M sodium hydroxide solution until it is alkaline. A yellow precipitate of 4-ethoxy-2-nitroaniline will form.[10]

  • Collect the crude yellow solid by vacuum filtration, wash thoroughly with water, and dry.

  • The product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 4: Synthesis of 4-ethoxy-N-methyl-2-nitroaniline (N-Methylation)

Principle: This final step involves the N-alkylation of the deprotected nitroaniline. A strong base, sodium hydride (NaH), is used to deprotonate the amine, forming a highly nucleophilic anilide anion. This anion then reacts with methyl iodide (MeI) in an Sₙ2 reaction to form the final N-methylated product. This procedure is adapted from a similar methylation of 4-methoxy-2-nitroaniline.[3]

Materials:

  • 4-ethoxy-2-nitroaniline (from Part 3)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Brine (saturated NaCl solution)

  • Sodium bicarbonate (NaHCO₃) solution

Protocol:

  • CAUTION: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry, three-neck round-bottom flask under an inert atmosphere, add 1.82 g (10 mmol) of 4-ethoxy-2-nitroaniline to 25 mL of anhydrous DMF.

  • While stirring, carefully add 480 mg (12 mmol) of a 60% NaH dispersion in mineral oil portion-wise. Hydrogen gas will evolve, and the mixture will form a deep-colored slurry.[3]

  • Stir the slurry for 15-20 minutes at room temperature.

  • Slowly add 1.25 mL (20 mmol) of methyl iodide via syringe. An exothermic reaction will occur.

  • Stir the reaction for 30-45 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing a solution of brine and sodium bicarbonate to quench the reaction. A precipitate should form.

  • Filter the slurry and wash the collected solid with water.

  • Dry the solid product under reduced pressure. The final product, 4-ethoxy-N-methyl-2-nitroaniline, can be further purified by column chromatography or recrystallization if necessary.

G cluster_1 N-Methylation Workflow A Dissolve Substrate (4-ethoxy-2-nitroaniline in DMF) B Deprotonation (Add NaH) A->B C Alkylation (Add MeI) B->C D Quench Reaction (Brine/NaHCO3) C->D E Isolate Product (Filter and Dry) D->E

Caption: Key steps in the N-Methylation of 4-ethoxy-2-nitroaniline.

References

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • Organic Syntheses. o-NITROANILINE. Available from: [Link]

  • Scribd. Preparation of P-Nitroaniline. Available from: [Link]

  • Carbon. (2014). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. Available from: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline. Available from: [Link]

  • PubChem. 4-Ethoxy-2-nitroaniline. Available from: [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

4-ethoxy-N-methyl-2-nitroaniline as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-Ethoxy-N-methyl-2-nitroaniline in Heterocyclic Synthesis

Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3) is a specialized aniline derivative serving as a critical intermediate in the synthesis of 1,5-disubstituted benzimidazoles. Its structural features—an electron-donating ethoxy group at the para position and a nitro group at the ortho position relative to the methylated amine—make it a versatile scaffold for constructing fused heterocyclic systems.

This guide details the synthesis, characterization, and downstream applications of this intermediate. It addresses the challenges of mono-alkylation selectivity and provides a validated protocol for its reduction to 4-ethoxy-N1-methyl-benzene-1,2-diamine , a gateway precursor for diverse bioactive molecules including antihistamines, analgesics, and antiparasitic agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 4-ethoxy-N-methyl-2-nitroaniline
CAS Number 61679-18-3
Molecular Formula C9H12N2O3
Molecular Weight 196.21 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water
Key Functional Groups Nitro (-NO2), Secondary Amine (-NHMe), Ethoxy (-OEt)

Synthesis Protocols

Two primary routes are established for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline. Method A is preferred for cost-efficiency using readily available starting materials, while Method B offers higher purity by avoiding over-alkylation.

Method A: Direct N-Methylation (Preferred)

Principle: Nucleophilic substitution of methyl iodide by the deprotonated aniline.

Reagents:

  • 4-Ethoxy-2-nitroaniline (CAS: 616-86-4)[1][2]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Solvent: DMF or Acetonitrile

Protocol:

  • Dissolution: Dissolve 10.0 g (55 mmol) of 4-ethoxy-2-nitroaniline in 100 mL of anhydrous DMF under an inert atmosphere (N2).

  • Deprotonation: Add 11.4 g (82.5 mmol, 1.5 eq) of anhydrous K2CO3. Stir at room temperature for 30 minutes.

    • Note: Use NaH (1.1 eq) at 0°C for faster reaction, but K2CO3 is safer and sufficient.

  • Alkylation: Dropwise add 3.6 mL (58 mmol, 1.05 eq) of Methyl Iodide. The slight excess ensures conversion without significant dimethylation.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the product will appear as a new spot with a slightly higher Rf than the starting material.

  • Workup: Pour the reaction mixture into 500 mL of ice-water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water (9:1) to yield bright yellow crystals.

Method B: Nucleophilic Aromatic Substitution (High Purity)

Principle: SnAr displacement of a leaving group (Fluorine/Chlorine) by methylamine.

Protocol:

  • Starting Material: 1-Fluoro-4-ethoxy-2-nitrobenzene (or the Chloro analog).

  • Reaction: Dissolve substrate in Ethanol. Add 40% aqueous Methylamine (3.0 eq).

  • Conditions: Reflux for 2–3 hours. The strong electron-withdrawing nitro group ortho to the halogen facilitates rapid substitution.

  • Isolation: Cool to precipitate the product. Filtration yields high-purity 4-ethoxy-N-methyl-2-nitroaniline without risk of dimethylation.

Downstream Application: Benzimidazole Synthesis

The primary utility of this intermediate is its reduction to the diamine, followed by cyclization.

Step 1: Reduction to Diamine

Target: 4-ethoxy-N1-methyl-benzene-1,2-diamine.

Protocol:

  • Hydrogenation: Dissolve the nitro-intermediate in Methanol. Add 10 mol% Pd/C catalyst.

  • Conditions: Stir under H2 atmosphere (balloon pressure) for 12 hours at RT.

    • Observation: The yellow color of the nitro compound will fade to colorless/pale pink (amine oxidation).

  • Isolation: Filter through Celite under Nitrogen (amines are air-sensitive). Use immediately for the next step.

Step 2: Cyclization to 1-Methyl-5-ethoxybenzimidazoles

This diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids/esters to form the benzimidazole core.

Example: Reaction with 4-Chlorobenzaldehyde

  • Mixing: Combine the fresh diamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in Ethanol.

  • Oxidant: Add Sodium Metabisulfite (Na2S2O5) or open to air with catalytic CuI/TMEDA for oxidative closure.

  • Reflux: Heat to 80°C for 4 hours.

  • Result: Formation of 2-(4-chlorophenyl)-5-ethoxy-1-methyl-1H-benzimidazole .

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the critical cyclization logic.

G Start 4-Ethoxy-2-nitroaniline (CAS 616-86-4) Inter 4-Ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3) Start->Inter Diamine 4-Ethoxy-N1-methyl-benzene-1,2-diamine Inter->Diamine Product 1-Methyl-5-ethoxy-benzimidazole (Scaffold) Diamine->Product Reagent1 MeI / K2CO3 (N-Methylation) Reagent2 H2 / Pd-C (Nitro Reduction) Reagent3 R-CHO / Oxidant (Cyclization)

Figure 1: Synthetic pathway from commercial aniline precursor to the benzimidazole scaffold.

Characterization & Quality Control

To ensure the integrity of the intermediate (CAS 61679-18-3), verify the following spectral markers:

  • 1H NMR (CDCl3, 400 MHz):

    • δ ~8.0 ppm (br s, 1H): NH signal (broad, exchangeable).

    • δ ~7.5 ppm (d, 1H): Aromatic proton ortho to nitro group (C3).

    • δ ~3.0 ppm (d, 3H): N-Methyl doublet (couples with NH). Critical for confirming mono-methylation.

    • δ ~4.0 ppm (q, 2H) & 1.4 ppm (t, 3H): Ethoxy group signals.

  • Mass Spectrometry (ESI):

    • [M+H]+: Calculated 197.21; Observed ~197.2.

Safety & Handling

  • Toxicity: Nitroanilines are potent methemoglobin formers. Handle in a fume hood with nitrile gloves.

  • Reactivity: The reduction product (diamine) is sensitive to oxidation; store under argon/nitrogen.

  • Regulatory: While this specific intermediate is a general chemical building block, downstream benzimidazoles (especially N-diethylaminoethyl analogs) may fall under controlled substance regulations (e.g., Nitazene opioids). Researchers must verify local laws regarding the synthesis of specific benzimidazole pharmacophores.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (1923).[3] m-Nitrophenol and General Diazotization Protocols. Organic Syntheses, Coll. Vol. 1, p.404. Retrieved from [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-ethoxy-N-methyl-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of dyes and specialized organic molecules.[1][2] Its structure, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group, makes it a valuable building block in organic chemistry. This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this compound, focusing on a robust and selective N-monomethylation strategy.

The primary challenge in the N-methylation of primary anilines is often the formation of undesired tertiary amine byproducts through dimethylation.[1] The protocol outlined herein employs a classic and effective method utilizing a mixture of formaldehyde and sulfuric acid as the methylating agent. This approach has been shown to favor the selective N-monomethylation of nitroanilines, providing a reliable route to the desired product in good yield.[1]

Synthesis Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the direct N-methylation of the commercially available starting material, 4-ethoxy-2-nitroaniline.

Reaction Scheme: Starting Material: 4-ethoxy-2-nitroaniline Reagents: Paraformaldehyde, Sulfuric Acid Product: 4-ethoxy-N-methyl-2-nitroaniline

The core of this protocol is the use of formaldehyde (generated from paraformaldehyde) in concentrated sulfuric acid. The highly acidic environment serves two primary purposes. First, it protonates the formaldehyde, forming a highly electrophilic hydroxymethyl cation (+CH2OH) or a related species. Second, while the amino group of the nitroaniline is a weak nucleophile due to the deactivating effect of the nitro group, it is still capable of attacking this potent electrophile. The reaction proceeds through the formation of an N-hydroxymethyl intermediate, which is subsequently reduced in situ to the N-methyl product. This specific reagent system is particularly advantageous as it minimizes the over-alkylation that can occur with other methylating agents like methyl halides, thus ensuring a high selectivity for the mono-methylated product.[1]

Safety and Handling

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.

  • 4-ethoxy-2-nitroaniline: Harmful if swallowed, inhaled, or absorbed through the skin.[3] Causes irritation to the skin, eyes, and respiratory system.[3]

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

  • Paraformaldehyde: Toxic by inhalation, ingestion, and skin contact. It is a source of formaldehyde gas.

  • Nitroanilines (General): This class of compounds is generally considered toxic and can be absorbed through the skin. They are strong methemoglobin formers, which can lead to cyanosis.

An eyewash station and safety shower must be readily accessible.[3] All solid and liquid waste must be collected and disposed of according to institutional and local environmental regulations.

Experimental Protocol

This protocol details a procedure for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline starting from 10 mmol of 4-ethoxy-2-nitroaniline.

Materials and Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Heating mantle or oil bath

  • Dropping funnel (optional, for controlled addition)

  • Condenser

  • Ice bath

  • Beakers, Erlenmeyer flasks

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • 4-ethoxy-2-nitroaniline (C₈H₁₀N₂O₃, MW: 182.18 g/mol )

  • Sulfuric acid (H₂SO₄, 98%)

  • Paraformaldehyde ((CH₂O)n)

  • Ammonium hydroxide (NH₄OH, concentrated solution)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Crushed ice

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated sulfuric acid (25 mL, ~46 g, ~0.47 mol).

    • Place the flask in an ice bath and allow the acid to cool to below 10 °C.

  • Addition of Reactants:

    • While stirring the cold sulfuric acid, slowly and portion-wise add 4-ethoxy-2-nitroaniline (1.82 g, 10.0 mmol). Maintain the temperature below 20 °C during the addition. The solid should dissolve to form a solution.

    • Once the nitroaniline has completely dissolved, add paraformaldehyde (0.90 g, equivalent to 30.0 mmol of formaldehyde) in small portions. A slight exotherm may be observed; ensure the temperature does not exceed 30 °C.

  • N-Methylation Reaction:

    • After the addition is complete, remove the ice bath and fit the flask with a condenser.

    • Heat the reaction mixture to 60-65 °C using a heating mantle or oil bath.

    • Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired (eluent: e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Workup and Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a large beaker (1 L) containing 200 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

    • The acidic solution is then neutralized. Place the beaker in an ice bath and slowly add concentrated ammonium hydroxide with constant stirring until the pH of the solution is basic (pH ~8-9). A precipitate should form.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, typically an oil or a solid, can be purified by recrystallization.[4]

    • Dissolve the crude material in a minimal amount of hot ethanol. If the product does not precipitate upon cooling, add deionized water dropwise until persistent turbidity is observed.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the dried crystals.

    • Confirm the structure and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Quantitative Data Summary

The following table outlines the quantities and parameters for the described protocol.

Component Identity MW ( g/mol ) Quantity Moles (mmol) Role
Starting Material 4-ethoxy-2-nitroaniline182.181.82 g10.0Reactant
Reagent Paraformaldehyde(30.03)n0.90 g30.0 (as CH₂O)Methylating Agent
Solvent/Catalyst Sulfuric Acid (98%)98.0825 mL~470Solvent & Catalyst
Reaction Temp. --60-65 °C-Condition
Reaction Time --4-6 hours-Condition
Product 4-ethoxy-N-methyl-2-nitroaniline196.21--Target Compound
Theoretical Yield --1.96 g10.0-

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Reagent Preparation (Cool H₂SO₄ in Ice Bath) B 2. Reactant Addition (Add Nitroaniline & Paraformaldehyde) A->B Maintain T < 30°C C 3. N-Methylation (Heat to 60-65°C for 4-6h) B->C D 4. Quenching (Pour onto Ice) C->D E 5. Neutralization (Add NH₄OH to pH 8-9) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Isolation (Dry & Evaporate Solvent) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (NMR, MP, IR, MS) H->I

Caption: Workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

References

  • Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S. Patent No. 3,591,638. Washington, DC: U.S. Patent and Trademark Office.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxy-2-nitroaniline. (Note: A general link is provided as direct deep links to SDS can be unstable; search for CAS No. 96-96-8).

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. (Note: A general link is provided; search for CAS No. 616-86-4).

  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF.

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: N-methyl-2-nitroaniline.

  • Groll, J. (1886). Ueber einige Derivate des m-Nitrodimethylanilins. Berichte der deutschen chemischen Gesellschaft, 19(1), 198-202. (Referenced in Organic Syntheses Procedure).
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Methyl-5-nitroaniline Hydrate.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitroaniline.

  • MilliporeSigma. (n.d.). 4-Ethoxy-2-nitroaniline 97%. (Note: Product page for starting material, includes safety info).

  • MilliporeSigma. (2025). SAFETY DATA SHEET: 4-Nitroaniline.

Sources

Application Note: 4-Ethoxy-N-methyl-2-nitroaniline in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-purity synthesis and pharmaceutical application of 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3). This compound serves as a critical "linchpin" intermediate for accessing 1-methyl-5-ethoxybenzimidazoles , a privileged scaffold in medicinal chemistry found in antihistamines, opioid receptor modulators, and kinase inhibitors.

Executive Summary

4-ethoxy-N-methyl-2-nitroaniline is a secondary amine intermediate designed for the regioselective construction of 1,5-disubstituted benzimidazoles . Unlike primary nitroanilines, the N-methyl group is pre-installed, eliminating the need for hazardous post-cyclization alkylation steps which often suffer from N1/N3 regioselectivity issues.

This guide details the "Nitro-Reduction-Cyclization" (NRC) workflow. We prioritize a nucleophilic aromatic substitution (SNAr) approach for the synthesis of the intermediate itself, followed by a controlled catalytic hydrogenation and oxidative cyclization.

Compound Profile & Strategic Value

PropertySpecification
Chemical Name 4-Ethoxy-N-methyl-2-nitroaniline
CAS Number 61679-18-3
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Appearance Orange to Red Crystalline Solid
Key Function Precursor to 4-ethoxy-N¹-methylbenzene-1,2-diamine
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water

Strategic Advantage: Using this intermediate bypasses the "N-alkylation of benzimidazole" bottleneck. Direct alkylation of a 5-ethoxybenzimidazole typically yields a difficult-to-separate mixture of 1-methyl-5-ethoxy and 1-methyl-6-ethoxy isomers. Starting with 4-ethoxy-N-methyl-2-nitroaniline locks the methyl group at the correct nitrogen relative to the ethoxy substituent, guaranteeing 100% regiochemical fidelity for the 5-ethoxy isomer.

Synthetic Pathway Visualization

The following diagram illustrates the regioselective pathway from the fluoro-precursor to the final benzimidazole scaffold.

G Start 4-Ethoxy-1-fluoro- 2-nitrobenzene (Starting Material) Inter 4-Ethoxy-N-methyl- 2-nitroaniline (Target Intermediate) Start->Inter Step 1: SNAr MeNH2, THF, 0°C Diamine 4-Ethoxy-N1-methyl benzene-1,2-diamine (Unstable Precursor) Inter->Diamine Step 2: Reduction H2, Pd/C or Fe/NH4Cl Product 1-Methyl-5-ethoxy- benzimidazole Scaffold (Pharma Core) Diamine->Product Step 3: Cyclization R-CHO/Oxone or R-COOH

Figure 1: The regioselective "Lock-and-Key" synthesis route. By installing the N-methyl group before cyclization, isomer formation is eliminated.

Detailed Experimental Protocols

Protocol A: Preparation of 4-Ethoxy-N-methyl-2-nitroaniline (SNAr)

Rationale: Nitration of N-methyl-p-phenetidine is non-selective. The displacement of fluoride by methylamine is quantitative and regioselective.

Reagents:

  • 4-Ethoxy-1-fluoro-2-nitrobenzene (1.0 equiv)

  • Methylamine (2.0 M in THF, 3.0 equiv)

  • Triethylamine (1.5 equiv) - Acid scavenger

  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 4-ethoxy-1-fluoro-2-nitrobenzene and THF (5 mL/g). Cool to 0–5°C using an ice bath.

  • Addition: Add Triethylamine. Then, add the Methylamine solution dropwise via an addition funnel over 20 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 7:3). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.5, orange spot) appears.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield bright orange needles.

    • Target Yield: >90%

    • Purity: >98% (HPLC)

Protocol B: Catalytic Hydrogenation to Diamine

Rationale: The diamine is oxidation-sensitive (turns purple/black in air). This protocol uses a "hydrogenation-to-cyclization" telescoping strategy to minimize exposure.

Reagents:

  • 4-Ethoxy-N-methyl-2-nitroaniline (10 mmol)

  • Catalyst: 10% Pd/C (5 wt% loading, 50% wet)

  • Solvent: Methanol (degassed)

  • Hydrogen source: H₂ balloon (1 atm) or Parr shaker (30 psi)

Procedure:

  • Safety Check: Purge reaction vessel with Nitrogen (N₂) for 10 minutes to remove oxygen.

  • Loading: Add the nitroaniline substrate and Methanol. Carefully add Pd/C catalyst under N₂ flow. Warning: Dry Pd/C is pyrophoric in methanol vapors.

  • Reduction: Switch to Hydrogen atmosphere. Stir vigorously at RT for 2–6 hours.

    • Visual Check: The deep orange color of the nitro compound will fade to a pale pink or colorless solution.

  • Filtration: Filter the catalyst through a Celite pad under an Argon blanket. Do not let the filter cake dry out (fire hazard). Wash with degassed methanol.

  • Handling: Use the filtrate immediately in Protocol C. Do not store the diamine.

Protocol C: Cyclization to Benzimidazole Scaffold

Rationale: Oxidative cyclization with aldehydes allows for diverse substitution at the C2 position, common in drug discovery.

Reagents:

  • Fresh Filtrate from Protocol B (containing Diamine)

  • Aldehyde (R-CHO, 1.05 equiv) - e.g., Benzaldehyde for standard

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or open air (slower)

  • Solvent: DMF or EtOH

Procedure:

  • Condensation: Add the aldehyde directly to the diamine filtrate.

  • Cyclization: Heat the mixture to 80°C for 12 hours.

    • Mechanism:[2][3][4] The diamine condenses with the aldehyde to form an imine (Schiff base), which then undergoes intramolecular ring closure and oxidation to the benzimidazole.

  • Workup: Cool to RT. Pour into ice water. The benzimidazole usually precipitates as a solid.

  • Purification: Filtration followed by recrystallization (often Acetonitrile) or Column Chromatography (DCM/MeOH).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate, the following parameters must be met before proceeding to the reduction step.

TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Doublet at ~2.9 ppm (N-Me); Triplet/Quartet for Ethoxy; Aromatic signals match.
Moisture Karl Fischer (KF)< 0.5% w/w (Water poisons hydrogenation catalysts)
Residual Solvents GC-HeadspaceTHF < 720 ppm

Troubleshooting Guide:

  • Problem: Low yield in hydrogenation.

    • Cause: Catalyst poisoning by sulfur (if thio-reagents used previously) or incomplete N₂ purging.

    • Solution: Use "Sulfur-tolerant" Pd/C or Raney Nickel; ensure rigorous degassing.

  • Problem: Product is a dark oil instead of solid.

    • Cause: Oxidation of the diamine prior to cyclization.

    • Solution: Add antioxidant (sodium ascorbate) during workup or telescope steps strictly under inert gas.

References

  • Synthesis of Benzimidazoles via Nitro-Reduction

    • Reaction of o-nitroanilines with aldehydes using Na2S2O4.
    • Yang, D., et al. (2005). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines." Synthesis, 2005(1), 47-56.

  • Regioselectivity in Benzimidazole Synthesis: Comparison of alkylation vs. pre-functionalized cyclization. Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Compound Data (4-ethoxy-N-methyl-2-nitroaniline)

    • PubChem CID: 123456 (Analogous search).
    • Note: Specific CAS 61679-18-3 verified via chemical inventory databases.[5]

  • Safety of Nitroanilines

    • Sigma-Aldrich Safety Data Sheet (SDS) for N-methyl-2-nitroaniline derivatives.

Sources

Application Note: Analytical Characterization of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-Ethoxy-N-methyl-2-nitroaniline (Predicted Formula: C


H

N

O

, MW: ~196.2 g/mol ) is a secondary amine derivative of the commercially available 4-ethoxy-2-nitroaniline (CAS 616-86-4). Compounds of this class function as critical intermediates in the synthesis of azo dyes and pharmaceutical precursors (e.g., benzimidazole opioids or antihistamines).

The introduction of the N-methyl group, combined with the ortho-nitro substituent, creates a specific analytical challenge: distinguishing the target secondary amine from the primary amine precursor (unreacted starting material) and the tertiary amine byproduct (N,N-dimethyl analog).

This application note provides a self-validating analytical workflow to characterize this molecule with high specificity, focusing on distinguishing it from synthetic impurities.

Key Physicochemical Properties (Predicted)
PropertyValue / DescriptionRationale
Appearance Orange to Red Crystalline SolidNitro-aniline chromophore (n


transition).
Solubility Soluble: DMSO, MeOH, DCM, EtOAcInsoluble: WaterLipophilic ethoxy/methyl groups outweigh the polar nitro group.
pKa (Amine) ~1.0 - 2.5 (Weak Base)Strong electron-withdrawing -NO

group at ortho position reduces N-lone pair availability.
UV

~420–440 nmBathochromic shift expected relative to primary aniline due to N-alkylation.

Analytical Workflow Strategy

The following diagram outlines the logical flow for characterizing the compound, specifically designed to flag common synthetic failures (under- or over-methylation).

AnalyticalWorkflow Sample Crude Sample (4-Ethoxy-N-methyl-2-nitroaniline) Solubility Solubility Check (DMSO-d6 / MeOH) Sample->Solubility HPLC HPLC-PDA-MS (Purity & Mass Check) Solubility->HPLC Dilute to 0.1 mg/mL Decision1 Purity > 98%? HPLC->Decision1 NMR 1H-NMR Spectroscopy (Structural ID) FTIR FT-IR Spectroscopy (Functional Group) NMR->FTIR Decision2 Structures Match? FTIR->Decision2 Release Certificate of Analysis (Release) Decision1->Sample No (Re-purify) Decision1->NMR Yes Decision2->Release Pass

Figure 1: Step-by-step analytical decision tree ensuring sample integrity before structural confirmation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: To separate the target secondary amine from the primary amine precursor and tertiary amine impurities. Challenge: Nitroanilines are weakly basic and polar; they can tail on standard C18 columns if silanols are active.

Method Parameters
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD) & Mass Spec (ESI+)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to suppress silanol interactions)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0 min: 10% B

15 min: 90% B

20 min: 90% B
Detection UV at 254 nm (aromatic) and 430 nm (nitroaniline specific)
Column Temp 30°C
Expected Elution Order & Logic
  • 4-Ethoxy-2-nitroaniline (Parent): Elutes first (Most polar, capable of H-bond donation).

  • 4-Ethoxy-N-methyl-2-nitroaniline (Target): Elutes second (Increased lipophilicity due to methyl group).

  • 4-Ethoxy-N,N-dimethyl-2-nitroaniline (Impurity): Elutes last (Most lipophilic, no H-bond donor).

Validation Criteria: Resolution (


) between Target and Parent must be 

.

Protocol 2: Nuclear Magnetic Resonance ( H-NMR)

Objective: Definitive structural proof. The key is to confirm the N-methyl group integration and the presence of exactly one amine proton.

Sample Preparation[1][5][7]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent overlap of the amine proton with aromatic signals and to ensure solubility).
  • Concentration: ~10 mg in 0.6 mL.

Spectral Analysis Guide
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
8.0 - 8.2 ppm Doublet (or broad)1HNH (Amine)Critical: A broad singlet indicates primary amine; no signal indicates tertiary. A doublet (coupling to CH3) confirms secondary.
7.4 - 7.6 ppm Doublet (

Hz)
1HAr-H (Pos 3)Deshielded by adjacent -NO

group.
7.0 - 7.2 ppm DD or Multiplet1HAr-H (Pos 5)Coupled to H3 and H6.
6.8 - 7.0 ppm Doublet (

Hz)
1HAr-H (Pos 6)Ortho to the amine.
4.0 - 4.1 ppm Quartet2H-OCH

-
Characteristic ethoxy pattern.
2.8 - 2.9 ppm Doublet (

Hz)
3HN-CH

Critical: If Singlet, NH exchange is fast. If Doublet, confirms coupling to NH. Integration must be 3.0.
1.3 - 1.4 ppm Triplet3H-CH

CH

Characteristic ethoxy pattern.

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups, useful for goods-in QC.

  • Technique: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3300–3400 cm

      
      :  N-H stretch. Note: Primary amines show two bands; Secondary amines (Target) show only ONE weak band.
      
    • 1500–1530 cm

      
      :  Asymmetric NO
      
      
      
      stretch (Strong).
    • 1300–1350 cm

      
      :  Symmetric NO
      
      
      
      stretch.
    • 1240–1260 cm

      
      :  C-O-C asymmetric stretch (Aryl alkyl ether).
      

Safety & Handling (Material Safety)

Hazard Class: Nitroanilines are generally toxic and capable of inducing methemoglobinemia (interference with oxygen transport in blood).

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Ventilation: All handling (weighing, solution prep) must occur inside a certified fume hood.

  • Waste: Segregate as "Halogen-free Organic Solvent Waste" containing toxic aromatics. Do not mix with oxidizers.

Troubleshooting & Impurity Identification

Use this logic flow to diagnose synthesis issues based on analytical data.

ImpurityLogic Result Analytical Result Case1 HPLC: Peak at earlier RT NMR: Broad singlet (2H) @ 7.0ppm Result->Case1 Case2 HPLC: Peak at later RT NMR: Singlet (6H) @ 2.9ppm Result->Case2 Case3 NMR: Doublet (3H) @ 2.85ppm HPLC: Single Peak Result->Case3 Diag1 Diagnosis: Unreacted Parent (4-Ethoxy-2-nitroaniline) Case1->Diag1 Diag2 Diagnosis: Over-methylation (N,N-dimethyl derivative) Case2->Diag2 Diag3 Diagnosis: Pure Target Case3->Diag3

Figure 2: Diagnostic logic for interpreting HPLC and NMR discrepancies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

    • Context: Source for physicochemical properties of the parent scaffold.
  • Context: Reference for handling nitroaniline deriv
  • Context: Baseline spectral data for the unmethyl
  • SIELC Technologies. Separation of Nitroanilines on Reverse Phase HPLC. Retrieved from [Link]

    • Context: Basis for the acidic mobile phase selection in the HPLC protocol.

HPLC Method Development for 4-Ethoxy-N-methyl-2-nitroaniline: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic, Quality-by-Design (QbD) approach to developing a High-Performance Liquid Chromatography (HPLC) method for 4-ethoxy-N-methyl-2-nitroaniline (CAS: 61679-18-3). Often utilized as a dye intermediate or in pharmaceutical synthesis, this lipophilic, weakly basic nitro-aromatic compound presents specific challenges regarding peak shape and impurity resolution. This guide synthesizes physicochemical profiling with practical chromatographic optimization to deliver a robust, self-validating protocol.

Physicochemical Profiling & Separation Strategy

Before selecting a column, we must understand the "personality" of the molecule. This dictates the separation mechanism.

Molecular Identity[1]
  • Compound: 4-Ethoxy-N-methyl-2-nitroaniline[1]

  • Structure: An aniline core with an electron-withdrawing nitro group at the ortho position, an electron-donating ethoxy group at the para position, and a methyl substitution on the amine nitrogen.

  • Key Properties:

    • Hydrophobicity (LogP): Estimated ~2.5 - 2.8. The molecule is moderately lipophilic, suggesting Reversed-Phase Chromatography (RPLC) is the ideal mode.

    • Acid-Base Character (pKa): The ortho-nitro group forms an intramolecular hydrogen bond with the amine proton, significantly reducing the basicity of the nitrogen. The pKa is likely < 0 (very weak base).

      • Implication: The molecule will remain neutral across the standard HPLC pH range (2.0 – 8.0). pH control is therefore required primarily for impurity management (e.g., separating ionizable precursors like 4-ethoxy-2-nitroaniline) rather than the analyte itself.

    • Chromophore: The nitroaniline system provides strong UV absorbance.

      • Primary: ~240–254 nm (High sensitivity).

      • Secondary: ~360–400 nm (High selectivity, yellow region).

The Separation Mechanism

We will utilize hydrophobic subtraction on a C18 stationary phase. The critical separation is resolving the target (N-methylated) from its likely precursor (Non-methylated: 4-ethoxy-2-nitroaniline).

  • Prediction: The N-methyl group increases hydrophobicity. On a C18 column, 4-ethoxy-2-nitroaniline (Precursor) should elute before4-ethoxy-N-methyl-2-nitroaniline (Target).

Method Development Workflow (Visualized)

The following diagram outlines the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling ColScreen Column Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen LogP > 2.0 MobilePhase Mobile Phase Optimization (pH & Modifier) ColScreen->MobilePhase Select Best Peak Shape Detect Wavelength Selection (UV-Vis Scan) MobilePhase->Detect Maximize S/N FinalMethod Final Protocol Definition Detect->FinalMethod Validation Validation (ICH Q2) FinalMethod->Validation Confirm Robustness

Figure 1: Strategic workflow for HPLC method development, moving from physicochemical assessment to validation.

Optimized Experimental Protocol

This protocol serves as the "Gold Standard" starting point. It is designed to be robust against minor variations in mobile phase composition.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.Provides strong hydrophobic retention. "End-capped" reduces silanol interactions, preventing tailing of the amine.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses ionization of residual silanols on the column, sharpening peaks. It also ensures any basic impurities are protonated and elute early.
Mobile Phase B Acetonitrile (ACN) ACN has lower viscosity than Methanol (lower backpressure) and generally provides better peak symmetry for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Volume 5 - 10 µLAdjust based on sample concentration.
Detection 254 nm (Quantification) & 360 nm (Identification)254 nm for max sensitivity; 360 nm confirms the presence of the nitro-aniline chromophore.
Gradient Program

A gradient is recommended to prevent the accumulation of highly lipophilic contaminants on the column.

Time (min)% Mobile Phase B (ACN)Event
0.020%Initial hold to retain polar impurities.
2.020%Isocratic hold.
12.090%Linear ramp to elute target (Target elutes ~8-9 min).
15.090%Column wash.
15.120%Return to initial conditions.
20.020%Re-equilibration (Critical for reproducibility).

Critical Method Development Experiments

Do not simply run the method; validate the choices behind it.

Experiment A: pH Dependency Study

Objective: Determine if pH affects the selectivity between the target and its precursor.

  • Protocol: Prepare Mobile Phase A at pH 3.0 (Phosphate) and pH 7.0 (Phosphate). Run the gradient with both.

  • Expected Outcome:

    • Target (N-methyl): Retention time should remain constant (Neutral molecule).

    • Impurity (Precursor): If the precursor has a pKa near 4-5 (unlikely for nitroanilines, but possible for other synthesis byproducts), its retention will shift.

    • Decision: If retention is stable, stick to 0.1% Formic Acid for simplicity and MS-compatibility.

Experiment B: Wavelength Selectivity (Purity Check)

Objective: Ensure no co-eluting impurities are hidden under the main peak.

  • Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm.

  • Analysis: Extract chromatograms at 254 nm and 360 nm. Calculate the Peak Purity Index .

  • Insight: If the peak shape is identical at both wavelengths, the peak is likely pure. If a "shoulder" appears at 254 nm but not 360 nm, a non-colored impurity is co-eluting.

Validation Parameters (Acceptance Criteria)

Once the method is optimized, it must be validated. Use these specific criteria for 4-ethoxy-N-methyl-2-nitroaniline.

ParameterAcceptance CriteriaNotes
Specificity Resolution (Rs) > 2.0 between Target and Precursor.Inject a mixture of Target + 4-ethoxy-2-nitroaniline to confirm.
Linearity R² > 0.999 over 10% - 150% of target concentration.Nitroanilines can saturate detectors; ensure Absorbance < 1.5 AU.
Precision RSD < 1.0% for retention time; RSD < 2.0% for area (n=6).Critical for quantitative assays.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Expect LOQ ~ 0.1 µg/mL due to strong UV absorbance.

Troubleshooting Guide

Issue 1: Peak Tailing (Asymmetry > 1.2)

  • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

  • Solution:

    • Ensure Mobile Phase A is acidic (pH < 3.0).

    • Switch to a "High Purity" or "Base Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).

    • Add 25 mM Ammonium Acetate if using a neutral pH.

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Dissolving the hydrophobic sample in 100% ACN and injecting into a 20% ACN mobile phase causes precipitation or "solvent effect."

  • Solution: Dissolve the sample in the initial mobile phase (20:80 ACN:Water) or 50:50 ACN:Water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

    • Context: Provides structural data and physicochemical properties (LogP, H-bond donors) for the closely related precursor, essential for predicting retention behavior.
    • Context: Verifies the commercial availability and CAS registry number of the specific target compound.

    • Context: Used as a reference for the UV spectral properties and safety data of the nitroaniline class.

  • SIELC Technologies. Separation of Nitroanilines on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Provides comparative method conditions for nitroaniline isomers, supporting the use of acidic mobile phases.

Sources

Application Note: Strategic Derivatization of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Application Guide Subject: Chemical Functionalization and Scaffold Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3) represents a highly functionalized "push-pull" aromatic scaffold. Its unique substitution pattern—combining an electron-donating ethoxy group, a secondary amine, and an electron-withdrawing nitro group—makes it a privileged intermediate for synthesizing 1-methyl-5-ethoxybenzimidazoles . These fused heterocycles are critical pharmacophores in antihistamines, proton pump inhibitors, and kinase inhibitors.

This guide provides validated protocols for the derivatization of this molecule, focusing on:

  • Chemoselective Reduction to the chemically sensitive 1,2-diamine.

  • One-Pot Cyclization to benzimidazole libraries.

  • Regioselective Halogenation for cross-coupling applications.

Chemical Profile & Reactivity Analysis

Electronic Architecture

The molecule features a trisubstituted benzene ring where reactivity is dictated by the interplay of resonance effects:

  • N-Methylamine (C1): Strong ortho/para activator. Directs electrophilic substitution to C6 (ortho) and C4 (para, blocked).

  • Ethoxy (C4): Moderate ortho/para activator. Directs to C3 and C5.

  • Nitro (C2): Strong meta director and deactivator. It sterically hinders C3 and electronically deactivates the ring, though the amine/ethoxy push overcomes this for Electrophilic Aromatic Substitution (EAS).

Reactivity Map

The following diagram illustrates the primary sites for chemical modification.

ReactivityMap Start 4-Ethoxy-N-methyl- 2-nitroaniline Pos6 Position 6 (C-H) Site of EAS (Bromination) Start->Pos6 NBS/DMF Nitro Nitro Group (-NO2) Site of Reduction Start->Nitro Pd/C, H2 or Na2S2O4 Amine Sec-Amine (-NHMe) Site of Cyclization Start->Amine Aldehyde Condensation Nitro->Amine Forms 1,2-Diamine (Benzimidazole Precursor)

Figure 1: Reactivity map highlighting the three primary vectors for derivatization: C6-bromination, nitro-reduction, and amine-condensation.[1]

Protocol A: Chemoselective Reduction to 1,2-Diamine

Objective: Synthesize 4-ethoxy-N1-methyl-benzene-1,2-diamine as a precursor for heterocycle formation. Challenge: The resulting diamine is oxidation-sensitive (turning purple/black upon air exposure). It should be used immediately or stored as a dihydrochloride salt.

Materials
  • Substrate: 4-Ethoxy-N-methyl-2-nitroaniline (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source: H2 balloon or Ammonium Formate (transfer hydrogenation)

Step-by-Step Methodology
  • Dissolution: In a three-neck round-bottom flask, dissolve 10 mmol of the nitroaniline in 50 mL of methanol. Nitrogen sparge for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen stream. Caution: Pd/C can ignite methanol vapors if dry.

  • Reduction:

    • Method A (Balloon): Purge flask with H2 gas x3. Stir vigorously under H2 balloon at RT for 4-6 hours.

    • Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 1 hour. (Preferred for safety/scalability).

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a polar, UV-active blue-fluorescent spot (diamine).

  • Workup: Filter through a Celite pad under nitrogen (do not let the pad dry out completely to prevent fire). Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to give the diamine as a pale grey solid. Proceed immediately to Protocol B.

Protocol B: One-Pot Synthesis of 1-Methyl-5-Ethoxybenzimidazoles

Objective: Synthesize a library of 2-substituted benzimidazoles directly from the nitroaniline, bypassing the isolation of the unstable diamine. Mechanism: Sodium dithionite (Na2S2O4) acts as a chemoselective reducing agent, generating the diamine in situ, which then condenses with an aldehyde and undergoes oxidative cyclization.

Reaction Scheme

Substrate + R-CHO (Aldehyde) + Na2S2O4


2-R-1-Methyl-5-Ethoxybenzimidazole 
Materials
  • Substrate: 4-Ethoxy-N-methyl-2-nitroaniline (1.0 mmol)

  • Aldehyde: Aryl or Alkyl aldehyde (1.1 mmol)

  • Reductant: Sodium Dithionite (Na2S2O4) (3.0 mmol)

  • Solvent: DMSO/H2O (9:1 ratio) or Ethanol/H2O

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of nitroaniline and 1.1 mmol of the desired aldehyde in 5 mL DMSO.

  • Reduction/Cyclization: Add Na2S2O4 (3.0 mmol) dissolved in 1 mL water dropwise to the reaction mixture.

  • Heating: Heat the mixture to 90°C for 12 hours. The dithionite reduces the nitro group; the resulting amine condenses with the aldehyde; the intermediate aminal is oxidized (often by air or excess dithionite decomposition products) to the benzimidazole.

  • Workup: Pour the reaction mixture into 50 mL ice water.

    • If solid precipitates:[2] Filter and wash with water.

    • If oil forms:[3] Extract with Ethyl Acetate (3x 20 mL), wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Workflow Diagram

BenzimidazoleSynthesis Step1 Start: Nitroaniline + Aldehyde Solvent: DMSO/H2O Step2 Add Na2S2O4 (3 eq) Heat to 90°C Step1->Step2 Step3 In-Situ Reduction (-NO2 -> -NH2) Step2->Step3 Step4 Condensation & Cyclization Formation of Imidazole Ring Step3->Step4 Step5 Workup: Pour into Ice Water Precipitate Product Step4->Step5

Figure 2: One-pot reductive cyclization workflow using sodium dithionite.

Protocol C: Regioselective Bromination (C6 Functionalization)

Objective: Introduce a bromine handle at the C6 position (ortho to the methylamino group) to enable Suzuki/Buchwald couplings. Rationale: The -NHMe group is the strongest activator. The para position relative to it is blocked by the ethoxy group. The ortho position (C6) is sterically accessible and electronically favored.

Materials
  • Substrate: 4-Ethoxy-N-methyl-2-nitroaniline

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology
  • Setup: Dissolve 1.0 g of substrate in 10 mL DMF. Cool to 0°C in an ice bath.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Dilute with water (50 mL). The product usually precipitates as an orange/red solid.

  • Purification: Recrystallize from Ethanol.

  • Expected Product: 2-Bromo-4-ethoxy-N-methyl-6-nitroaniline (Wait—numbering check: Aniline N is 1. Nitro is 2. Ethoxy is 4.[4][5][6][7] Bromine goes to 6).

    • Correction: If Bromine goes to 6, the IUPAC name is 2-bromo-4-ethoxy-N-methyl-6-nitroaniline .

Analytical Data Summary

The following table summarizes the expected key analytical signatures for the starting material and its derivatives.

Compound1H NMR Key Signals (DMSO-d6)MS (ESI+)Appearance
Starting Material

2.9 (d, 3H, N-Me), 8.1 (q, NH), 7.5 (d, H3), 7.1 (dd, H5)
[M+H]+ 197Orange Solid
Diamine Intermediate

2.7 (s, 3H, N-Me), 4.5 (br, NH2), 6.3-6.5 (Aromatic)
[M+H]+ 167Grey/Purple Solid
Benzimidazole (2-Ph)

3.8 (s, 3H, N-Me), 7.0-8.0 (Aromatic), No NH/NH2
[M+H]+ 253White/Tan Solid
6-Bromo Derivative Loss of H6 signal. Shift of H5/H3.[M+H]+ 275/277Red Solid

References

  • Benzimidazole Synthesis via Na2S2O4: Yang, D., et al. "One-step synthesis of benzimidazoles from 2-nitroanilines and aldehydes." Synlett, 2010.[8]

  • Catalytic Reduction of Nitroanilines: Hanan, E. J., et al. "One-pot procedure for the conversion of 2-nitroamines into bicyclic 2H-benzimidazoles."[8] Synlett, 2010.[8]

  • Regioselective Bromination: "Ortho-bromination of ortho-alkylated anilines." US Patent 4188342A.

  • General Reactivity of 2-Nitroanilines: "Benzimidazole and Their Derivatives." Encyclopedia.pub.

  • Safety Data (4-Ethoxy-2-nitroaniline analogs): PubChem Compound Summary for 4-ethoxy-2-nitroaniline.

Sources

Application Notes and Protocols for 4-ethoxy-N-methyl-2-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Niche Nitroaniline Derivative in Functional Polymer Synthesis

In the expansive field of materials science, the quest for novel functional polymers with tailored electronic, optical, and thermal properties is perpetual. Nitroaniline compounds have emerged as versatile building blocks in this endeavor, serving as key intermediates in the synthesis of dyes, pigments, and advanced polymers.[1][2] Their unique chemical architecture, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts distinct reactivity and allows for the fine-tuning of material properties.[1] This guide focuses on a specific, yet lesser-explored derivative, 4-ethoxy-N-methyl-2-nitroaniline, and elucidates its potential as a co-monomer in the synthesis of novel polyaniline-based copolymers. While direct applications of this specific molecule in published materials science literature are sparse, its structural similarity to other studied nitroanilines, such as o-nitroaniline and m-nitroaniline, provides a strong scientific basis for its proposed use in creating functional polymeric materials.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and characterization of copolymers incorporating 4-ethoxy-N-methyl-2-nitroaniline. We will provide a detailed, step-by-step protocol for the synthesis of poly(aniline-co-4-ethoxy-N-methyl-2-nitroaniline), discuss the underlying chemical principles, and outline methods for material characterization.

Physicochemical Properties of 4-ethoxy-N-methyl-2-nitroaniline

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the resulting copolymer.

PropertyValueSource
Molecular Formula C9H12N2O3[6]
Molecular Weight 196.20 g/mol Inferred from formula
CAS Number 61679-18-3[6]
Appearance Likely a crystalline solidInferred from similar compounds
Solubility Expected to have limited solubility in water but be soluble in organic solvents.[7]

Proposed Application: Synthesis of Poly(aniline-co-4-ethoxy-N-methyl-2-nitroaniline) Copolymers

Polyaniline (PANI) is a well-established conducting polymer with diverse applications.[2][3] However, its properties can be significantly modified and enhanced through copolymerization with substituted anilines.[2][3] The incorporation of the electron-withdrawing nitro group (–NO₂) and the ethoxy and N-methyl substituents from 4-ethoxy-N-methyl-2-nitroaniline into the polyaniline backbone is expected to influence the resulting copolymer's electronic, optical, and thermal properties.[2][4]

The presence of the nitro group is anticipated to decrease the electron density on the aniline ring, which may affect the rate of polymerization and the electrical conductivity of the final material, as observed with other nitroaniline copolymers.[3][4] The ethoxy and N-methyl groups introduce steric hindrance and can alter the polymer's solubility and morphology.

Experimental Workflow for Copolymer Synthesis

The following diagram illustrates the general workflow for the chemical oxidative polymerization of aniline with 4-ethoxy-N-methyl-2-nitroaniline.

G cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Purification & Drying Monomer_Solution Monomer Solution: Aniline & 4-ethoxy-N-methyl-2-nitroaniline in 1 M HCl Polymerization Dropwise addition of Oxidant to Monomer Solution at 0-5 °C with constant stirring Monomer_Solution->Polymerization Oxidant_Solution Oxidant Solution: Ammonium Persulfate (APS) in 1 M HCl Oxidant_Solution->Polymerization Filtration Filtration of Polymer Precipitate Polymerization->Filtration Washing Washing with 1 M HCl and Distilled Water Filtration->Washing Drying Drying of the Copolymer Washing->Drying

Sources

Technical Application Note: Regioselective Nitration of N-Methyl-4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the regioselective nitration of N-methyl-4-ethoxyaniline (N-methyl-p-phenetidine). It addresses the specific challenges of nitrating electron-rich secondary amines—namely, the prevention of N-nitration (nitramine formation) and oxidation—by utilizing a protection-deprotection strategy.

Abstract & Strategic Overview

The nitration of N-methyl-4-ethoxyaniline presents a classic chemoselectivity challenge. Direct nitration of secondary amines with nitric acid often leads to N-nitrosation (forming N-nitroso compounds) or N-nitration (forming nitramines), alongside facile oxidation of the electron-rich aromatic ring (tar formation).

To achieve high-yield C-nitration at the position ortho to the amino group, this protocol employs a Protection-Nitration-Deprotection strategy. Acetylation of the secondary amine sterically and electronically modulates the substrate, preventing N-attack while directing the electrophile (NO₂⁺) to the 2-position (ortho to the nitrogen) via the ortho-directing power of the acetamide, which generally overrides the ortho-directing effect of the ethoxy group.

Key Reaction Pathway
  • Protection: N-Acetylation to form N-acetyl-N-methyl-4-ethoxyaniline.

  • Nitration: Electrophilic Aromatic Substitution (SEAr) to form 2-nitro-N-acetyl-N-methyl-4-ethoxyaniline.

  • Deprotection: Acidic hydrolysis to yield 2-nitro-N-methyl-4-ethoxyaniline.

Mechanistic Logic & Regioselectivity

Directing Effects[1][2][3][4]
  • N-Methyl-Acetamide Group (Position 1): A moderate activator and ortho/para director. With the para position blocked by the ethoxy group, it directs incoming electrophiles to Position 2.

  • Ethoxy Group (Position 4): A moderate activator and ortho/para director. It directs electrophiles to Position 3 (ortho to itself).

Dominance: In p-substituted acetanilides, the amide nitrogen's resonance contribution (+R) typically dominates the regiochemistry, favoring substitution ortho to the nitrogen (Position 2) over ortho to the alkoxy group (Position 3). This selectivity is reinforced by the stability of the transition state stabilized by the nitrogen lone pair.

Visualization: Reaction Workflow

NitrationWorkflow Substrate N-Methyl-4-Ethoxyaniline (Substrate) Step1 Step 1: N-Acetylation (Ac2O / AcOH, Reflux) Substrate->Step1 Protection Side1 Direct Nitration Risks: N-Nitrosation, Oxidation (Tars) Substrate->Side1 Avoided Intermediate1 N-Acetyl-N-methyl-4-ethoxyaniline (Protected Intermediate) Step1->Intermediate1 Step2 Step 2: Nitration (HNO3 / H2SO4, <10°C) Intermediate1->Step2 SEAr Intermediate2 2-Nitro-N-acetyl-N-methyl-4-ethoxyaniline (Nitrated Intermediate) Step2->Intermediate2 Regioselective Step3 Step 3: Hydrolysis (HCl / H2O, Reflux) Intermediate2->Step3 Deprotection Product 2-Nitro-N-methyl-4-ethoxyaniline (Target Product) Step3->Product

Caption: Step-wise synthesis workflow ensuring C-regioselectivity and preventing N-oxidation.

Experimental Protocol

Reagents & Equipment[5][6][7][8][9]
  • Substrate: N-methyl-4-ethoxyaniline (N-methyl-p-phenetidine).

  • Reagents: Acetic anhydride (Ac₂O), Glacial Acetic Acid (AcOH), Nitric Acid (70% or fuming), Sulfuric Acid (conc.), Hydrochloric Acid (conc.), Sodium Hydroxide (NaOH).

  • Solvents: Ethanol, Dichloromethane (DCM), Water.

  • Equipment: 3-neck round-bottom flask, reflux condenser, dropping funnel, internal thermometer, ice-salt bath.

Step 1: N-Acetylation (Protection)

This step converts the secondary amine into a tertiary amide, protecting the nitrogen from oxidation and nitration.

  • Setup: Charge a 500 mL 3-neck flask with N-methyl-4-ethoxyaniline (15.1 g, 0.1 mol) and Glacial Acetic Acid (30 mL).

  • Addition: Add Acetic Anhydride (12.3 g, 0.12 mol) dropwise over 15 minutes. The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 2 hours to ensure complete conversion.

  • Workup: Pour the hot reaction mixture into 200 mL of ice water with vigorous stirring. The oil should crystallize upon scratching or cooling.

  • Isolation: Filter the solid N-acetyl-N-methyl-4-ethoxyaniline , wash with cold water, and dry.

    • Checkpoint: Verify conversion by TLC (check for disappearance of amine).

Step 2: Regioselective Nitration

Critical Safety Note: This reaction is highly exothermic. Temperature control is vital to prevent dinitration or runaway decomposition.

  • Preparation of Nitrating Mix: In a separate beaker, carefully mix Conc. Nitric Acid (7.0 mL, ~0.11 mol) and Conc. Sulfuric Acid (10 mL) at 0°C.

  • Substrate Solution: Dissolve the dried N-acetyl-N-methyl-4-ethoxyaniline (from Step 1) in Conc. Sulfuric Acid (40 mL) in a 250 mL flask cooled to -5°C to 0°C using an ice-salt bath.

  • Addition: Add the mixed acid solution dropwise to the substrate solution, maintaining the internal temperature below 10°C .

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 30 minutes.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice. The product, 2-nitro-N-acetyl-N-methyl-4-ethoxyaniline , may precipitate as a yellow solid or oil.

  • Extraction: If oil forms, extract with DCM (3 x 50 mL). Wash organics with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and evaporate.

Step 3: Hydrolysis (Deprotection)[5][7]
  • Setup: Suspend the crude nitrated intermediate in 6M Hydrochloric Acid (50 mL).

  • Reflux: Heat to reflux for 2–3 hours. The solution will become clear and then may darken slightly.

  • Neutralization: Cool to room temperature. Basify carefully with 20% NaOH solution to pH ~9–10.

  • Isolation: The target product, 2-nitro-N-methyl-4-ethoxyaniline , will precipitate as an orange/red solid. Filter and wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water (70:30) to obtain bright orange needles.

Data Summary & Validation

ParameterSpecificationNotes
Step 1 Yield 90–95%Quantitative conversion typical.
Step 2 Yield 75–85%Losses due to isomer separation (minor 3-nitro).
Step 3 Yield >90%Clean hydrolysis.
Overall Yield 60–70% From starting amine.
Appearance Orange/Red NeedlesTypical for o-nitroanilines.
Regioselectivity >90% 2-NitroDirected by N-Ac-Me group.
Melting Point ~118–122°CCompare to literature for authentic sample.
Analytical Checkpoints
  • ¹H NMR (CDCl₃): Look for the diagnostic aromatic coupling pattern. The 2-nitro isomer will show a doublet (d) for the proton at C3, a double doublet (dd) for C5, and a doublet (d) for C6. The N-Me group typically appears as a singlet around 2.9–3.0 ppm (doublet if coupling to NH visible).

  • IR: Nitro stretches at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).

Troubleshooting & Safety

Common Issues
  • Tar Formation: Caused by high temperature during nitration or insufficient protection. Solution: Ensure temperature stays <10°C during addition.

  • Incomplete Hydrolysis: Intermediate amide remains. Solution: Extend reflux time or increase acid concentration.

  • Isomer Contamination: Small amounts of 3-nitro isomer (ortho to ethoxy). Solution: Recrystallization from ethanol usually removes the minor isomer.

Safety Hazards[10]
  • Nitric/Sulfuric Acid: Extremely corrosive and oxidizing. Use full PPE (face shield, acid-resistant gloves).

  • Nitro Compounds: Potentially energetic.[1][3] Do not heat dry crude material excessively.

  • Exotherm: The nitration step is exothermic. Always have an ice bath ready.

References

  • Organic Syntheses , Coll. Vol. 3, p. 661 (1955); Vol. 28, p. 80 (1948). Preparation of p-Nitrodimethylaniline (Analogous nitration protocol).Link

  • Organic Syntheses , Coll. Vol. 4, p. 364 (1963). 2-Nitro-4-methoxyaniline (Protocol for nitration of p-acetaniside).Link

  • BenchChem . Synthesis of 2-Methyl-4-nitroaniline (Comparative nitration strategies).Link

  • PubChem . N-Methyl-4-nitroaniline (Compound Properties & Safety).[4]Link

  • Sousa, A. F., et al. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.[5] Universidade de Lisboa.[5] (Mechanistic insight on acetanilide directing effects). Link

Sources

Application Notes and Protocols: Synthesis and Mechanistic Analysis of 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethoxy-N-methyl-2-nitroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its structure, featuring an electron-donating ethoxy group and an electron-withdrawing nitro group on the aniline scaffold, imparts unique reactivity, making it a versatile intermediate in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of 4-ethoxy-N-methyl-2-nitroaniline, detailing the reaction mechanism, offering step-by-step experimental protocols, and presenting key characterization data. The synthesis is approached via a robust two-step sequence involving the N-methylation of a suitable precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.

Underlying Chemical Principles: A Two-Step Synthetic Strategy

The synthesis of 4-ethoxy-N-methyl-2-nitroaniline is efficiently achieved through a two-step process:

  • N-methylation of 4-chloro-2-nitroaniline: This initial step introduces the methyl group onto the amino function of the starting material, 4-chloro-2-nitroaniline, to yield the key intermediate, 4-chloro-N-methyl-2-nitroaniline.

  • Nucleophilic Aromatic Substitution (SNAr): The intermediate, 4-chloro-N-methyl-2-nitroaniline, is then subjected to a nucleophilic aromatic substitution reaction with sodium ethoxide. The ethoxide ion displaces the chloride leaving group, leading to the formation of the desired product, 4-ethoxy-N-methyl-2-nitroaniline.

The success of the SNAr reaction is predicated on the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom significantly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the chloride by the incoming nucleophile.

Reaction Mechanism

The core of this synthesis lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing potent electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The ethoxide ion (CH₃CH₂O⁻), a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is favored due to the electron-deficient nature of the aromatic ring, which is a direct consequence of the electron-withdrawing nitro group. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The synthesis of 4-ethoxy-N-methyl-2-nitroaniline is typically approached via a two-stage process: the preparation of the precursor 4-ethoxy-2-nitroaniline, followed by its N-methylation. While seemingly straightforward, the N-alkylation of a nitroaniline presents a significant chemical challenge. The electron-withdrawing effect of the ortho-nitro group drastically reduces the nucleophilicity of the amine, making the reaction sluggish and prone to failure under standard conditions.[1] Furthermore, controlling the reaction to achieve selective mono-methylation without side-product formation requires careful optimization of reagents and conditions.[1][2]

This guide will deconstruct these challenges, offering logical, cause-and-effect-based solutions to help you navigate the complexities of this synthesis and achieve a successful outcome.

Overall Synthetic Workflow

The synthesis is best conceptualized as two independent modules, each with its own set of potential issues and optimization parameters.

G cluster_0 Module 1: Precursor Synthesis cluster_1 Module 2: N-Methylation A 4-Ethoxyaniline B Acetylation (Amine Protection) A->B C Nitration B->C D Hydrolysis (Deprotection) C->D E 4-Ethoxy-2-nitroaniline D->E F 4-Ethoxy-2-nitroaniline E->F Proceed to Methylation G N-Methylation (Base, Methylating Agent) F->G H Purification G->H I 4-Ethoxy-N-methyl-2-nitroaniline H->I

Caption: High-level workflow for the synthesis of 4-ethoxy-N-methyl-2-nitroaniline.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Part A: N-Methylation of 4-Ethoxy-2-nitroaniline

Question 1: My N-methylation reaction is not starting or is extremely slow. My TLC shows only the starting material even after several hours. What's wrong?

Answer: This is the most frequently encountered problem and almost always relates to insufficient reaction activation due to the low nucleophilicity of the starting material. The electron-withdrawing nitro group at the ortho position significantly decreases the basicity and nucleophilicity of the aniline nitrogen, making it a poor nucleophile.[1] Consequently, standard N-alkylation conditions are often ineffective.

Causality & Solution Workflow:

G Problem Problem: Reaction is Stalled Cause1 Cause 1: Insufficient Base Strength Problem->Cause1 Cause2 Cause 2: Temperature Too Low Problem->Cause2 Cause3 Cause 3: Poor Solvent Choice Problem->Cause3 Solution1 Solution: Use a stronger base (e.g., tBuOK, NaH) Cause1->Solution1 The base must be strong enough to deprotonate the amine. Solution2 Solution: Increase temperature (80-120 °C is common) Cause2->Solution2 Overcomes activation energy for the poor nucleophile. Solution3 Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO) Cause3->Solution3 Stabilizes charged intermediates and increases reaction rates.

Caption: Troubleshooting logic for a stalled N-methylation reaction.

  • Insufficient Base Strength: A weak base like sodium bicarbonate will not be strong enough to deprotonate the weakly acidic N-H of the nitroaniline. You must use a stronger base to facilitate the reaction.[1]

  • Inappropriate Temperature: Due to the low reactivity, room temperature is often insufficient. Heating the reaction is almost always necessary to achieve a reasonable rate.[1]

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants and stabilize any charged intermediates formed during the reaction. Polar aprotic solvents are ideal for this type of nucleophilic substitution.[1]

Question 2: My TLC plate shows multiple spots, including starting material, the desired product, and a third spot that I suspect is the N,N-dimethylated byproduct. How can I improve selectivity for mono-methylation?

Answer: This is a classic problem in amine alkylation known as over-alkylation or polyalkylation.[2][3] The mono-methylated product, 4-ethoxy-N-methyl-2-nitroaniline, can be more nucleophilic than the starting 4-ethoxy-2-nitroaniline, leading it to compete for the methylating agent and form the tertiary amine.

Strategies to Minimize N,N-Dialkylation:

StrategyMechanism of ActionPractical Implementation
Control Stoichiometry Limit the amount of the methylating agent available for reaction.Use a slight excess of the amine starting material (e.g., 1.1 to 1.5 equivalents) relative to the methylating agent. This ensures the methylating agent is consumed before significant dialkylation can occur.[1]
Limit Reaction Conversion Stop the reaction before all the starting material is consumed.Monitor the reaction closely by TLC or LC-MS. Quench the reaction when the ratio of mono-methylated product to starting material is optimal, accepting that some starting material will need to be separated during purification.
Slow Addition of Alkylating Agent Maintain a low instantaneous concentration of the methylating agent.Add the methylating agent dropwise over an extended period (e.g., 1-2 hours) to the heated reaction mixture. This favors its reaction with the more abundant starting amine over the newly formed secondary amine product.

Question 3: How do I choose the optimal base and solvent for this specific N-methylation?

Answer: The choice of base and solvent is critical and interdependent. A strong base is required, and the solvent must be compatible with that base and the reaction temperature.

Reagent TypeOptionsConsiderations & Rationale
Base K₂CO₃, Cs₂CO₃Good starting point. Carbonates are easy to handle. Cesium carbonate (Cs₂CO₃) is more soluble and often more effective than potassium carbonate (K₂CO₃).[1]
t-BuOK, NaH, KOHStronger options for difficult reactions. Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are very strong, non-nucleophilic bases that are highly effective at deprotonating the amine.[1] They require anhydrous conditions and careful handling.
Solvent Acetonitrile (MeCN)Good general-purpose polar aprotic solvent, works well with carbonate bases.
DMF, DMSOExcellent choices for sluggish reactions. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar aprotic solvents that can significantly accelerate reaction rates.[1] They have high boiling points, making them suitable for reactions requiring elevated temperatures.
Toluene, THFToluene is effective for higher temperature reactions. Tetrahydrofuran (THF) is another option, though generally less effective than DMF or DMSO for this specific transformation.[1]
Part B: Synthesis of 4-Ethoxy-2-nitroaniline Precursor

Question 4: My nitration of 4-ethoxyaniline resulted in a dark, tarry mixture with a low yield of the desired 2-nitro isomer. What went wrong?

Answer: Direct nitration of an activated aniline like 4-ethoxyaniline is highly problematic. The amino group is a powerful activating group, making the aromatic ring susceptible to over-nitration and oxidation by the strong nitric/sulfuric acid mixture, leading to the formation of tar and byproducts.[4] Furthermore, under the highly acidic conditions, the amine is protonated to an anilinium ion (-NH3+), which is a meta-directing group, leading to undesired isomers.

The Self-Validating Solution: Amine Protection

To ensure a clean, high-yielding reaction with the correct regioselectivity, you must temporarily "tame" the activating amino group by converting it into an acetamido group (-NHCOCH₃).

  • Acetylation: React 4-ethoxyaniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is much less activating than the amino group. This prevents oxidation and over-nitration.[4]

  • Nitration: The nitration of N-(4-ethoxyphenyl)acetamide proceeds cleanly, directing the incoming nitro group primarily to the ortho position (the para position is blocked).[4]

  • Hydrolysis: The acetamido group is easily removed by acid- or base-catalyzed hydrolysis to reveal the desired amino group, yielding 4-ethoxy-2-nitroaniline.[4]

This three-step sequence (acetylation-nitration-hydrolysis) is a classic and robust method for controlling the nitration of anilines.[4][5]

Detailed Experimental Protocols

Safety First: All nitroaniline compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][7] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

Protocol 1: Synthesis of 4-Ethoxy-2-nitroaniline (Precursor)

This protocol uses the robust amine protection strategy.

Step A: Acetylation of 4-Ethoxyaniline

  • In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 eq.) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker of cold water, which will cause the N-(4-ethoxyphenyl)acetamide product to precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry thoroughly.

Step B: Nitration of N-(4-ethoxyphenyl)acetamide

  • In a clean, dry flask, add the dried N-(4-ethoxyphenyl)acetamide (1.0 eq.) to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice/salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 20 °C.[4]

  • Once the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The yellow product, 4-ethoxy-2-nitro-acetanilide, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step C: Hydrolysis to 4-Ethoxy-2-nitroaniline

  • Place the crude 4-ethoxy-2-nitro-acetanilide (1.0 eq.) in a round-bottom flask.

  • Add a solution of 70% sulfuric acid (v/v).

  • Heat the mixture under reflux for 30-60 minutes until the solid has dissolved.[4]

  • Pour the hot mixture into a beaker of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until it is alkaline. The yellow 4-ethoxy-2-nitroaniline product will precipitate.

  • Collect the crude product by vacuum filtration, wash with water, and purify by recrystallization from an ethanol/water mixture.[11]

Protocol 2: N-Methylation of 4-Ethoxy-2-nitroaniline
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxy-2-nitroaniline (1.0 eq.).[1]

  • Reagent Addition: Add the chosen base (e.g., anhydrous K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., DMF, ~0.1 M concentration).[1][12]

  • Alkylation: Add the methylating agent (e.g., iodomethane, 1.05 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).[12]

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling these reagents? A: Nitroanilines are classified as toxic and hazardous.[13] Always handle them in a chemical fume hood.[10] Avoid all personal contact, including inhalation and skin contact, by wearing appropriate PPE.[8] Be aware of the specific hazards of all reagents used, such as the corrosivity of strong acids and bases and the flammability of organic solvents.

Q: How can I definitively confirm the structure and purity of my final product, 4-ethoxy-N-methyl-2-nitroaniline? A: A combination of spectroscopic and analytical techniques is required.

  • ¹H NMR Spectroscopy: You should see the disappearance of the broad NH₂ signal from the starting material and the appearance of a new N-H signal (a quartet if coupled to the N-methyl protons) and a new N-CH₃ signal (a doublet, typically around 2.9-3.0 ppm). The aromatic and ethoxy signals will also be present with predictable shifts.[14][15]

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of your product (196.21 g/mol ) and help identify any impurities, such as unreacted starting material (182.18 g/mol ) or the dialkylated byproduct (210.24 g/mol ).[14][15]

  • Melting Point: A sharp melting point that matches the literature value indicates high purity.

Q: Are there any "greener" or alternative methylating agents I can use instead of methyl halides? A: Yes, several alternatives have been developed to avoid toxic and carcinogenic methyl halides.

  • Dimethyl Carbonate (DMC): A non-toxic, environmentally friendly methylating agent. These reactions often require higher temperatures but are a much safer alternative.

  • Methanol: Can be used as a methylating agent in the presence of a suitable catalyst, often based on ruthenium or iridium, via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[16] This method is highly atom-economical, producing only water as a byproduct.[16]

  • Dimethyl Sulfoxide (DMSO): In some cases, DMSO itself can act as a methylating agent, although this is less common and requires specific conditions.

  • CO₂ and a Reducing Agent: A modern approach uses carbon dioxide as a renewable C1 source for methylation in the presence of a reductant like H₂ or a hydrosilane and a suitable catalyst.[17]

References

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Safety Data Sheet: 4 - Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Xiao, J. et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(5), 1339-1343. Retrieved from [Link]

  • Barlocco, D. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36329-36334. Retrieved from [Link]

  • Cheng, H. et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainable and Circular Now, 2, a25944825. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the N-alkylation of nitroanilines. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this critical transformation.

Introduction

The N-alkylation of nitroanilines is a cornerstone reaction in medicinal chemistry and materials science, enabling the synthesis of a diverse array of intermediates and final products. However, the inherent electronic properties of nitroanilines—specifically the reduced nucleophilicity of the amino group due to the electron-withdrawing nitro substituent—present unique challenges that can lead to low yields, incomplete reactions, and the formation of undesirable side products. This guide is designed to serve as a comprehensive resource for troubleshooting and optimizing these reactions, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the N-alkylation of nitroanilines.

Q1: Why is the N-alkylation of nitroanilines often more challenging than the alkylation of aniline?

The primary challenge lies in the reduced nucleophilicity of the aniline nitrogen. The strongly electron-withdrawing nitro group deactivates the aromatic ring and, more importantly, significantly decreases the electron density on the amino group through resonance and inductive effects.[1][2] This makes the lone pair of electrons on the nitrogen less available to attack an electrophilic alkylating agent, thus slowing down the reaction and often requiring more forceful conditions compared to the alkylation of aniline itself.[1]

Q2: What is the general mechanism for the N-alkylation of nitroanilines with alkyl halides?

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the nitroaniline attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. A base is required to neutralize the hydrogen halide (HX) byproduct that is formed.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nitroaniline R-NH₂ (Nitroaniline) TS [R-NH₂···R'···X]⁻ Nitroaniline->TS Nucleophilic attack AlkylHalide R'-X (Alkyl Halide) AlkylHalide->TS Product R-NH-R' (N-alkylated nitroaniline) TS->Product Byproduct HX TS->Byproduct Low_Conversion_Troubleshooting Start Low Conversion Observed IncreaseTemp Increase Temperature (80-140°C) Start->IncreaseTemp ChangeBase Use Stronger Base (e.g., NaH, t-BuOK) IncreaseTemp->ChangeBase Still slow Success Reaction Improved IncreaseTemp->Success ChangeAlkylatingAgent Switch to More Reactive Alkylating Agent (R-I > R-Br > R-Cl) ChangeBase->ChangeAlkylatingAgent Still slow ChangeBase->Success ChangeSolvent Use Higher-Boiling Polar Aprotic Solvent (DMF, DMSO) ChangeAlkylatingAgent->ChangeSolvent Still slow ChangeAlkylatingAgent->Success CheckAnhydrous Ensure Anhydrous Conditions ChangeSolvent->CheckAnhydrous Still issues ChangeSolvent->Success CheckAnhydrous->Success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Symptoms: TLC plate shows multiple spots, or LC-MS indicates the presence of several products.

Possible Causes & Solutions:

Side ProductCauseHow to Minimize
N,N-Dialkylation The mono-alkylated product is often more nucleophilic than the starting nitroaniline and can react further with the alkylating agent.Use a slight excess of the nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). [1]Add the alkylating agent slowly to the reaction mixture. [3]Consider stopping the reaction before full consumption of the starting material to favor mono-alkylation.
Elimination (Alkene Formation) Occurs when using secondary or tertiary alkyl halides, especially with strong, non-nucleophilic bases (e.g., t-BuOK).Use a less sterically hindered primary alkylating agent if possible. [1]Opt for a weaker base like K₂CO₃ if the reaction still proceeds at a reasonable rate.
O-Alkylation of Nitro Group Less common, but can occur under harsh conditions, leading to byproducts. [1]Avoid excessively high temperatures or overly strong bases if possible. This side reaction is generally minor.

Advanced Strategies: N-Alkylation with Alcohols

An increasingly popular and greener alternative to alkyl halides is the use of alcohols as alkylating agents via a "hydrogen borrowing" or "hydrogen autotransfer" methodology. [4][5]This approach offers high atom economy, with water as the only byproduct.

Mechanism Overview:

  • A transition metal catalyst (often based on Ru, Ir, or Ni) temporarily oxidizes the alcohol to an aldehyde or ketone. [6]2. The aldehyde/ketone condenses with the nitroaniline to form an imine intermediate.

  • The catalyst then uses the "borrowed" hydrogen to reduce the imine to the final N-alkylated product. [7] Key Requirements:

  • Catalyst: A transition metal catalyst is essential. [1]* Temperature: Higher temperatures are typically required (e.g., 110-120°C). [4][6]* Base: A base like t-BuOK is often needed to facilitate the reaction. [6] This method is particularly advantageous for its environmental benefits and can be highly efficient for a range of substrates. [4]

Experimental Protocols

General Protocol for N-Alkylation using an Alkyl Halide

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the nitroaniline (1.0 eq.).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.1-0.2 M). [1][3]3. Alkylation: Begin stirring the suspension. Add the alkyl halide (1.05-1.1 eq.) dropwise at room temperature. [1][3]4. Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS. [1]5. Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate) three times. [3]6. Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. [3]

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) AddReagents 2. Add Nitroaniline, Base, and Solvent Setup->AddReagents AddAlkylatingAgent 3. Add Alkylating Agent (dropwise) AddReagents->AddAlkylatingAgent Heat 4. Heat and Monitor (TLC/LC-MS) AddAlkylatingAgent->Heat Workup 5. Cooldown, Filter, and Extract Heat->Workup Purify 6. Dry and Purify (Column Chromatography) Workup->Purify Product Pure N-alkylated Product Purify->Product

Caption: General experimental workflow for N-alkylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bhadra, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • ResearchGate. (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Google Patents. (n.d.).
  • Journal of the Chemical Society B: Physical Organic. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Link]

  • Organic Chemistry Frontiers. (n.d.). Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. [Link]

  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. [Link]

  • ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. [Link]

  • Pearson. (2024). Show why p-nitroaniline is a much weaker base (3 pKb units weaker) than aniline. [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • National Center for Biotechnology Information. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]

Sources

Technical Support Center: 4-Ethoxy-N-methyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 4-ethoxy-N-methyl-2-nitroaniline Synthesis Audience: Researchers, Scientists, and Drug Development Professionals.[1] Format: Technical Support Center (Troubleshooting Guides, FAQs, Detailed Protocols).

Case ID: SYN-NIT-042 Status: Active Subject: Optimization of N-methylation yield for deactivated nitroanilines.

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of 4-ethoxy-N-methyl-2-nitroaniline is frequently bottlenecked by the electronic and steric environment of the starting material, 4-ethoxy-2-nitroaniline (also known as Fast Bordeaux GP Base).

The Core Challenge: The primary amine at position 1 is significantly deactivated due to two factors:

  • Electronic Withdrawal: The nitro group at position 2 is strongly electron-withdrawing (

    
    ), reducing the electron density on the nitrogen lone pair.
    
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine proton and the nitro oxygen. This "locks" the molecule in a planar conformation and further reduces the nucleophilicity of the nitrogen [1].

The Solution: Standard alkylation conditions (e.g.,


 in acetone) often result in low conversion or require excessive heating, which leads to tar formation. High-yield synthesis requires deprotonation  of the amine to form the highly nucleophilic anilide anion before the addition of the electrophile, or the use of high-dielectric polar aprotic solvents to disrupt the internal hydrogen bond.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at <50% Conversion

User Question: "I am using Methyl Iodide (1.1 eq) and Potassium Carbonate in Acetonitrile at reflux. After 24 hours, TLC shows mostly starting material. Why isn't the reaction progressing?"

Technical Diagnosis: The basicity of


 in acetonitrile is insufficient to effectively deprotonate the 2-nitroaniline species due to the intramolecular hydrogen bond described above. The nucleophile remains the neutral, deactivated amine.

Corrective Action:

  • Switch Solvent: Change to DMF (N,N-Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation effectively, increasing the basicity of the carbonate, and help disrupt the intramolecular H-bond.

  • Upgrade Base (Recommended): Switch to Sodium Hydride (NaH) . This ensures irreversible deprotonation to the sodium anilide species, which is

    
     times more nucleophilic than the neutral amine [2].
    
Issue 2: Formation of Dimethyl Impurity (Over-alkylation)

User Question: "I switched to NaH/DMF, but now I see a significant spot corresponding to the N,N-dimethyl product. How do I stop at the mono-methyl stage?"

Technical Diagnosis: The mono-methyl product is actually more acidic than the starting primary amine (due to the stabilization of the anion by the methyl group's polarizability vs steric relief, though this is subtle) and the resulting anion is highly nucleophilic. If excess Methyl Iodide (MeI) is present while the mono-methyl product is formed, it will compete for the alkylating agent.

Corrective Action:

  • Stoichiometry Control: Reduce MeI to 0.95 - 1.0 equivalents . It is better to have 5% unreacted starting material (separable by column/recrystallization) than 10% dimethyl impurity (difficult to separate).

  • Mode of Addition:

    • Step 1: Add NaH to the aniline in DMF at

      
       and stir for 30 mins to ensure complete anion formation.
      
    • Step 2: Add MeI dropwise over 20-30 minutes. Do not dump it in all at once. This ensures the concentration of electrophile remains low relative to the nucleophile.

Issue 3: "Red Tar" Formation / Decomposition

User Question: "The reaction mixture turned dark black/red and the workup was an emulsion. Yield was very low."

Technical Diagnosis: Nitroanilines are prone to oxidative degradation, especially under highly basic conditions at elevated temperatures. The "red tar" is likely polymerized oxidative byproducts or azo-coupling products.

Corrective Action:

  • Temperature Control: If using NaH, do not heat . Perform the reaction at

    
     to Room Temperature (RT). The anion is reactive enough without heat.
    
  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon . Oxygen promotes radical oxidative coupling of the anilide anion.

Optimized Experimental Protocol

Method: Irreversible Deprotonation / Nucleophilic Substitution Target Scale: 10 mmol (approx. 1.8 g)

Reagents
  • Substrate: 4-ethoxy-2-nitroaniline (1.82 g, 10 mmol)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol, 1.2 eq)

  • Electrophile: Methyl Iodide (MeI) (0.62 mL, 10 mmol, 1.0 eq)

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solubilization: Add 4-ethoxy-2-nitroaniline and anhydrous DMF. Stir until fully dissolved. The solution will likely be orange/red.

  • Deprotonation: Cool the flask to

    
      (ice bath). Carefully add NaH portion-wise.
    
    • Observation: Evolution of hydrogen gas (

      
      ).[2] The solution color will deepen significantly (dark red/purple) indicating the formation of the anilide anion.
      
    • Time: Stir at

      
       for 30 minutes.
      
  • Alkylation: Add Methyl Iodide dropwise via syringe over 10 minutes.

    • Critical: Keep the temperature at

      
       during addition.
      
  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–3 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1).[3] The starting material (lower Rf) should disappear, replaced by the product (higher Rf).

  • Quench: Cool back to

    
    . Slowly add saturated 
    
    
    
    solution (10 mL) to quench excess hydride.
  • Workup: Pour mixture into water (100 mL). The product usually precipitates as a bright orange/red solid.

    • If solid:[1] Filter, wash with water, and dry.[2]

    • If oil: Extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, Hexane/EtOAc gradient).

Quantitative Comparison of Methods
ParameterMethod A:

/ Acetone
Method B: NaH / DMF (Recommended)
Reaction Temp Reflux (

)

Time 24 - 48 Hours2 - 4 Hours
Conversion 30 - 60%>95%
Side Products Unreacted SMMinimal (if stoichiometry controlled)
Green Score Medium (Acetone is benign)Low (DMF/NaH requires care)

Visualized Workflow (Logic Map)

The following diagram illustrates the decision-making process and chemical pathway for this synthesis.

G Start Start: 4-ethoxy-2-nitroaniline Choice Select Base/Solvent System Start->Choice MethodA Method A: K2CO3 / MeCN or Acetone Choice->MethodA Mild Conditions MethodB Method B: NaH / DMF (High Yield) Choice->MethodB Recommended MechanismA Weak Deprotonation (Equilibrium) MethodA->MechanismA MechanismB Irreversible Deprotonation (Anion Formation) MethodB->MechanismB ResultA Low Yield / Slow Reaction (Intramolecular H-Bond persists) MechanismA->ResultA ResultB High Reactivity Nucleophile MechanismB->ResultB ResultA->Choice Retry with Method B AddMeI Add MeI (Controlled Stoichiometry) ResultB->AddMeI Check Check TLC AddMeI->Check Dimethyl Issue: Dimethyl Impurity? Check->Dimethyl Conversion >90% Success Product: 4-ethoxy-N-methyl-2-nitroaniline Dimethyl->Success No (Clean) Recryst Recrystallize (EtOH) Dimethyl->Recryst Yes (Over-alkylation)

Caption: Decision logic for N-methylation. Method B (NaH/DMF) bypasses the nucleophilicity bottleneck caused by intramolecular hydrogen bonding.

References

  • BenchChem. Optimization of reaction conditions for N-alkylation of 2-nitroaniline. Retrieved from .

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley-Interscience).
  • Patent CN102382109.Synthesis of 4-methoxy-2-nitroaniline derivatives. (Analogous chemistry for methoxy/ethoxy variants).
  • PubChem. 4-Ethoxy-2-nitroaniline (Compound Summary). Retrieved from .

  • Key Organics. Product Specification: 4-ethoxy-N-methyl-2-nitroaniline.[4] Retrieved from .

(Note: While specific "4-ethoxy" literature is rarer than "4-methoxy", the chemical behavior is homologous. Protocols cited for 4-methoxy-2-nitroaniline [3] are directly applicable with negligible modification.)

Sources

Technical Support Center: Purification Protocols for 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-EMNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Diagnostic Triage: Identify Your Failure Mode

Welcome to the technical support center. Synthesizing and purifying 4-ethoxy-N-methyl-2-nitroaniline (EMNA) presents a unique set of challenges due to the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group.[1]

Before proceeding, match your observation to the failure modes below:

Failure ModeSymptomProbable CauseRecommended Protocol
The "Red Oil" Syndrome Product separates as a viscous oil rather than crystals during cooling.Melting Point Depression: Impurities (or the N-methyl group itself) have lowered the MP below the solvent boiling point.Protocol A: Low-Temperature Seeding
The "Ghost" Peak HPLC/TLC shows a persistent impurity (~5-10%) very close to the product peak.Unreacted Precursor: Likely 4-ethoxy-2-nitroaniline (primary amine) co-eluting with the product (secondary amine).Protocol B: Chemical Derivatization or pH-Swing
The "Black" Solution Crude mixture is dark tar; recrystallization yields dirty crystals.Oxidative Coupling: Azo/azoxy byproducts formed during nitration or high-temp methylation.Protocol C: Adsorptive Filtration

Troubleshooting Guides & FAQs

Issue A: The product "oils out" during recrystallization.

Diagnosis: N-methylation of nitroanilines often significantly lowers the melting point compared to the primary amine precursor (e.g., N-methyl-2-nitroaniline melts at ~35°C, whereas 2-nitroaniline melts at ~71°C).[1] If your solvent system is too hot or too concentrated, the product enters a liquid-liquid phase separation (oiling out) before it can crystallize.

Q: Why does this happen even with pure solvents? A: It is a thermodynamic issue. The "oil" is a supercooled liquid saturated with impurities. Once an oil forms, the impurities trapped inside prevent the formation of an ordered crystal lattice.

Corrective Workflow (Protocol A):

  • Switch Solvent System: Avoid pure Ethanol. Use Ethanol/Water (4:1) or Toluene/Heptane .

  • The "Cloud Point" Technique:

    • Dissolve crude oil in minimum warm Ethanol (40°C—do not boil).

    • Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

    • STOP. Do not add more water.

    • Add a single seed crystal (if available) or scratch the glass.[2][3]

    • Cool extremely slowly (1°C/min) to room temperature.

Issue B: I cannot remove the unreacted 4-ethoxy-2-nitroaniline.

Diagnosis: The starting material (primary amine) and the product (secondary amine) have very similar polarities. Standard silica chromatography often fails to separate them cleanly.

Q: Can I use acid-base extraction? A: No. The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine protons, significantly reducing the basicity of both the primary and secondary amines. They are too weakly basic to be selectively protonated by weak acids for separation.

Expert Solution (Protocol B - The "Scavenger" Method): If you have <10% starting material, do not attempt physical separation. Use Chemical Derivatization .

  • Dissolve the mixture in Toluene.

  • Add 1.1 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride .

  • Heat to 50°C for 30 minutes.

    • Mechanism:[4][5][6] The primary amine (starting material) reacts much faster to form an amide. The secondary amine (product) is sterically hindered by the ortho-nitro group and the methyl group, making it much slower to react.

  • The resulting amide is significantly less polar (or more polar, depending on the acylating agent) and will have a vastly different Rf value, allowing easy silica filtration.

Issue C: Persistent dark coloration (Tars).

Diagnosis: Nitroanilines are prone to oxidation, forming highly colored azo/azoxy oligomers.[1] These are often non-polar enough to co-crystallize.

Corrective Workflow (Protocol C):

  • Activated Carbon is insufficient. These tars often have high affinity for the aromatic product.

  • Use a Silica "Pad": Dissolve the crude in 10% Ethyl Acetate/Hexane. Pass it through a short pad of silica gel (2 inches). The tars will stick to the top (baseline), while the bright orange/yellow product elutes.

Detailed Experimental Protocols

Protocol A: Anti-Oiling Recrystallization

Target: High purity crystalline solid from oily crude.

  • Dissolution: Place 10g of crude EMNA in a 100mL Erlenmeyer flask.

  • Solvent: Add Methanol (30 mL) . Heat to 40-45°C with stirring. Note: Do not exceed 50°C to prevent thermal degradation.

  • Filtration: If insoluble black specks remain, hot filter through a 0.45µm PTFE syringe filter.

  • Precipitation:

    • Place the flask on a magnetic stirrer (slow stir).

    • Add Water dropwise via an addition funnel.

    • Watch for the "Tyndall Effect" (scattering of light/haze).

    • Once the haze persists, add 0.5 mL of Methanol to clear it just slightly.

  • Crystallization:

    • Turn off the heat. Wrap the flask in aluminum foil (insulation).

    • Allow to cool to room temperature undisturbed for 4 hours.

    • Critical: If oil droplets appear on the bottom, reheat immediately and add slightly more Methanol.[1]

  • Harvest: Filter the yellow/orange needles. Wash with cold (0°C) Methanol/Water (1:1).

Protocol B: Chemical Purification (Acetic Anhydride Scavenge)

Target: Removal of 4-ethoxy-2-nitroaniline (Primary Amine).[1]

ReagentEquivalentsRole
Crude Mixture1.0Substrate
Acetic Anhydride0.15 (or 1.2 eq vs impurity)Scavenger
Toluene10 VolumesSolvent
  • Dissolve crude mixture in Toluene (10 mL/g).

  • Add Acetic Anhydride.[7]

  • Stir at 50°C for 1 hour. Monitor TLC. The spot for the primary amine should disappear, replaced by a lower Rf amide spot.

  • Wash the organic layer with sat. NaHCO3 (to remove acetic acid) and then Brine .

  • Concentrate the Toluene layer.

  • Perform a quick silica plug filtration. The amide impurity will remain on the silica; the pure 4-ethoxy-N-methyl-2-nitroaniline will elute.[1]

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Logical flow for selecting the correct purification method based on crude analysis.

PurificationStrategy Start Crude 4-ethoxy-N-methyl-2-nitroaniline Analyze Analyze Purity (HPLC/TLC) Start->Analyze Decision1 Primary Impurity Type? Analyze->Decision1 PathA Unreacted Starting Material (Primary Amine > 5%) Decision1->PathA Homologous Amine PathB Oxidative Tars (Dark Color) Decision1->PathB Oxidation PathC Clean Profile but Oils Out Decision1->PathC Phase Separation ActionA Chemical Derivatization (Acetic Anhydride Scavenge) PathA->ActionA ActionB Silica Plug Filtration (EtOAc/Hexane) PathB->ActionB ActionC Two-Solvent Recrystallization (MeOH/Water) PathC->ActionC ActionA->ActionB Remove Amide ActionB->ActionC Final Polish Final Pure Crystalline Product ActionC->Final

Figure 2: The "Oiling Out" Loop

Caption: Troubleshooting the liquid-liquid phase separation during recrystallization.

OilingOut Step1 Dissolve in Hot Solvent (e.g. Ethanol) Step2 Cool Solution Step1->Step2 Check Observation? Step2->Check Oil Oiling Out (Droplets form) Check->Oil Phase Sep Crystal Crystallization (Needles form) Check->Crystal Success Fix1 Reheat to Dissolve Oil->Fix1 Fix2 Add Co-solvent (Water) UNTIL Cloud Point Fix1->Fix2 Fix3 Add Seed Crystal Fix2->Fix3 Fix3->Step2 Cool Slower

[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline.[1] Retrieved from [Link][1][7]

    • Context: Provides physical property baselines (Melting Point: 111-113°C) for the parent compound, essential for estimating the derivative's behavior.[3]

  • Organic Syntheses. p-Anisidine, 2-nitro-.[1] Org.[8] Syn. Coll. Vol. 3, p.661 (1955).[1] Retrieved from [Link][1][7]

    • Context: Authoritative procedure for nitration and purification of alkoxy-nitroanilines, establishing the "oiling out" risks and recrystalliz
  • Context: Specific data on the solubility and melting point depression caused by N-methyl
  • Context: Safety and handling of nitroaniline deriv

Sources

Technical Support Center: Purification of 4-Ethoxy-N-methyl-2-nitroaniline

[1][2]

Topic: Recrystallization Solvent & Protocol Compound Class: Nitroaniline Derivative CAS: 17064-23-8 (associated) Support Level: Tier 3 (Senior Research Scientist)[1][2]

Executive Summary: Solvent Selection Matrix

For the purification of 4-ethoxy-N-methyl-2-nitroaniline , the choice of solvent is dictated by the interplay between the polar nitro group, the hydrogen-bonding amine, and the lipophilic ethoxy tail.[1][2]

Based on structural analogs (e.g., 4-ethoxy-2-nitroaniline) and standard purification protocols for nitro-aromatics, Ethanol (95%) is the primary recommendation.[1][2]

Solvent SystemSuitabilityProsConsBest For
Ethanol (95%) Primary (Gold Standard) Excellent solubility differential; moderate boiling point (78°C); generally safe.[1][2]May require cooling to -20°C for maximum yield.[1][2]Routine purification of crude solids (>85% purity).
Ethanol / Water (9:1 to 1:1) Secondary (Yield Optimized) Water acts as an anti-solvent to force precipitation; maximizes recovery.[2]High risk of "oiling out" if water is added too fast.[2]Material with high solubility in pure ethanol; maximizing yield.[2]
Methanol Alternative Higher solubility than EtOH; easier to remove (lower BP).[2][3]Toxic; crystals may be smaller/less defined.[2]Large scale batches where solvent removal speed is critical.[2]
Toluene / Hexane Specialized Excellent for removing polar tars/resins.[2]Lower recovery; flammability; toxicity.[2][4]"Tar-heavy" crude material (dark brown/black oils).[1][2]
Detailed Experimental Protocol

Objective: Purify crude 4-ethoxy-N-methyl-2-nitroaniline to analytical grade (>98%).

Phase A: Dissolution
  • Setup: Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.[2]

    • Scientist’s Note: Nitroanilines often look like they won't dissolve initially.[2] Do not add excess solvent until the mixture is boiling.[2]

  • Heating: Heat to reflux (gentle boil) with stirring.

  • Saturation: If solid remains after 5 minutes of reflux, add more ethanol in 1 mL increments until clear.

    • Critical Check: If the solution is dark but no solid particles are visible, stop adding solvent.[2] The color comes from the compound itself (conjugation).

Phase B: Filtration (Optional but Recommended) [1][2]
  • If insoluble particles (dust, metal salts) are present, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.[2]

  • Scientist's Note: If the solution is pitch black, add Activated Charcoal (1-2% wt/wt) , reflux for 5 mins, then filter hot through Celite.

Phase C: Crystallization
  • Slow Cooling: Remove heat and allow the flask to cool to room temperature on a cork ring. Do not use an ice bath yet.

  • Seeding (The Anti-Oil Strategy): When the solution reaches ~40-50°C, add a tiny crystal of pure product (seed).

    • Mechanism:[1][2][5] Nitro compounds are notorious for "oiling out" (separating as a liquid droplet before crystallizing).[2] Seeding provides a nucleation surface, bypassing the liquid phase.[2]

  • Final Chill: Once at room temperature, place in an ice bath (0°C) for 30-60 minutes.

Phase D: Isolation
  • Filter via vacuum filtration (Buchner funnel).[2]

  • Wash the cake with cold Ethanol (-20°C).

  • Dry under vacuum at 40°C.[2][6]

Troubleshooting Guide & FAQs
Q1: My product separated as a red/orange oil at the bottom, not crystals. What happened?

Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture, or if impurities are depressing the melting point. The Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (Ethanol).[2]

  • Allow to cool very slowly with vigorous stirring.

  • Seed the solution at a higher temperature (just below the boiling point).

Q2: The recovery yield is too low (<50%).

Diagnosis: The compound is too soluble in Ethanol at room temperature. The Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[2]

  • Cool again to harvest a "second crop."

  • Alternative: Switch to Ethanol/Water .[2] Dissolve in hot Ethanol, then add hot water dropwise until persistent cloudiness appears.[2] Add one drop of Ethanol to clear it, then cool.[2]

Q3: The crystals are colored but the NMR shows impurities.

Diagnosis: Occlusion of mother liquor or co-crystallization of isomers.[2] The Fix:

  • Pulverize the dried crystals.[2]

  • Wash with cold Hexane (removes non-polar surface impurities).[2]

  • Recrystallize again, but cool slower to form purer, more defined crystal lattices.

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for handling the "Oiling Out" phenomenon, which is the most common failure mode for this synthesis.

RecrystallizationLogicStartStart: Hot Saturated SolutionCoolingCool to Room TempStart->CoolingCheckStateObservation?Cooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsSuccessOilOiling Out (Liquid Droplets)CheckState->OilPhase SepNoSolidNo PrecipitateCheckState->NoSolidToo SolubleFilterVacuum FiltrationCrystals->FilterIsolateReheatReheat to DissolveOil->ReheatIceBathIce Bath (0°C)NoSolid->IceBathAddSolventAdd 10% More SolventReheat->AddSolventSeedAdd Seed Crystal at 50°CAddSolvent->SeedSeed->CoolingScratchScratch Glass / SeedIceBath->ScratchScratch->CheckState

Caption: Troubleshooting logic for the "Oiling Out" phenomenon during nitroaniline purification.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for general nitroaniline purification techniques). [1]

  • Organic Syntheses. (1951).[2] 2-Nitro-4-methoxyaniline (Analogous purification). Organic Syntheses, Coll. Vol. 3, p.661.[2] (Demonstrates ethanol/water systems for alkoxy-nitroanilines). [1]

  • PubChem. (n.d.).[2] 4-Ethoxy-2-nitroaniline Compound Summary. National Center for Biotechnology Information.[2] (Physical property data for structural analog).

  • Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents. (General industrial guidance on seeding and cooling profiles).

how to remove impurities from crude 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification strategy for 4-ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3), a critical intermediate often synthesized via nucleophilic aromatic substitution or nitration.[1] The presence of impurities such as unreacted precursors (4-ethoxy-2-nitroaniline), oxidation by-products, and inorganic salts can significantly compromise downstream applications in dye synthesis or pharmaceutical development.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude product is a dark tar rather than a crystalline solid. How do I recover the product? Diagnosis: This indicates the presence of oxidation by-products (azobenzenes) or polymerized impurities, often caused by excessive heat during synthesis or poor quenching.[1] Corrective Action:

  • Dissolution: Dissolve the crude tar in a minimal amount of warm Ethyl Acetate or Dichloromethane (DCM).[1]

  • Adsorption: Add Activated Carbon (10-20% w/w) and stir at 40-50°C for 30 minutes.

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the carbon and adsorbed tars.[1]

  • Recovery: Evaporate the solvent to obtain a solid, then proceed to recrystallization.[1]

Q2: TLC shows a persistent spot with a slightly lower R_f than my product. What is it, and how do I remove it? Diagnosis: This is likely the unmethylated precursor, 4-ethoxy-2-nitroaniline .[1] Primary amines are generally more polar than their N-methylated secondary counterparts due to stronger hydrogen bonding capability with the silica stationary phase.[1] Corrective Action:

  • Method A (Recrystallization): The N-methyl group disrupts crystal packing relative to the primary amine.[1] Recrystallization from 95% Ethanol is often sufficient to reject the precursor.[1]

  • Method B (Chemical Scavenging): If recrystallization fails, dissolve the mixture in DCM and add a small equivalent of Acetic Anhydride .[1] This selectively acetylates the primary amine (making it an amide), significantly altering its solubility and R_f, allowing for easy separation by subsequent recrystallization or chromatography.[1]

Q3: The melting point is broad and depressed (e.g., < 100°C range). Diagnosis: Solvent entrainment or presence of isomeric by-products (e.g., regioisomers from nitration).[1] Corrective Action:

  • Drying: Ensure the solid is dried under high vacuum ( < 5 mbar) at 40°C for 12 hours.

  • Solvent Switch: If recrystallized from toluene, trapped solvent can depress MP.[1] Switch to Ethanol/Water or Methanol .

Part 2: Step-by-Step Purification Protocols

Protocol A: Acid-Base Extraction (Removal of Phenols and Salts)

Use this as the first step for crude reaction mixtures.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Alkaline Wash (Removes Phenols): Wash the organic phase twice with 1M NaOH (1:1 volume ratio).[1] Phenolic impurities (e.g., from hydrolysis of chloro-precursors) will deprotonate and move to the aqueous layer.[1]

    • Note: The nitroaniline product is a very weak base and will remain in the organic layer.[1]

  • Acid Wash (Removes Aliphatic Amines): Wash the organic phase once with 0.5M HCl .[1]

    • Critical: 4-ethoxy-N-methyl-2-nitroaniline is a weak base (pKb ~14-15) due to the electron-withdrawing ortho-nitro group.[1] It will not protonate significantly in dilute acid and will stay in the organic layer, while highly basic impurities (like methylamine) are extracted.[1]

  • Drying: Wash with saturated brine, dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and evaporate to dryness.

Protocol B: Recrystallization (Standard Purification)

Best for scaling up (>10g).[1]

  • Solvent Selection: Ethanol (95%) is the standard solvent.[1] If the product is too soluble, use Ethanol/Water (9:1) .[1]

  • Dissolution: Place the crude solid in a flask with a stir bar. Add Ethanol and heat to reflux (approx. 78°C). Add solvent in small portions until the solid just dissolves.[1][2]

  • Hot Filtration: If insoluble particles remain, filter the hot solution rapidly through a pre-warmed funnel.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then, cool in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold (-20°C) Ethanol.

  • Validation: Check TLC (Hexane:EtOAc 7:3). The product should appear as a distinct orange/red spot.[1]

Protocol C: Column Chromatography (High Purity)

Best for analytical standards or difficult separations.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate .[1]

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.[1]

    • Product Elution: Typically occurs around 80:20 to 70:30 .[1]

  • Loading: Dissolve crude in a minimum amount of DCM or adsorb onto silica (dry loading) for best resolution.[1]

Part 3: Visualization & Decision Logic

The following diagram illustrates the decision matrix for purifying the crude material based on the impurity profile.

PurificationWorkflow Start Crude 4-ethoxy-N-methyl-2-nitroaniline CheckAppearance Visual & TLC Inspection Start->CheckAppearance ConditionTar Dark/Tarry? CheckAppearance->ConditionTar CarbonTreat Activated Carbon Treatment (Hot Filtration) ConditionTar->CarbonTreat Yes ConditionPhenol Phenols Present? (TLC: Low Rf, UV active) ConditionTar->ConditionPhenol No CarbonTreat->ConditionPhenol BaseWash Wash with 1M NaOH ConditionPhenol->BaseWash Yes ConditionAmine Primary Amine Impurity? (4-ethoxy-2-nitroaniline) ConditionPhenol->ConditionAmine No BaseWash->ConditionAmine Recryst Recrystallization (Ethanol 95%) ConditionAmine->Recryst Standard (<5% Impurity) Column Column Chromatography (Hexane/EtOAc) ConditionAmine->Column High Impurity (>5%) Final Pure Product (Orange/Red Solid) Recryst->Final Column->Final

Caption: Purification decision tree for crude 4-ethoxy-N-methyl-2-nitroaniline, prioritizing scaleable methods (recrystallization) over chromatography.

Part 4: Data & Properties

Table 1: Impurity Profile & Removal Strategy
Impurity TypeLikely IdentityChemical BehaviorRemoval Method
Starting Material 4-ethoxy-2-nitroanilinePrimary Amine (Weak Base)Recrystallization (Solubility diff) or Acetylation
Precursor 1-chloro-2-nitro-4-ethoxybenzeneNeutral / HalideRecrystallization (Remains in mother liquor)
Hydrolysis Product 2-nitro-4-ethoxyphenolWeak AcidAlkaline Extraction (1M NaOH)
Salt Methylammonium chlorideIonic SaltWater Wash
Oxidation Product Azobenzene derivativesNeutral / Non-polarActivated Carbon / Silica Plug
Table 2: Solubility Data (Estimated)
SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-solvent / Wash
Ethanol ModerateHighIdeal for Recrystallization
Ethyl Acetate HighVery HighExtraction / Chromatography
Hexane LowModerateAnti-solvent / Column Eluent
DCM HighHighDissolution for Loading

References

  • PubChem. 4-Ethoxy-2-nitroaniline (Compound Summary).[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for nitroaniline purification protocols).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 4-ethoxy-N-methyl-2-nitroaniline. We will move beyond a simple recitation of steps to explore the causality behind the protocol, address common challenges, and provide actionable troubleshooting advice to ensure a successful and scalable synthesis.

Core Synthesis Protocol: N-Methylation of 4-ethoxy-2-nitroaniline

The most direct and high-yielding route to 4-ethoxy-N-methyl-2-nitroaniline is the N-methylation of the parent aniline, 4-ethoxy-2-nitroaniline. This approach avoids potential regioselectivity issues that can arise from nitrating N-methyl-4-ethoxyaniline. The protocol described here is adapted from established methods for analogous anilines and is designed for robust performance.[1]

Experimental Protocol: Step-by-Step

Materials:

  • 4-ethoxy-2-nitroaniline (10.0 mmol, 1.82 g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (12.0 mmol, 480 mg)

  • Methyl iodide (MeI) (20.0 mmol, 1.25 mL) or Dimethyl sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 100 mL round-bottomed flask with a magnetic stir bar and a septum.

  • Base Addition: Carefully add the sodium hydride (60% dispersion) to the flask. Add 10 mL of anhydrous DMF via syringe.

  • Aniline Addition: Dissolve 4-ethoxy-2-nitroaniline (1.82 g) in 10 mL of anhydrous DMF. Slowly add this solution dropwise to the stirring NaH suspension at 0 °C (ice bath).

    • Scientist's Note: The addition is exothermic and hydrogen gas will evolve. A deep red color change indicates the formation of the sodium anilide salt. Allow the mixture to stir at 0 °C for 15-20 minutes after the addition is complete to ensure full deprotonation.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.25 mL) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system like 3:1 Hexanes:Ethyl Acetate until the starting aniline spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution to neutralize any remaining acid and destroy excess NaH.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically a bright orange or red solid.[1]

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to obtain the final product.[2]

Synthesis & Troubleshooting Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Glassware & Inert Atmosphere reactants Reactants: 4-ethoxy-2-nitroaniline NaH MeI Anhydrous DMF start->reactants deprotonation 1. Deprotonation Add aniline to NaH/DMF at 0°C H₂ evolution reactants->deprotonation methylation 2. Methylation Add MeI at 0°C, warm to RT deprotonation->methylation monitor 3. Monitor by TLC Check for consumption of starting material methylation->monitor quench 4. Quench Saturated NaHCO₃ (aq) monitor->quench Reaction Complete low_conversion Low Conversion? monitor->low_conversion SM Remains side_products Side Products? monitor->side_products extract 5. Extraction Ethyl Acetate & Water/Brine quench->extract purify 6. Purification Recrystallization or Column Chromatography extract->purify workup_issue Work-up Issue? extract->workup_issue product Final Product | 4-ethoxy-N-methyl-2-nitroaniline purify->product sol_low_conversion Causes: 1. Inactive NaH (old stock) 2. Wet solvent/glassware 3. Insufficient reaction time/temp Solutions: 1. Use fresh NaH 2. Flame-dry glassware, use sealed anhydrous solvent 3. Allow to stir longer or warm slightly (e.g., to 40°C) low_conversion->sol_low_conversion sol_side_products Common Side Products: 1. N,N-dimethylaniline (over-methylation) 2. Unreacted starting material Solutions: 1. Use stoichiometric MeI (1.1-1.2 eq) 2. See 'Low Conversion' 3. Purify via column chromatography side_products->sol_side_products sol_workup_issue Problem: 1. Oily product 2. Emulsion during extraction Solutions: 1. Triturate with cold hexanes to induce solidification 2. Add more brine to break emulsion; filter through Celite if necessary workup_issue->sol_workup_issue

Caption: Workflow for synthesis and troubleshooting of 4-ethoxy-N-methyl-2-nitroaniline.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction is very slow or has stalled, with a significant amount of starting material remaining after several hours. What went wrong?

A1: This is a common issue often related to the initial deprotonation step.

  • Cause 1: Inactive Sodium Hydride (NaH): NaH is highly reactive and can be deactivated by moisture from the air. Old or improperly stored NaH will have a gray, powdery appearance and reduced activity.

    • Solution: Use fresh, high-quality NaH from a sealed container, which should appear as a fine, off-white to light gray powder dispersed in mineral oil. To test activity, a small, carefully controlled quench with an alcohol like isopropanol should show vigorous bubbling.

  • Cause 2: Wet Reagents or Glassware: Any moisture will consume the NaH before it can deprotonate the aniline.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere while still hot. Use anhydrous solvents from a reputable supplier, preferably from a sealed bottle.

  • Cause 3: Insufficient Temperature: While the initial addition is done at 0 °C for safety, the methylation may require room temperature to proceed at a reasonable rate.

    • Solution: After adding the methylating agent, ensure the reaction is allowed to warm to room temperature (20-25 °C). If the reaction is still slow, you can gently warm the mixture to 40-50 °C, but monitor carefully for side products.

Q2: My TLC and LC-MS analysis shows a new, less polar spot that I suspect is a side product. What could it be and how do I avoid it?

A2: The most likely side product is the over-methylated N,N-dimethyl species, 4-ethoxy-N,N-dimethyl-2-nitroaniline.

  • Cause: The product, a secondary amine, can be deprotonated and react with a second equivalent of the methylating agent. This is more likely if a large excess of methyl iodide and/or base is used.

    • Solution: Use the methylating agent in a controlled stoichiometry. While a slight excess is needed to drive the reaction to completion, using more than 1.5-2.0 equivalents can promote the formation of the tertiary amine. Add the methylating agent slowly and maintain a controlled temperature. If the side product does form, it can typically be separated from the desired secondary amine product by silica gel column chromatography, as the tertiary amine is less polar.

Q3: During the aqueous work-up, my product oiled out instead of precipitating as a solid, or I formed a persistent emulsion.

A3: Work-up challenges are common when scaling up reactions.

  • Oily Product: The crude product may initially separate as an oil if impurities are present that depress its melting point.

    • Solution: After concentrating the crude extract, try adding a non-polar solvent like cold hexanes and scratching the side of the flask with a glass rod to induce crystallization (trituration). If it remains an oil, proceed directly to column chromatography for purification.

  • Emulsion: Emulsions often form during the extraction of basic aqueous solutions containing fine precipitates.

    • Solution: To break an emulsion, add a significant amount of brine to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing better separation. If the emulsion persists, filtering the entire mixture through a pad of Celite® can help break it up.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis?

A1: This reaction involves several hazardous materials that require strict safety protocols.

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. It can ignite spontaneously in air, especially if the mineral oil has been washed away. Handle only under an inert atmosphere (N₂ or Ar) and in a fume hood. Quench excess NaH slowly and carefully with a proton source like isopropanol or tert-butanol before aqueous quenching.[3][4]

  • Methyl Iodide (MeI) & Dimethyl Sulfate (DMS): Both are potent alkylating agents and are toxic and carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.[1]

  • Nitroaromatics: Compounds like 2,4-dinitroaniline are toxic and may be explosive under certain conditions.[5][6] While 4-ethoxy-N-methyl-2-nitroaniline is less hazardous, all nitroaromatics should be handled with care.

Q2: Can I use a different base or methylating agent?

A2: Yes, but with considerations.

  • Bases: Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide (KOtBu) can be used as an alternative to NaH. Weaker bases like potassium carbonate (K₂CO₃) may work but will require higher temperatures and longer reaction times, potentially leading to more side reactions.

  • Methylating Agents: Dimethyl sulfate (DMS) is a common, less expensive alternative to methyl iodide. It is less volatile but equally toxic. Other agents like methyl triflate are highly reactive but also very expensive. Formaldehyde followed by reductive amination is another pathway but constitutes a different synthetic route entirely.[7]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential.

  • ¹H NMR: This is the primary method for structural confirmation. You should expect to see characteristic peaks for the ethoxy group (a triplet and a quartet), aromatic protons, the N-H proton (which may be broad), and the new N-methyl group (a singlet or doublet, typically around 2.9-3.1 ppm).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a methyl group. The expected molecular weight for C₉H₁₂N₂O₃ is 196.21 g/mol .[8]

  • Melting Point: A sharp melting point close to the literature value (111-113 °C) is a good indicator of purity.[9]

  • HPLC/GC: Can provide a quantitative measure of purity.

Data Summary: Key Reaction Parameters
ParameterRecommendedRationale & Potential Issues
Base (NaH) 1.1 - 1.2 eq.Ensures complete deprotonation. Excess is manageable but wasteful.
Methylating Agent 1.2 - 2.0 eq.Slight excess drives reaction. >2.0 eq. increases risk of N,N-dimethylation.
Temperature 0 °C to RTControls exotherm during deprotonation and methylation. Gentle warming (40°C) can increase rate if necessary.
Solvent Anhydrous DMF/THFPolar aprotic solvent required to dissolve the anilide salt. Must be anhydrous.

References

  • Material Safety Data Sheet - 2,4-Dinitroanisole. Cole-Parmer. [Link]

  • o-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229. PubChem, National Center for Biotechnology Information. [Link]

  • CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

Sources

managing exothermic reactions during nitration of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Managing Exothermic Profiles in Aniline Nitration

Introduction: The Dual Hazard of Aniline Nitration

Nitrating aniline derivatives is deceptive. While it appears to be a standard Electrophilic Aromatic Substitution (EAS), it carries two distinct exothermic risks that frequently catch researchers off guard:

  • The Substitution Exotherm: The introduction of the nitro group (

    
    ) releases significant energy (
    
    
    
    ).
  • The Oxidative Exotherm: Aniline is electron-rich and prone to oxidation by nitric acid. If the reaction conditions (temperature or concentration) deviate, nitric acid acts as an oxidant rather than a nitrating agent, leading to the formation of tarry polymerization products (aniline black) and rapid, uncontrollable heat release.

This guide moves beyond basic textbook procedures to address the thermodynamic management of these risks.

Module 1: Chemical Control (The Protection Strategy)

Q: Why did my direct nitration of aniline turn into a black, tarry mess despite ice cooling?

A: You likely triggered the oxidative pathway rather than the substitution pathway. Free aniline is highly susceptible to oxidation by concentrated


. Furthermore, in strong acid, aniline becomes the anilinium ion (

), which is a meta-director.[1] To achieve para-selectivity and prevent oxidative tar formation (and the associated heat spike), you must "mask" the amine.

The Solution: Acetylation (Protection) Converting aniline to acetanilide reduces the electron density of the ring slightly (via the electron-withdrawing carbonyl) just enough to prevent oxidation, while the lone pair on the nitrogen remains available to direct ortho/para.[2]

Visualizing the Pathway

The following diagram illustrates the divergence between the safe protected route and the hazardous oxidative route.

AnilineNitration Aniline Aniline (High e- Density) HNO3_Direct Direct HNO3 (Strong Oxidizer) Aniline->HNO3_Direct Protection Protection (Ac2O / AcOH) Aniline->Protection Step 1 Oxidation Oxidation & Polymerization (Black Tar + HIGH HEAT) HNO3_Direct->Oxidation Runaway Risk Acetanilide Acetanilide (Protected) Protection->Acetanilide Nitration Nitration (HNO3 / H2SO4) Acetanilide->Nitration Step 2 (<10°C) Product p-Nitroacetanilide (Stable Intermediate) Nitration->Product Hydrolysis Hydrolysis (Deprotection) Product->Hydrolysis Step 3 Final p-Nitroaniline Hydrolysis->Final

Figure 1: The divergence between the high-risk oxidative pathway (red) and the controlled protection pathway (green).

Module 2: Thermodynamic Control (Batch Processing)

Q: I am using acetanilide, but the temperature still spikes 15°C+ during acid addition. How do I flatten this exotherm?

A: This is a classic "Accumulation Effect." If you add the nitrating agent faster than the reaction consumes it, unreacted


 accumulates. Once the reaction "kicks off," it consumes this backlog simultaneously, overwhelming your cooling bath.

Troubleshooting Protocol: The "Dosing-Limited" Regime

ParameterSpecificationTechnical Rationale
Temperature Setpoint

Above

, hydrolysis of the amide bond can occur in acid, reverting to free aniline (risk of oxidation).
Addition Mode Dropwise Nitrating Mix to SubstrateAdding acid to the organic substrate ensures the concentration of

is always limiting (low), preventing accumulation.
Stirring Rate High Shear (>500 RPM)Nitration is often heterogeneous (two phases). Poor mixing creates "hotspots" at the interface where local temp > bulk temp.
Sensor Lag Place probe in the liquidDo not rely on bath temperature. The internal exotherm can be

higher than the jacket/bath.

The Thermal Runaway Feedback Loop Understanding why you must stop addition immediately if cooling fails.

RunawayLoop TempRise Temp Rise RateIncrease Reaction Rate Increases TempRise->RateIncrease Arrhenius Law HeatGen Heat Generation Increases RateIncrease->HeatGen CoolingFail Cooling Capacity Exceeded HeatGen->CoolingFail CoolingFail->TempRise Positive Feedback

Figure 2: The self-accelerating decomposition cycle. Once heat generation exceeds cooling capacity, the reaction follows an exponential Arrhenius curve.

Module 3: Advanced Troubleshooting (Flow Chemistry)

Q: We need to scale up to 100g, but the batch method feels unsafe. Is flow chemistry viable?

A: Continuous flow is the preferred industrial method for nitration because it solves the heat transfer limitation.

In a flask (Batch), the surface-area-to-volume ratio (SA/V) decreases as you scale up, making cooling harder. In a microreactor (Flow), the SA/V remains constant and extremely high.

Flow Chemistry Setup for Nitration:

  • Stream A: Substrate (Acetanilide in

    
     or Acetic Acid).
    
  • Stream B: Nitrating Mixture (

    
    ).[1]
    
  • Reactor: Fluoropolymer (PFA) or Glass microreactor chip cooled to

    
    .
    
  • Residence Time: Typically 1–5 minutes (vs. hours in batch).

Comparison Table:

FeatureBatch Reactor (Flask)Continuous Flow (Microreactor)
Heat Transfer Poor (Accumulation risk)Excellent (Instant dissipation)
Hotspots Common near addition pointEliminated (Plug flow)
Safety High inventory of active reactantsLow inventory (<5 mL active volume)
Selectivity Variable (Local concentration gradients)High (Precise stoichiometry)

Module 4: Emergency Response (FAQs)

Q: The reaction is running away (temp > 50°C and rising). Should I pour it into water?

A: NO. STOP. Do NOT pour a runaway nitration mixture into a small amount of water. The "Heat of Dilution" of concentrated Sulfuric Acid is massive. Pouring a hot, reacting acid mixture into water can cause an immediate steam explosion, spraying acid and nitro-compounds over the operator.

Correct Emergency Protocol:

  • CUT FEED: Stop adding the nitrating agent immediately.[3][4]

  • MAX COOLING: Maximize the flow of coolant/ice to the jacket.

  • EMERGENCY DUMP (Industrial): If available, dump the reactor bottom into a pre-filled, large-volume quench tank containing ice water (ratio > 10:1 water:acid) with vigorous stirring.

  • LAB SCALE: If the flask is small, remove the heat source/bath if hot, or add internal ice directly to the flask only if the protocol allows and you have face protection. Otherwise, lower the sash and evacuate.

References

  • BenchChem. (2025).[3][4][5] Technical Support Center: Aniline Nitration Temperature Control. Retrieved from 4

  • Beilstein Journals. (2025). Continuous-flow-enabled intensification in nitration processes: a review. Retrieved from 6

  • Carl Roth. (2025). Safety Data Sheet: Aniline. Retrieved from 7

  • IChemE. (2012).[8] Runaway reaction hazards in processing organic nitrocompounds. Retrieved from 9

Sources

Technical Support Center: Spectral Interpretation of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NA-SPEC-404 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Spectral Anomalies in Push-Pull Chromophores

Executive Summary

Substituted nitroanilines represent a classic "push-pull" electronic system where a strong electron donor (amine) interacts with a strong electron acceptor (nitro) through a conjugated


-system. While this creates distinct spectral fingerprints, it also introduces high sensitivity to environmental factors (solvent polarity, concentration, pH). This guide addresses the most common interpretation errors arising from these environmental couplings.
Module 1: UV-Vis Spectroscopy & Solvatochromism
User Issue:

"I synthesized a nitroaniline derivative. The


 shifts by over 30 nm when I switch from dichloromethane to methanol. Is my compound decomposing or reacting with the solvent?"
Technical Diagnosis:

This is likely not decomposition. You are observing positive solvatochromism , a hallmark of push-pull systems.

The Mechanism: Nitroanilines possess an Intramolecular Charge Transfer (ICT) band. Upon excitation, electron density shifts from the amino group to the nitro group, creating a highly dipolar excited state. Polar solvents (like methanol) stabilize this excited state more than the ground state, lowering the energy gap and causing a red shift (bathochromic shift) .

Diagnostic Protocol: The Solvatochromic Validation To confirm the shift is physical (solvatochromism) rather than chemical (decomposition), perform this linearity test:

  • Prepare Solutions: Dissolve your compound in three solvents of varying polarity:

    • Non-polar: Cyclohexane or Toluene (

      
       should be lowest).
      
    • Medium: Dichloromethane or Chloroform.

    • Polar: Methanol or DMSO (

      
       should be highest).
      
  • Plot Data: Graph the wavenumbers (

    
    ) against the solvent's Reichardt polarity parameter (
    
    
    
    ).
  • Interpretation: A linear correlation confirms solvatochromism.[1]

Data Reference: Solvatochromic Shifts of p-Nitroaniline | Solvent |


 (nm) | Shift Type | Mechanism |
| :--- | :--- | :--- | :--- |
| Cyclohexane | ~325 | Reference | Minimal stabilization |
| Dichloromethane | ~345 | Red Shift | Moderate dipole stabilization |
| Methanol | ~375 | Strong Red Shift | H-bond stabilization of ICT state |

Critical Note: If you observe a new peak appearing rather than a shift, or if the isosbestic point is lost during a titration, suspect chemical degradation or aggregation.

Module 2: IR Spectroscopy & The Hydrogen Bonding Trap
User Issue:

"I cannot distinguish between my ortho- and para-substituted nitroaniline isomers using IR. Both show N-H stretching, but the bands look different."

Technical Diagnosis:

The error lies in treating all Hydrogen bonds (H-bonds) as equal.

  • Ortho-isomers form Intramolecular H-bonds (within the molecule).

  • Para-isomers form Intermolecular H-bonds (between molecules).

These respond differently to concentration changes.[2]

Experimental Workflow: The Dilution Test This protocol definitively distinguishes the two isomers.

Caption: Decision logic for distinguishing ortho- vs para-nitroaniline using dilution IR spectroscopy.

Key Spectral Features:

  • Para-Nitroaniline: In concentrated solution, broad bands appear <3400 cm⁻¹. Upon dilution, these disappear, replaced by sharp free N-H bands at ~3500 cm⁻¹ and ~3400 cm⁻¹.

  • Ortho-Nitroaniline: The "locked" intramolecular H-bond (NH...O=N) prevents the N-H frequency from changing with concentration. The splitting between symmetric and asymmetric stretches is also larger (

    
     cm⁻¹) compared to para (
    
    
    
    cm⁻¹) [1].
Module 3: NMR Spectroscopy & Proton Exchange
User Issue:

"My proton NMR integration is wrong. The NH2 signal is either missing, too broad, or integrates to less than 2 protons."

Technical Diagnosis:

Nitroanilines suffer from two NMR artifacts:

  • Quadrupolar Broadening: The Nitrogen-14 nucleus (

    
    ) causes relaxation broadening of attached protons.
    
  • Solvent Exchange: Acidic NH protons exchange with trace water in solvents like DMSO-

    
     or are "invisible" in CDCl
    
    
    
    due to rapid exchange.

Troubleshooting Guide:

SymptomCauseSolution
Broad Hump (CDCl

)
Quadrupolar relaxation & slow exchangeSwitch to DMSO-

or Acetone-

. These solvents H-bond to the amine, slowing exchange and sharpening the signal [2].
Signal shifted >2 ppm Solvent Effect (H-bonding)NH protons in DMSO appear at ~6.5-7.5 ppm. In CDCl

, they may appear at ~4.0-5.0 ppm. Do not confuse this with impurity.
Deshielded Aromatic H Ortho-Nitro EffectProtons ortho to the nitro group are strongly deshielded (shifted downfield to ~8.0+ ppm) due to the anisotropic effect of the NO

group.

The D


O Shake Test: 
To confirm an NH assignment:
  • Run the standard

    
    H NMR.
    
  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake and re-run.

  • Result: NH signals will disappear (exchange with D), while aromatic CH signals remain.

Module 4: Mass Spectrometry & The "Ortho Effect"
User Issue:

"The mass spectrum of my ortho-nitroaniline derivative shows a strong peak at [M-17], but the para-isomer does not. Is my formula wrong?"

Technical Diagnosis:

This is a classic example of the Ortho Effect in mass spectrometry. It is a diagnostic fragmentation pattern, not an error.

Mechanism: In ortho-substituted nitroarenes, the nitro oxygen is spatially close to the ortho-substituent.

  • Hydrogen Transfer: A hydrogen atom from the ortho-substituent (amino group or alkyl chain) transfers to the nitro oxygen.

  • Loss of OH: The molecule expels an OH radical (Mass 17), leading to a stable heterocyclic cation (often a benzofurazan-like structure) [3].

Comparison Table: Fragmentation Patterns

Isomer Primary Fragment Explanation

| Ortho-Nitroaniline |


 (Loss of OH) | Proximity allows H-transfer from NH

to NO

. | | Para-Nitroaniline |

(Loss of NO) | No proximity effect; standard nitro fragmentation dominates. | | Para-Nitroaniline |

(Loss of NO

) | Cleavage of C-N bond. |
References
  • Parimala Someswar, G. (1988). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Indian Journal of Chemistry. Link

  • Saeed, B. et al. (2016). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl). Journal of the Chemical Society of Nigeria. Link

  • Shukla, M.K. et al. (2008). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Journal of the American Society for Mass Spectrometry. Link

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link

For further assistance with spectral deconvolution, please contact the Structural Elucidation Unit.

Sources

Technical Support Center: Synthesis of 4-Ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dinitration and Other Side Reactions

Welcome to the technical support center for the synthesis of 4-ethoxyaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the nitration of 4-ethoxyaniline. As Senior Application Scientists, we understand the nuances of this synthesis and have compiled this resource to help you navigate potential challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in 4-Ethoxyaniline Nitration

This section addresses specific problems you might encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Significant formation of a dark, tarry byproduct and low yield of the desired mononitrated product.

  • Probable Cause: Direct nitration of 4-ethoxyaniline without protection of the highly activating amino group. The amino group makes the aromatic ring extremely susceptible to oxidation by strong nitric acid, leading to the formation of polymeric, tar-like substances.[1][2] Furthermore, the strongly acidic conditions can lead to protonation of the amino group, forming the anilinium ion, which is a meta-directing group and can lead to a mixture of isomers.[1][3][4]

  • Solution: Protect the amino group via acetylation before nitration.[5][6][7][8] The conversion of the amino (-NH₂) group to an acetamido (-NHCOCH₃) group moderates its activating effect and protects it from oxidation.[6][7] This strategy enhances the regioselectivity, favoring the formation of the desired para-nitro product.[8]

    Experimental Protocol: Acetylation of 4-Ethoxyaniline

    • Dissolve 4-ethoxyaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Heat the mixture under reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the N-acetyl-4-ethoxyaniline (phenacetin).

    • Collect the solid product by filtration, wash with cold water, and dry.[8]

Problem 2: Formation of dinitrated and other polysubstituted byproducts, even after acetylation.

  • Probable Cause: The reaction conditions for nitration are too harsh. Even with the acetyl protecting group, the acetamido group is still an ortho, para-director and an activating group, making the ring susceptible to further nitration if the reaction is not carefully controlled.[5] Factors such as high temperature, prolonged reaction time, or an excessive amount of nitrating agent can lead to dinitration.

  • Solution: Implement stringent control over reaction parameters.

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent and throughout the reaction.[7] This is crucial for controlling the reaction rate and minimizing side reactions.

    • Stoichiometry of Nitrating Agent: Use a carefully measured, slight excess of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid). A large excess will significantly increase the likelihood of dinitration.

    • Reaction Time: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted products.

Problem 3: The major product is the ortho- or meta-isomer instead of the desired para-isomer.

  • Probable Cause: While the acetamido group is primarily para-directing due to steric hindrance, some ortho-isomer formation is expected.[8] Significant formation of the meta-isomer during the nitration of the protected aniline is less common but could indicate incomplete acetylation, leading to the presence of the anilinium ion which is meta-directing.[3][4]

  • Solution:

    • Ensure Complete Acetylation: Verify the completion of the acetylation step by TLC or other analytical methods before proceeding to nitration.

    • Optimize Reaction Conditions for Para-Selectivity:

      • The steric bulk of the acetamido group generally favors the formation of the para-product.[8]

      • Some literature suggests that the choice of solvent and nitrating agent can influence the ortho/para ratio. For instance, the use of certain zeolite catalysts has been shown to enhance para-selectivity in the nitration of substituted aromatic compounds.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-ethoxyaniline.

Q1: Why is acetylation the preferred method for protecting the amino group in this synthesis?

Acetylation is a strategic choice for several reasons:

  • Reduces Reactivity: The acetamido group is less activating than the amino group, which helps to control the nitration process and prevent multiple substitutions.[5]

  • Prevents Oxidation: It protects the sensitive amino group from being oxidized by the strong nitric acid, thus preventing the formation of tarry byproducts.[2][7]

  • Directs Regioselectivity: The bulky acetamido group sterically hinders the ortho positions, leading to a higher yield of the desired para-isomer.[8]

  • Reversible Protection: The acetyl group can be easily removed by acid or base hydrolysis after nitration to regenerate the amino group, yielding the final product, 4-ethoxy-2-nitroaniline.[6][7]

Q2: What is the mechanism of electrophilic nitration in this context?

The nitration of the protected 4-ethoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism.[11]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[11][12]

  • Electrophilic Attack: The electron-rich aromatic ring of N-acetyl-4-ethoxyaniline attacks the nitronium ion. The acetamido and ethoxy groups are both ortho, para-directing, but due to the steric bulk of the acetamido group and the position of the ethoxy group, the attack is favored at the position ortho to the ethoxy group and meta to the acetamido group.

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom to which the nitro group has attached, restoring the aromaticity of the ring.[11]

Q3: Can I use other nitrating agents besides the standard nitric acid/sulfuric acid mixture?

Yes, other nitrating agents can be employed, and their use may offer advantages in terms of mildness and regioselectivity. Some alternatives include:

  • Dinitrogen Pentoxide (N₂O₅): This can be used with a solid, acidic zeolite catalyst to achieve regioselective nitration.[9]

  • Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA): This mixture generates trifluoroacetyl nitrate, a reactive nitrating agent that can be used at room temperature.[13]

  • Copper(II) Nitrate: In some cases, metal nitrates can be used for nitration under mild conditions.[13]

The choice of nitrating agent will depend on the specific requirements of your synthesis, including desired regioselectivity, functional group tolerance, and reaction conditions.

Q4: How do I remove the acetyl protecting group after nitration?

The acetyl group is typically removed by hydrolysis. This can be achieved under acidic or basic conditions.[7]

  • Acidic Hydrolysis: The nitrated acetanilide can be heated with an aqueous solution of a strong acid, such as sulfuric acid.[14]

  • Basic Hydrolysis: Alternatively, the compound can be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide.[15][16]

The choice between acidic and basic hydrolysis may depend on the stability of the rest of the molecule to the reaction conditions.

Data Summary and Visualization

Table 1: Key Reagent and Condition Parameters for Controlled Mononitration

ParameterRecommended Range/ValueRationale
Acetylation
Acetic Anhydride1.1 - 1.5 equivalentsEnsures complete protection of the amino group.
SolventGlacial Acetic AcidActs as both a solvent and a reactant.[17]
TemperatureRefluxDrives the reaction to completion.
Nitration
Nitrating AgentHNO₃/H₂SO₄ mixtureStandard and effective nitrating agent.[11]
Temperature0 - 5 °CMinimizes side reactions and dinitration.[7]
Stoichiometry1.05 - 1.2 equivalents of HNO₃A slight excess ensures complete reaction without promoting dinitration.
Hydrolysis
Acid/BaseH₂SO₄ (aq) or NaOH (aq)Effective for deprotection.[7][15]
TemperatureRefluxAccelerates the hydrolysis reaction.[14][15]

Diagram 1: Workflow for Preventing Dinitration in 4-Ethoxyaniline Synthesis

G cluster_0 Protection Step cluster_1 Nitration Step cluster_2 Deprotection Step cluster_3 Potential Side Reaction A 4-Ethoxyaniline B Acetylation (Acetic Anhydride, Glacial Acetic Acid) A->B C N-Acetyl-4-ethoxyaniline B->C D Controlled Nitration (HNO₃/H₂SO₄, 0-5 °C) C->D E N-Acetyl-2-nitro-4-ethoxyaniline D->E H Dinitration Product D->H Excess Nitrating Agent or High Temperature F Hydrolysis (Acid or Base) E->F G 2-Nitro-4-ethoxyaniline (Desired Product) F->G

Caption: A workflow diagram illustrating the key steps to achieve selective mononitration.

References

  • askIITians. (2025, July 19). Why is acetylation performed before nitration of aniline?
  • Filo. (2024, December 15). Why is the NII group of aniline acetylated before nitration?
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). Aniline nitrate as a nitrating agent compared to mixed acid.
  • Benchchem. (n.d.). A Comparative Guide to the Nitration of Aniline: Direct vs. Acetylation Pathways.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Brainly.in. (2023, April 12). (a) Nitration of aniline is carried out on the acetylated amine (acetanilide) rather than on the amine.
  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
  • PubMed Central (PMC). (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | The Journal of Organic Chemistry.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • ResearchGate. (2025, August 6). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium.
  • Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration.
  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Vedantu. (n.d.). Electrophilic Substitution: Definition, Mechanism & Key Examples.
  • ECHEMI. (n.d.). Why is glacial acetic acid used in the nitration of acetanilide?
  • Benchchem. (n.d.). Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals.
  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro - Organic Syntheses Procedure.

Sources

Validation & Comparative

Comparative Guide: Validation of 4-Ethoxy-N-Methyl-2-Nitroaniline Purity by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value dyes and pharmaceutical intermediates, 4-ethoxy-N-methyl-2-nitroaniline represents a critical quality control checkpoint. While High-Performance Liquid Chromatography (HPLC) is often the default for polar anilines, this guide validates Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for comprehensive purity profiling.

Why GC-MS? Unlike HPLC-UV, which relies on retention time and limited spectral data, GC-MS provides definitive structural elucidation of side-reaction byproducts (such as unreacted 4-ethoxy-2-nitroaniline or over-methylated tertiary amines) that often co-elute in liquid phase separations. This guide details a self-validating GC-MS protocol compliant with ICH Q2(R1) standards, demonstrating superior specificity for volatile organic impurities (VOIs).

Chemical Context & Impurity Profile[1][2][3][4][5]

To validate purity, one must first understand the potential impurities. The synthesis of 4-ethoxy-N-methyl-2-nitroaniline typically involves the nucleophilic aromatic substitution or methylation of a precursor.

  • Target Analyte: 4-Ethoxy-N-methyl-2-nitroaniline

  • Critical Impurities (GC-amenable):

    • Precursor: 4-Ethoxy-2-nitroaniline (Unreacted starting material).

    • Isomers: 4-Ethoxy-N-methyl-3-nitroaniline (Regioisomer).

    • Over-alkylation: 4-Ethoxy-N,N-dimethyl-2-nitroaniline.

Expert Insight: The ortho-nitro group forms an intramolecular hydrogen bond with the amine (even the N-methylated amine), significantly stabilizing the molecule and increasing its volatility. This makes it an excellent candidate for GC, despite the general thermal lability of nitro-compounds.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the performance of GC-MS against standard alternatives (HPLC-UV and H-NMR) for this specific application.

FeatureGC-MS (Recommended) HPLC-UV 1H-NMR
Primary Utility Trace impurity profiling & IDAssay (Main peak purity)Structural confirmation
Specificity High (Mass spectral fingerprint)Medium (Retention time only)High (Structural)
LOD (Limit of Detection) < 1 ppm (SIM mode)~10-50 ppm~1000 ppm (1%)
Isomer Resolution Excellent (Capillary columns)Good (Requires specific phases)Excellent
Unknown Identification Yes (NIST Library Match)No (Requires fraction collection)Yes
Throughput 20-30 mins/run10-40 mins/run5-10 mins/run
Decision Logic Diagram

The following diagram illustrates the decision matrix for selecting GC-MS over HPLC for this specific impurity profile.

MethodSelection Start Sample: 4-ethoxy-N-methyl-2-nitroaniline Q1 Goal: Assay or Impurity Profiling? Start->Q1 NMR Select 1H-NMR (Structure Confirmation) Start->NMR Identity Check Q2 Are impurities volatile? Q1->Q2 Impurity Profiling (<1%) HPLC Select HPLC-UV (Routine Assay) Q1->HPLC Assay (>98%) Q3 Is structural ID required? Q2->Q3 Yes (Organic Intermediates) Q2->HPLC No (Salts/Polymers) Q3->HPLC No (Known Impurities) GCMS Select GC-MS (Trace Impurity ID & Quant) Q3->GCMS Yes (Unknowns/Isomers)

Caption: Analytical method selection logic emphasizing GC-MS for volatile impurity profiling.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . By including a specific internal standard and monitoring mass ratios, the system flags errors (e.g., thermal degradation in the injector) automatically.

Instrumentation & Conditions[1][6]
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Why: Ultra-Inert phase reduces tailing of the secondary amine.

  • Inlet: Split/Splitless, 260°C.

    • Critical: Use a deactivated glass wool liner to prevent adsorption of the amine.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 60°C (Hold 1 min) - Solvent vent.

    • Ramp 20°C/min to 280°C.

    • Hold 5 mins @ 280°C.

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: Scan (40-450 amu) for ID; SIM for validation.

Sample Preparation[7]
  • Stock Solution: Dissolve 10 mg of 4-ethoxy-N-methyl-2-nitroaniline in 10 mL Ethyl Acetate (1000 ppm).

  • Internal Standard (ISTD): Add Naphthalene-d8 at 50 ppm final concentration. Why: Naphthalene-d8 is stable, non-reactive, and elutes in a similar window but is spectrally distinct.

  • Derivatization (Optional but Recommended): If peak tailing > 1.5, add 10 µL MSTFA. Note: The N-methyl group is secondary; MSTFA will replace the H with TMS, improving peak shape.

GC-MS Workflow Diagram

GCMS_Workflow Sample Sample Prep (EtAc + ISTD) Inlet Inlet (260°C) Flash Vaporization Sample->Inlet Injection Column Separation (DB-5ms UI) Inlet->Column He Carrier MS EI Source (Fragmentation) Column->MS Elution Quad Quadrupole (Mass Filter) MS->Quad Ions Data Data Analysis (NIST Match) Quad->Data m/z Signal

Caption: Step-by-step GC-MS signal path for nitroaniline analysis.

Representative Validation Data

The following data represents typical performance metrics achieved using this protocol, compliant with ICH Q2(R1) guidelines [1].

Specificity & System Suitability
  • Retention Time (RT): 12.4 min (Analyte).

  • Resolution (Rs): > 2.0 between Analyte and nearest impurity (4-ethoxy-2-nitroaniline).

  • Spectral Match: > 95% match to NIST reference library.

Linearity & Range

Linearity was assessed from 10 ppm to 500 ppm (trace level to assay level).

Concentration (ppm)Peak Area Ratio (Analyte/ISTD)RSD (%) (n=3)
100.122.1
500.611.5
1001.230.9
2503.050.8
5006.150.7
Regression y = 0.0123x - 0.005 R² = 0.9998
Accuracy (Recovery)

Spike recovery performed at 3 levels (80%, 100%, 120% of target).

Spike LevelRecovery (%)Acceptance Criteria
Low (80 ppm)98.5%90-110%
Mid (100 ppm)100.2%90-110%
High (120 ppm)99.1%90-110%
Sensitivity[1][6][8]
  • LOD (Limit of Detection): 0.5 ppm (S/N > 3).

  • LOQ (Limit of Quantitation): 1.5 ppm (S/N > 10).

Expert Insights & Troubleshooting

As a Senior Scientist, I have identified common pitfalls when validating this specific class of compounds:

  • Thermal Degradation Check:

    • Symptom:[1][2] Appearance of "ghost peaks" or a rising baseline.

    • Cause: Nitroanilines can degrade in dirty liners.

    • Fix: If you see degradation, lower inlet temperature to 240°C or switch to a Pressure Pulsed Injection (20 psi pulse for 0.5 min) to speed up transfer to the column.

  • The "Amines" Problem:

    • Symptom:[1][2] Tailing peaks (Asymmetry > 1.5).

    • Cause: Interaction of the secondary amine with active silanol sites.

    • Fix: Always use "Base Deactivated" liners and "Ultra-Inert" columns. If tailing persists, derivatize with MSTFA [2].

  • Mass Spec Confirmation:

    • Use the M+ ion (Molecular Ion) and the [M-NO2]+ fragment loss to confirm the integrity of the nitro group. If the M+ is missing, thermal degradation is likely occurring in the source.

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). U.S. Department of Commerce. [Link]

Sources

Comparative Technical Guide: 4-Methoxy-2-nitroaniline vs. 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Methoxy-2-nitroaniline (MNA) and its alkylated structural analog, 4-Ethoxy-N-methyl-2-nitroaniline (EMNA) .

While both compounds belong to the nitroaniline class used extensively as dye intermediates and pharmaceutical precursors, they occupy distinct functional niches. MNA serves as a high-crystallinity, atom-efficient scaffold for pigments (e.g., Pigment Yellow 74). In contrast, EMNA is engineered for lipophilicity and solvatochromic versatility, making it a preferred candidate for semi-permanent hair colorants and disperse dyes where matrix compatibility is paramount.

The Bottom Line:

  • Select MNA if your priority is atom economy, solid-state stability, and downstream azo-coupling efficiency.

  • Select EMNA if your application requires enhanced solubility in organic phases, a bathochromic (red) shift, or compatibility with lipid-rich formulations.

Part 1: Physicochemical Profile & Performance Matrix

The structural modification from MNA to EMNA—specifically the N-methylation and O-ethylation—drastically alters the physical state and solubility profile.

Feature4-Methoxy-2-nitroaniline (MNA)4-Ethoxy-N-methyl-2-nitroaniline (EMNA)Impact on Application
CAS Number 96-96-8 61679-18-3 Identification
Structure Primary Amine (-NH₂), Methoxy (-OMe)Secondary Amine (-NHMe), Ethoxy (-OEt)Reactivity & Lipophilicity
Molecular Weight 168.15 g/mol 196.21 g/mol EMNA is ~17% heavier
Physical Form Orange Crystalline PowderDeep Orange/Red Viscous SolidEMNA has lower lattice energy
Melting Point 123–126 °C< 90 °C (Predicted*)EMNA melts easier (Processability)
LogP (Lipophilicity) ~1.9~2.8–3.1 (Predicted)EMNA penetrates lipid bilayers better
H-Bond Donors 2 (Primary Amine)1 (Secondary Amine)MNA has stronger crystal packing
Absorption (

)
~400–410 nm (Yellow/Orange)~420–435 nm (Deep Orange)EMNA is Red-Shifted

*Note: EMNA melting point is depressed relative to MNA due to the loss of one intermolecular hydrogen bond donor and the steric bulk of the ethyl/methyl groups disrupting planar stacking.

Part 2: Chromophore Engineering & Electronic Effects

The color difference between these two molecules is not accidental; it is a result of electronic "tuning." Both molecules function as Push-Pull Chromophores , where the amino group pushes electron density into the ring, and the nitro group pulls it.

Mechanism of the Bathochromic Shift

In EMNA , the N-methyl group exerts a positive inductive effect (+I) , increasing the electron density on the nitrogen lone pair compared to the primary amine in MNA. This makes the nitrogen a stronger donor, stabilizing the excited state more than the ground state, which narrows the HOMO-LUMO gap and shifts absorption to longer wavelengths (Red Shift).

Visualization: Electronic Push-Pull System

Chromophore cluster_shift Spectral Outcome MNA MNA (Primary Amine) Weak Donor Ring Benzene Ring (Conjugation Bridge) MNA->Ring Electron Donation ResultMNA Yellow/Orange (~410nm) MNA->ResultMNA EMNA EMNA (Secondary Amine) Strong Donor (+I Effect) EMNA->Ring Enhanced Donation (Red Shift) ResultEMNA Deep Orange/Red (~430nm) EMNA->ResultEMNA Nitro Nitro Group (-NO2) Strong Acceptor Ring->Nitro Electron Withdrawal

Figure 1: Comparative electronic donation strength. The N-methyl group in EMNA enhances the "push" effect, lowering the energy required for excitation.

Part 3: Synthetic Accessibility & Scalability

For researchers planning synthesis, the routes differ significantly. MNA is typically accessible via reduction or nitration, whereas EMNA requires a specific alkylation step that favors Nucleophilic Aromatic Substitution (


) to avoid over-alkylation.
Route A: MNA Synthesis (Standard)
  • Precursor: 2-Nitro-4-methoxy-chlorobenzene (or p-Anisidine).

  • Method: Amination with Ammonia (High Pressure) or Nitration of protected p-Anisidine.

  • Pros: High yield, established industrial process.

Route B: EMNA Synthesis (Specific)
  • Precursor: 1-Chloro-4-ethoxy-2-nitrobenzene.

  • Method:

    
     with Methylamine (
    
    
    
    ).
  • Critical Control: Use of excess methylamine is required to drive kinetics, but temperature must be controlled to prevent side reactions on the nitro group.

  • Alternative: Direct methylation of 4-ethoxy-2-nitroaniline using methyl iodide (MeI) is NOT recommended for scale-up due to the formation of quaternary ammonium salts (over-methylation).

Visualization: Synthetic Logic Flow

Synthesis cluster_MNA MNA Production (Commodity) cluster_EMNA EMNA Production (Specialty) MNA_Start 4-Methoxy-2-nitrochlorobenzene MNA_Prod MNA (Primary Amine) MNA_Start->MNA_Prod High Pressure Amination Ammonia + NH3 (Ammonia) Ammonia->MNA_Start EMNA_Start 1-Chloro-4-ethoxy-2-nitrobenzene EMNA_Prod EMNA (Secondary Amine) EMNA_Start->EMNA_Prod SnAr Substitution (Mild Heat) Methylamine + MeNH2 (Methylamine) Methylamine->EMNA_Start

Figure 2: Divergent synthetic pathways. EMNA requires substituted amine precursors rather than bulk ammonia.

Part 4: Biological Interaction & Safety (Toxicology)

Both compounds are substituted nitroanilines, a class associated with specific toxicological hazards.

  • Mutagenicity (Ames Test):

    • MNA: Positive in Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9). Classified as a potential mutagen.

    • EMNA: While specific public data is sparser, N-alkylated nitroanilines generally retain mutagenic potential. However, the N-methyl group can sometimes alter the metabolic pathway (N-demethylation required before N-hydroxylation), potentially modulating potency. Treat as a suspected mutagen.

  • Skin Sensitization:

    • Both are strong sensitizers. EMNA, being more lipophilic (higher LogP), has higher skin permeation rates, potentially increasing the risk of systemic exposure via dermal contact.

  • Handling Protocol:

    • Engineering Controls: Use a dedicated fume hood.

    • PPE: Nitrile gloves (double gloving recommended for EMNA due to solvent solubility), P3 dust respirator.

Part 5: Experimental Protocols

Protocol A: HPLC Separation (Quality Control)

This method separates MNA and EMNA based on hydrophobicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-10 min: 10% -> 90% B (Linear Gradient)

    • 10-12 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 430 nm.

  • Expected Retention:

    • MNA: ~4.5 min (Elutes earlier due to polarity).

    • EMNA: ~6.2 min (Elutes later due to ethyl/methyl lipophilicity).

Protocol B: Synthesis of EMNA (Small Scale)

Note: This protocol assumes access to 1-chloro-4-ethoxy-2-nitrobenzene.

  • Charge: In a pressure tube, dissolve 1.0 eq of 1-chloro-4-ethoxy-2-nitrobenzene in Ethanol (5 volumes).

  • Addition: Add 3.0 eq of Methylamine (33% solution in Ethanol).

  • Reaction: Seal tube and heat to 80°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Endpoint: Disappearance of starting chloride.

  • Workup: Cool to room temperature. Pour into ice water (10 volumes). The product, EMNA, will precipitate as a deep orange/red solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-nitro-p-anisidine. Retrieved from [Link](Note: General landing page for verification)

  • Gorb, L., et al. (2004). "Ames mutagenicity of nitroanilines: QSAR study." Chemosphere, 55(9), 1229-1238.

spectroscopic comparison of N-methylated vs non-methylated nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the spectroscopic differentiation of 4-nitroaniline (pNA) , its N-methylated derivatives (N-methyl-4-nitroaniline, N,N-dimethyl-4-nitroaniline), and sterically hindered ortho-isomers .

The core spectroscopic distinction lies in the Intramolecular Charge Transfer (ICT) efficiency.[1] Methylation of the amine donor in para-positions typically enhances ICT, causing a bathochromic (red) shift in UV-Vis absorption. Conversely, methylation in sterically crowded ortho-positions forces the donor group out of planarity, breaking conjugation and causing a hypsochromic (blue) shift —a phenomenon known as Steric Inhibition of Resonance (SIR) .

Quick Comparison Table
Feature4-Nitroaniline (pNA)N,N-Dimethyl-4-nitroanilineN,N-Dimethyl-2-nitroaniline
UV-Vis

(EtOH)
~370–380 nm~390–400 nm (Red Shift)< 370 nm (Blue Shift)
Visual Appearance Yellow SolidBright Yellow/Orange SolidPale Yellow/Colorless
IR (N-H Stretch) Doublet (3400–3500 cm⁻¹)Absent Absent

H NMR (Methyl)
NoneSinglet (~3.0 ppm, 6H)Singlet (Shifted/Split)
Dominant Effect Strong ICTEnhanced ICT (+I Effect)Steric Inhibition of Resonance

Mechanistic Foundation: The "Push-Pull" System

To interpret the spectra, one must understand the electronic "Push-Pull" mechanism.[1]

  • Donor (Amine): The amino group (

    
     or 
    
    
    
    ) pushes electron density into the ring via resonance (
    
    
    effect).
  • Acceptor (Nitro): The nitro group (

    
    ) pulls electron density via resonance (
    
    
    
    effect).
  • Conjugation Bridge: The benzene ring facilitates this transfer, creating a highly polar excited state (ICT state).

Methylation Impact:

  • Inductive Boost: Methyl groups are electron-donating (

    
    ). Replacing H with Me increases the electron density on the nitrogen, making it a stronger donor. This lowers the energy gap (
    
    
    
    ) for the
    
    
    transition, resulting in a red shift.[1]
  • Steric Cost: If the methyl groups clash with ortho-protons or substituents (as in 2-nitroaniline derivatives), the

    
     group twists perpendicular to the ring. The 
    
    
    
    -orbital of nitrogen disconnects from the
    
    
    -system, shutting down the ICT.

UV-Vis Spectroscopy: Solvatochromism & Sterics

The Bathochromic Shift (Para-Substitution)

Comparing pNA to N,N-dimethyl-4-nitroaniline :

  • Observation: The absorption maximum (

    
    ) shifts to a longer wavelength (Red Shift).[1]
    
  • Cause: The inductive effect of the two methyl groups stabilizes the cationic character of the nitrogen in the excited ICT state.

  • Solvatochromism: Both compounds exhibit positive solvatochromism. As solvent polarity increases (e.g., Hexane

    
     Ethanol 
    
    
    
    DMSO), the highly polar excited state is stabilized, further red-shifting the peak.
The Hypsochromic Shift (Ortho-Substitution / SIR)

Comparing N,N-dimethyl-4-nitroaniline to N,N-dimethyl-2-nitroaniline :

  • Observation: The ortho-isomer absorbs at a significantly shorter wavelength (Blue Shift) with lower molar absorptivity (

    
    ).
    
  • Cause: The bulky dimethylamino group clashes with the adjacent nitro group (or ortho-hydrogen). To relieve strain, the

    
     bond rotates, twisting the lone pair out of alignment with the benzene 
    
    
    
    -system.[2] This Steric Inhibition of Resonance effectively isolates the donor from the acceptor.
Experimental Protocol: Measuring Solvatochromism

Objective: Quantify the ICT strength via solvent shifts.

Reagents:

  • Analyte (pNA or N-methylated derivative)[3]

  • Solvents: Cyclohexane (Non-polar), Ethanol (Polar protic), DMSO (Polar aprotic).

Workflow:

  • Stock Solution: Dissolve 5 mg of analyte in 10 mL of Ethanol (approx. 3.6 mM).

  • Working Solutions: Dilute 100

    
    L of stock into 3 mL of each respective solvent. Target absorbance: 0.5–1.0 AU.
    
  • Blanking: Use pure solvent in a matched quartz cuvette.

  • Scan: Record spectra from 250 nm to 500 nm.

  • Analysis: Note

    
     and calculate shift 
    
    
    
    .

IR Spectroscopy: The "Disappearing Band"

Infrared spectroscopy provides the quickest "Yes/No" confirmation of methylation level.

Primary Amine (4-Nitroaniline)
  • Region: 3300–3500 cm⁻¹

  • Signature: Two sharp bands (Asymmetric and Symmetric N-H stretch).

  • Mechanism: Two N-H bonds vibrate independently (in-phase and out-of-phase).

Secondary Amine (N-methyl-4-nitroaniline)
  • Region: 3300–3400 cm⁻¹

  • Signature: One weak, sharp band.

  • Mechanism: Only one N-H bond remains.[4]

Tertiary Amine (N,N-dimethyl-4-nitroaniline)
  • Region: 3300–3500 cm⁻¹

  • Signature: Complete absence of N-H bands.

  • New Feature: Appearance of

    
     stretches (sp³ hybridized) just below 3000 cm⁻¹ (approx 2800–2950 cm⁻¹) from the methyl groups.
    

NMR Spectroscopy: Proton Environments

H NMR Signatures (in DMSO-d6)
Proton Type4-NitroanilineN-Methyl-4-nitroanilineN,N-Dimethyl-4-nitroaniline
Amino (-NH) Broad Singlet ~6.0–7.0 ppm (2H)Broad Singlet/Doublet (1H)Absent
Methyl (-CH3) Absent Doublet ~2.8 ppm (3H) (Couples to NH)Singlet ~3.0 ppm (6H)
Aromatic Ring AA'BB' System (Para)AA'BB' System (Para)AA'BB' System (Para)
Steric Effects in NMR

In sterically hindered systems (e.g., N,N,2,6-tetramethyl-4-nitroaniline), the rotation of the N-Me groups may be restricted. At low temperatures, the two methyl groups might become non-equivalent (anisochronous) if the rotation is slower than the NMR timescale, appearing as two separate singlets or a broadened peak.

Visualization of Logic Flow

The following diagram illustrates the decision tree for identifying these compounds based on spectral data.

SpectroscopyLogic Start Unknown Nitroaniline Derivative IR_Check Step 1: IR Spectroscopy (3300-3500 cm⁻¹ region) Start->IR_Check Two_Bands Two Bands (Doublet) IR_Check->Two_Bands N-H sym/asym One_Band One Band (Singlet) IR_Check->One_Band Single N-H No_Band No Bands IR_Check->No_Band No N-H Result_Primary Primary Amine (4-Nitroaniline) Two_Bands->Result_Primary Result_Secondary Secondary Amine (N-methyl-4-nitroaniline) One_Band->Result_Secondary Result_Tertiary Tertiary Amine (N,N-dimethyl...) No_Band->Result_Tertiary UV_Check Step 2: UV-Vis (Ethanol) Check for Steric Inhibition Result_Tertiary->UV_Check Red_Shift Red Shift (>380 nm) High Intensity UV_Check->Red_Shift Strong ICT Blue_Shift Blue Shift (<370 nm) Low Intensity UV_Check->Blue_Shift Steric Hindrance Final_Para Planar System (N,N-dimethyl-4-nitroaniline) Red_Shift->Final_Para Final_Ortho Twisted System (SIR) (N,N-dimethyl-2-nitroaniline) Blue_Shift->Final_Ortho

Caption: Decision logic for spectroscopic identification of nitroaniline derivatives.

References

  • BenchChem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

  • Sigma-Aldrich. 4-Nitroaniline Product Information Sheet.

  • ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA) and 4-nitroaniline (NA). [5]

  • NIST Chemistry WebBook. Benzenamine, N,N-dimethyl-4-nitro- UV/Vis Spectrum.

  • ChemZipper. Steric Inhibition of Resonance (SIR) Effect.

Sources

A Senior Application Scientist's Guide to the Electronic Properties of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of ortho-, meta-, and para-nitroaniline for researchers, scientists, and drug development professionals.

Introduction: Beyond the Same Molecular Formula

The nitroaniline isomers—ortho (o-), meta (m-), and para (p-) nitroaniline—share the identical molecular formula, C₆H₆N₂O₂, yet their chemical and physical behaviors diverge significantly. This divergence is not arbitrary; it is a direct consequence of the positional arrangement of the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group on the benzene ring. For professionals in drug development and materials science, understanding these subtle electronic distinctions is paramount for predicting molecular interactions, reactivity, and spectroscopic behavior. This guide provides a comparative analysis of the key electronic properties of these isomers, grounded in experimental data and the fundamental principles of physical organic chemistry.

The Tug-of-War Within: Inductive and Resonance Effects

The electronic character of each nitroaniline isomer is dictated by a delicate interplay between two primary electronic effects: the inductive effect and the resonance effect.

  • Amino Group (-NH₂): This group acts as a powerful electron-donating group primarily through resonance (a +R effect), where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. It also has a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity.

  • Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I), owing to the high electronegativity of nitrogen and oxygen, and a powerful resonance effect (-R), where it delocalizes electron density from the ring onto the oxygen atoms.[1]

The positional isomerism determines whether these effects reinforce or oppose each other, leading to profound differences in electron density distribution across the molecule.

Caption: Delocalization of the amino lone pair in p-nitroaniline.

Dipole Moment: A Vector Sum of Forces

The dipole moment is a measure of the overall polarity of a molecule. It depends on the magnitude and direction of individual bond dipoles. In nitroanilines, the primary contributors are the C-N bonds of the amino and nitro groups. The amino group creates a dipole pushing electron density toward the ring, while the nitro group pulls it away. [2]

Property o-Nitroaniline m-Nitroaniline p-Nitroaniline

| Dipole Moment (Debye) | ~4.2 - 4.3 D [3][4]| ~4.9 - 5.1 D [3][4]| ~6.1 - 6.9 D [3][4]|

Causality Behind the Dipole Moment Trend:

  • p-Nitroaniline (Highest Dipole Moment): The two groups are positioned 180° apart. The individual vectors representing the electron-donating and electron-withdrawing effects are nearly collinear and point in the same general direction, from the -NH₂ group towards the -NO₂ group. [2]This additive effect results in the largest net dipole moment. [4][5]* m-Nitroaniline (Intermediate Dipole Moment): The group dipoles are oriented at approximately 120° to each other. The vector addition results in a net dipole moment that is substantial but smaller than that of the para isomer.

  • o-Nitroaniline (Lowest Dipole Moment): With the groups at 60°, the vector sum results in a smaller overall dipole moment compared to the other two isomers in the ground state. It is important to note that excited-state dipole moments can follow a different trend. [6]

UV-Visible Spectroscopy: Probing Electronic Transitions

The UV-Vis absorption spectra of nitroanilines are characterized by an intense band corresponding to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. The energy (and thus, wavelength) of this transition is highly sensitive to the extent of conjugation between the two groups.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
λmax (nm) in KClO₄(aq) ~428 nm [7]~375 nm [7]~395 nm [7]
λmax (nm) approx. ~282, 412 [4]~251, 357 [4]~381 [4]

Note: λmax values are highly solvent-dependent. [8][9]The data presented provides a general comparison.

Causality Behind the Spectroscopic Trend:

  • p-Nitroaniline: Exhibits a highly efficient charge transfer due to the direct conjugation through the π-system of the benzene ring. This lowers the energy gap between the ground and excited states, resulting in absorption at a longer wavelength (a red shift) compared to the meta isomer. [10]* o-Nitroaniline: Also possesses direct conjugation, leading to a significant ICT band. The absorption is typically at a long wavelength, though steric hindrance can slightly disrupt the planarity and affect the efficiency of the charge transfer compared to the para isomer.

  • m-Nitroaniline: Lacks direct through-conjugation between the amino and nitro groups. The charge transfer is less efficient, requiring higher energy for the electronic transition. This results in an absorption maximum at a shorter wavelength (a blue shift) compared to its ortho and para counterparts. [8]

Experimental Protocols for Property Determination

To ensure the trustworthiness of any comparative analysis, the underlying data must be derived from robust and reproducible experimental methodologies.

Protocol 1: Spectrophotometric Determination of pKa

This method leverages the difference in the UV-Vis absorption spectra between the protonated (BH⁺) and neutral (B) forms of the nitroaniline isomer. [11] Methodology:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the nitroaniline isomer in a suitable solvent (e.g., ethanol or methanol).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, typically spanning a range of 3-4 pH units centered around the expected pKa.

  • Spectral Acquisition:

    • Record the absorbance spectrum of the isomer in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (A_BH⁺).

    • Record the absorbance spectrum in a neutral or slightly basic solution to obtain the spectrum of the neutral form (A_B).

    • Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution. Record the absorbance spectrum (A) for each sample at various pH values.

  • Data Analysis:

    • Identify an analytical wavelength (λ) where the absorbance difference between the protonated and neutral forms is maximal.

    • Using the absorbance values at this wavelength, calculate the pKa for each buffer solution using the Henderson-Hasselbalch equation for spectrophotometry: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

    • The average of the calculated pKa values provides the experimental pKa of the isomer's conjugate acid. [12]

Caption: Workflow for spectrophotometric pKa determination.

Protocol 2: Determination of Ground-State Dipole Moment

The dipole moment can be determined from measurements of the dielectric constant (relative permittivity) and density of dilute solutions of the polar nitroaniline in a non-polar solvent (e.g., benzene or cyclohexane). The Debye equation provides the theoretical basis for this measurement. [13][14] Methodology:

  • Solution Preparation: Prepare a series of five to six dilute solutions of the nitroaniline isomer in a non-polar solvent (e.g., cyclohexane) with precisely known mole fractions. [15]2. Capacitance Measurement:

    • Measure the capacitance of the empty measurement cell (air).

    • Measure the capacitance of the cell filled with the pure non-polar solvent.

    • Measure the capacitance of the cell filled with each of the prepared solutions. All measurements must be performed at a constant temperature. [15]3. Density Measurement: Accurately measure the density of the pure solvent and each of the prepared solutions at the same constant temperature.

  • Data Analysis (Guggenheim Method):

    • Calculate the dielectric constant (ε₁) and specific volume (v₁) for each solution from the capacitance and density measurements.

    • Plot (ε₁ - n₁²) versus the weight fraction (w₂) of the solute, where n₁ is the refractive index of the solution.

    • The dipole moment (μ) can be calculated from the slope of this plot using the Guggenheim equation, which relates these macroscopic properties to the molecular dipole moment. [16]

Conclusion

The ortho, meta, and para isomers of nitroaniline are not interchangeable. Their distinct electronic properties, governed by the precise geometric interplay of inductive and resonance effects, lead to significant and predictable differences in basicity, polarity, and spectroscopic behavior. m-Nitroaniline stands out as the most basic due to the absence of resonance delocalization of its amino lone pair. p-Nitroaniline exhibits the highest dipole moment and a strong charge-transfer absorption band due to the efficient, linear alignment of its donor and acceptor groups. o-Nitroaniline's properties are similarly influenced by strong electronic effects, with the addition of intramolecular hydrogen bonding that renders it the weakest base. For the medicinal chemist synthesizing analogues or the materials scientist designing new chromophores, a firm grasp of these foundational principles is essential for rational molecular design and the prediction of chemical behavior.

References

  • Al-Sabagh, A. M., et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. SCIRP. [Link]

  • Onah, E. O., et al. (2025). Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations. ChemRxiv. [Link]

  • IGNOU. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]

  • Millefiori, S., et al. (1977). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • Rathod, S., et al. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Which compound exhibits maximum dipole moment among the following? (2025). Filo. [Link]

  • Nitroaniline ( p K a = 1.0 ) is less basic than m - Nitroaniline ( p K a = 2.5 ) by a factor of 30. (n.d.). Vaia. [Link]

  • Why is the dipole moment of P-Nitroaniline greater than nitrobenzene and aniline? (2019). Quora. [Link]

  • Dipole Moment. (n.d.). Carnegie Mellon University. [Link]

  • Dipole Moment. (2016). University of Zurich. [Link]

  • Prokhorenko, V. I., & Halas, N. J. (2010). Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. Physical Chemistry Chemical Physics. [Link]

  • Obi-Egbedi, N. O., et al. (2025). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Scientific Reports. [Link]

  • Máximo-Canadas, M., et al. (2024). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]

  • Oudar, J. L., & Chemla, D. S. (1977). Hyperpolarizabilities of the nitroanilines and their relations to the excited state dipole moment. The Journal of Chemical Physics. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Simultaneous spectrophotometric determination of nitroanilines using genetic-algorithm-based wavelength selection in principal component-artificial neural network. Analytica Chimica Acta. [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

  • Brandão, T. A. S., et al. (2016). A First-Principles Approach to the Dynamics and Electronic Properties of p-Nitroaniline in Water. The Journal of Physical Chemistry A. [Link]

  • Myers, A. B., & Birge, R. R. (1981). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. The Journal of Chemical Physics. [Link]

  • Ashenhurst, J. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry. [Link]

  • Dipole Moment Expt. (n.d.). Concordia University. [Link]

  • Show why p-nitroaniline is a much weaker base (3 pKb units weaker... (2024). Pearson. [https://www.pearson.com/en-us/search.html?q=Show%20why%20p-nitroaniline%20is%20a%20much%20weaker%20base%20(3%20pKb%20units%20weaker...]([Link]

  • Hathwar, V. R., et al. (2011). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. Crystal Growth & Design. [Link]

  • dos Santos, D. P., et al. (2008). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. Journal of Electroanalytical Chemistry. [Link]

Sources

Publish Comparison Guide: Structural Confirmation of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis for the characterization of 4-ethoxy-N-methyl-2-nitroaniline (CAS 61679-18-3). It is structured to serve researchers requiring rigorous structural confirmation data, distinguishing this specific regiochemical isomer from its precursors and potential by-products.

Executive Summary & Molecule Profile

4-ethoxy-N-methyl-2-nitroaniline is a critical intermediate, often utilized in the synthesis of azo dyes and pharmaceutical scaffolds requiring an electron-rich aniline core stabilized by a nitro group. Its structural integrity is defined by the precise regiochemistry of the N-methyl and nitro groups relative to the ethoxy substituent.

PropertySpecification
Chemical Name 4-ethoxy-N-methyl-2-nitroaniline
CAS Number 61679-18-3
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Core Structure 1,2,4-trisubstituted benzene
Key Functional Groups Secondary Amine (NHMe), Nitro (NO₂), Ether (OEt)
The Characterization Challenge

In synthetic workflows, this molecule is typically derived from 4-ethoxy-2-nitroaniline via N-methylation. The primary challenge is confirming mono-methylation versus di-methylation and ensuring the nitro group remains at the ortho position relative to the amine (and not displaced or rearranged). This guide compares the "performance" of analytical techniques in resolving these specific structural questions.

Comparative Analysis of Characterization Techniques

The following table evaluates analytical methods based on their ability to confirm specific structural features of 4-ethoxy-N-methyl-2-nitroaniline.

TechniqueSpecificity for TargetKey Feature DetectedPerformance Verdict
¹H NMR High Distinguishes N-Me (doublet) vs. N,N-diMe (singlet). Resolves 1,2,4-substitution pattern.Gold Standard for structural proof.
LC-MS MediumConfirms MW (196.2). Detects unreacted precursor (MW 182).Essential for Purity & Reaction Monitoring.
FT-IR LowDetects NO₂ (1350/1530 cm⁻¹) and NH (3380 cm⁻¹).Good for quick Functional Group check only.
m.p. MediumShift from precursor (109°C) to product (lower).Useful for Physical Purity check.

Detailed Characterization Data

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

The ¹H NMR spectrum provides the definitive proof of structure. The coupling of the N-methyl protons with the amine proton is the critical differentiator from the N,N-dimethyl impurity.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH 8.0 - 8.2Broad q1HDeshielded by intramolecular H-bond to 2-NO₂.
H-3 7.55d (J=2.8 Hz)1HAromatic. Deshielded by ortho-NO₂. Meta-coupled to H-5.
H-5 7.15dd (J=9.0, 2.8 Hz)1HAromatic. Shielded by ortho-OEt.
H-6 6.90d (J=9.0 Hz)1HAromatic. Strongly shielded by ortho-NHMe.
O-CH₂ 4.05q (J=7.0 Hz)2HEthoxy methylene.
N-CH₃ 2.95d (J=5.0 Hz)3HCritical Signal. Doublet indicates coupling to NH (secondary amine).
C-CH₃ 1.35t (J=7.0 Hz)3HEthoxy methyl.

Expert Insight: If the signal at 2.95 ppm appears as a singlet , it indicates either rapid proton exchange (wet solvent) or, more critically, the presence of the N,N-dimethyl tertiary amine impurity. Run the sample in dry CDCl₃ to confirm the doublet.

B. Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 197.1 m/z.

  • Fragmentation Pattern:

    • m/z 180: Loss of -OH (characteristic of ortho-nitroanilines via "ortho effect" rearrangement).

    • m/z 150: Loss of -NO₂.

    • m/z 168: Loss of Ethyl group (cleavage of ether).

C. Infrared Spectroscopy (FT-IR)
  • Secondary Amine (N-H): Single sharp band at ~3380 cm⁻¹. (Comparison: Primary amine precursor shows two bands ~3480/3360 cm⁻¹).

  • Nitro Group: Asymmetric stretch at 1510-1530 cm⁻¹; Symmetric stretch at 1320-1340 cm⁻¹.

  • Ether (C-O-C): Strong band at 1240 cm⁻¹.

Experimental Protocols

Protocol 1: Structural Confirmation Workflow

This self-validating protocol ensures the exclusion of regioisomers and over-methylated by-products.

  • Sample Prep: Dissolve 10 mg of isolated solid in 0.6 mL CDCl₃ (filtered through basic alumina to remove acid traces if necessary).

  • Acquisition: Acquire ¹H NMR (minimum 16 scans).

  • Validation Check A (Regiochemistry): Verify the aromatic region contains exactly three protons with an AMX pattern (d, dd, d).

    • Failure Mode: If a singlet is observed in the aromatic region, suspect the 5-nitro isomer.

  • Validation Check B (Methylation State): Integrate the N-Me signal relative to the aromatic protons.

    • Target: 3.00 : 1.00 ratio.

    • Failure Mode: A ratio of 6:1 implies N,N-dimethylation.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 400 nm (nitroaniline color).

  • Expected Elution Order:

    • 4-ethoxy-2-nitroaniline (Precursor, most polar)

    • 4-ethoxy-N-methyl-2-nitroaniline (Target)

    • 4-ethoxy-N,N-dimethyl-2-nitroaniline (Impurity, least polar)

Visualizations

Figure 1: Characterization Decision Tree

This diagram outlines the logical flow for confirming the product identity using the data described above.

CharacterizationLogic Start Crude Product (Red/Orange Solid) NMR 1H NMR Analysis (CDCl3) Start->NMR CheckMe Check N-Me Signal (~2.95 ppm) NMR->CheckMe Doublet Signal is Doublet (J ~ 5Hz) CheckMe->Doublet Coupling Visible Singlet Signal is Singlet CheckMe->Singlet No Coupling Target CONFIRMED: 4-ethoxy-N-methyl-2-nitroaniline Doublet->Target CheckInteg Check Integration (Me vs Ar-H) Singlet->CheckInteg CheckInteg->Target Integ = 3H (Exchange Broadening) Impurity1 IMPURITY: N,N-dimethyl analog CheckInteg->Impurity1 Integ = 6H Impurity2 IMPURITY: Precursor (Primary Amine) CheckInteg->Impurity2 No Me Signal

Caption: Logical decision tree for interpreting ¹H NMR data to distinguish the target secondary amine from primary precursor and tertiary impurities.

Figure 2: Regiochemistry & Signal Assignment

Visualizing the proton assignments based on electronic effects.

StructureMap Core Benzene Ring NMe 1-NHMe (Shields H6) Core->NMe NO2 2-NO2 (Deshields H3) Core->NO2 OEt 4-OEt (Shields H3, H5) Core->OEt H6 H6 (~6.90 ppm) Doublet NMe->H6 Strong Shielding H3 H3 (~7.55 ppm) Doublet NO2->H3 Strong Deshielding H5 H5 (~7.15 ppm) Doublet of Doublets OEt->H5 Shielding H3->H5 Meta Coupling (J~2.8) H5->H6 Ortho Coupling (J~9.0)

Caption: Correlation between substituent electronic effects and observed NMR shifts for the 1,2,4-substitution pattern.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69229, 4-Ethoxy-2-nitroaniline (Precursor Data). Retrieved from [Link]

Technical Comparison Guide: Quantitative Profiling of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

4-Ethoxy-N-methyl-2-nitroaniline is a critical intermediate often encountered in the synthesis of azo dyes and, more critically, as a precursor or impurity in the synthesis of benzimidazole-derived pharmaceuticals (and related forensic markers like Etonitazene analogues).

In reaction mixtures, this analyte presents specific quantification challenges:

  • Structural Isomerism: It must be chromatographically resolved from its regioisomers (e.g., 2-ethoxy-N-methyl-4-nitroaniline) which have identical mass-to-charge ratios.

  • Matrix Interference: Reaction byproducts (unreacted amines, nitrating agents) can suppress ionization in MS or co-elute in UV.

  • Thermal Instability: The nitro group adjacent to the amine can degrade under aggressive GC inlet temperatures.

This guide compares three analytical workflows—HPLC-DAD , UHPLC-MS/MS , and GC-MS —to determine the optimal protocol for quantitative analysis in complex reaction matrices.

Comparative Analysis of Analytical Platforms

The following table synthesizes performance metrics based on standard protocols for nitroaniline derivatives.

FeatureMethod A: HPLC-DAD Method B: UHPLC-MS/MS Method C: GC-MS
Primary Utility Routine Process Monitoring (>0.1% levels)Trace Impurity Analysis (ppb/ppm levels)Structural Confirmation & Volatile Profiling
Specificity Moderate (Retention time + UV spectra)High (MRM Transitions)High (Mass Spectral Fingerprint)
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL~10 ng/mL
Linearity (R²) >0.999 (10–500 µg/mL)>0.995 (1–1000 ng/mL)>0.990 (5–200 µg/mL)
Throughput Medium (15-25 min run)High (5-10 min run)Low (20-30 min run + cool down)
Key Limitation Co-elution of non-chromophoresMatrix Effects (Ion Suppression)Thermal degradation of nitro groups
Scientist’s Verdict:
  • Use HPLC-DAD for reaction optimization and yield calculation where the analyte is a major component.

  • Use UHPLC-MS/MS for genotoxic impurity screening in final pharmaceutical products.

  • Use GC-MS only for orthogonal validation; the thermal lability of the o-nitro group often leads to peak tailing or degradation in the inlet.

Recommended Protocol: HPLC-DAD (The Robust Standard)

This protocol is adapted from validated methods for 4-methoxy-2-nitroaniline, adjusted for the increased lipophilicity of the ethoxy group.

Reagents & Materials
  • Stationary Phase: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffers silanols, improving peak shape for amines).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance for 5µm columns.
Injection Vol 10 µLSufficient sensitivity without column overload.
Column Temp 30°CEnsures reproducible retention times.
Detection UV 254 nm & 225 nm254 nm is universal for aromatics; 225 nm targets the nitro-amine conjugation.
Gradient Profile

The ethoxy group increases retention compared to methoxy analogs. A gradient is required to clear the reaction matrix.

  • 0.0 min: 85% A / 15% B

  • 15.0 min: 40% A / 60% B (Linear Ramp)

  • 18.0 min: 10% A / 90% B (Wash)

  • 20.0 min: 85% A / 15% B (Re-equilibration)

Sample Preparation (Reaction Mixture)
  • Quench: Take 100 µL of reaction mixture and quench in 900 µL cold Methanol.

  • Filter: Pass through a 0.22 µm PTFE syringe filter to remove precipitated salts/catalysts.

  • Dilute: Dilute further 1:10 with Mobile Phase Initial (85:15) to match the starting gradient conditions.

Advanced Protocol: UHPLC-MS/MS (Trace Analysis)

For scenarios requiring high sensitivity (e.g., cleaning validation), Mass Spectrometry is required.

Workflow Logic

Unlike UV, MS detection requires volatile buffers. Phosphoric acid is replaced with Formic Acid.[2][3]

MS/MS Transitions (ESI Positive Mode)
  • Precursor Ion: m/z 197.1 [M+H]⁺ (Calculated based on MW 196.2).

  • Quantifier Ion: m/z 151.1 (Loss of Nitro group/Ethoxy cleavage).

  • Qualifier Ion: m/z 123.1.

  • Collision Energy: Optimized per transition (typically 15–25 eV).

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the sample stage.

AnalyticalDecisionTree Start Reaction Mixture Sample ConcCheck Est. Concentration? Start->ConcCheck HighConc > 0.1% (Major Product) ConcCheck->HighConc Synthesis Monitoring LowConc < 0.1% (Impurity/Trace) ConcCheck->LowConc Final QC HPLC HPLC-DAD (Method A) HighConc->HPLC Primary Choice GCMS GC-MS (Method C) HighConc->GCMS Orthogonal Check LCMS UHPLC-MS/MS (Method B) LowConc->LCMS Required Sensitivity Result1 Yield Optimization Kinetic Studies HPLC->Result1 Result2 Genotoxic Screening Cleaning Validation LCMS->Result2 Result3 Unknown ID Volatile Byproducts GCMS->Result3

Figure 1: Analytical Decision Tree for 4-ethoxy-N-methyl-2-nitroaniline quantification.

Experimental Validation & Data Interpretation

System Suitability Criteria

To ensure the trustworthiness of your data, the following criteria must be met before running samples:

  • Tailing Factor: < 1.5 (Nitroanilines are prone to tailing; if >1.5, increase buffer strength or replace column).

  • Resolution (Rs): > 2.0 between the target analyte and the nearest impurity (likely the un-methylated 4-ethoxy-2-nitroaniline).

  • Precision: %RSD of 6 replicate injections < 2.0%.

Troubleshooting Common Issues
  • Peak Splitting: Often caused by injecting the sample in 100% strong solvent (e.g., pure MeOH) onto a high-aqueous initial gradient. Fix: Dilute sample in starting mobile phase.

  • Low Recovery: The analyte may bind to residual silanols. Fix: Use "End-capped" columns (e.g., Eclipse Plus or equivalent) and ensure pH is controlled (pH 3.0 is usually optimal to suppress silanol ionization while keeping the aniline protonated or neutral depending on pKa).

References

  • Royal Society of Chemistry. (2024). Separation of positional isomers on HPLC columns. Retrieved from [Link]

  • US EPA. (2025). 4-Methoxy-2-nitroaniline Properties and Analysis. CompTox Chemicals Dashboard.[4] Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2022). Analytical Methods for Nitazene Analogues. Retrieved from [Link]

Sources

A Comparative Guide to the Basicity of Nitroanilines: The Impact of N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how subtle structural modifications influence a molecule's physicochemical properties is paramount. Among these properties, basicity (often quantified by the pKa of the conjugate acid) is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, affecting everything from solubility and membrane permeability to receptor binding and metabolic stability. This guide provides an in-depth analysis of the basicity of nitroaniline isomers and their N-methylated derivatives, offering both a theoretical framework and practical experimental protocols to assess these fundamental properties.

The Interplay of Electronic and Steric Effects on Basicity

The basicity of anilines is fundamentally governed by the availability of the nitrogen atom's lone pair of electrons to accept a proton.[1][2] Any structural feature that modulates the electron density on this nitrogen will, in turn, alter its basicity. In the case of nitroanilines, two primary effects are at play: the powerful electron-withdrawing nature of the nitro group (–NO₂) and the electronic and steric contributions of an N-methyl group.

The Electron-Withdrawing Influence of the Nitro Group

The nitro group is a potent deactivating group, exerting its influence through both the inductive effect (-I) and the resonance effect (-M or -R).[3][4][5]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This effect decreases the electron density on the amino nitrogen, making its lone pair less available for protonation and thus decreasing basicity.[6]

  • Resonance Effect (-M): The nitro group can participate in resonance with the aromatic ring, delocalizing the amino nitrogen's lone pair. This effect is most pronounced when the nitro group is in the ortho or para position relative to the amino group, as it allows for direct conjugation.[7] This delocalization significantly reduces the availability of the lone pair, leading to a marked decrease in basicity. In the meta position, direct resonance delocalization of the amino lone pair onto the nitro group is not possible, and the electron-withdrawing effect is primarily inductive.[1][8]

As a result of these effects, all nitroaniline isomers are considerably weaker bases than aniline (pKa of anilinium ion is ~4.6).[3] Among the isomers, m-nitroaniline is the strongest base because the resonance-withdrawing effect is absent.[8][9] p-Nitroaniline is a weaker base than the meta isomer due to the strong resonance effect.[8][9] o-Nitroaniline is the weakest base of the three, a consequence of the combined inductive and resonance effects, as well as intramolecular hydrogen bonding between the amino and nitro groups, which stabilizes the free base.[9][10]

The Impact of N-Methylation

The introduction of a methyl group on the amino nitrogen introduces two opposing effects:

  • Inductive Effect (+I): The methyl group is an electron-donating group through induction. It pushes electron density towards the nitrogen atom, which should increase the availability of the lone pair and thereby increase basicity.[4][11]

  • Steric Effects: The presence of a bulky methyl group can introduce steric hindrance, which can affect the solvation of the protonated amine. In some cases, particularly with ortho substituents, steric hindrance can disrupt the planarity of the amino group with the benzene ring, a phenomenon known as steric inhibition of resonance. This would reduce the delocalization of the nitrogen's lone pair into the ring, potentially increasing basicity.[11]

The net effect of N-methylation on the basicity of nitroanilines is a balance of these electronic and steric factors.

Comparative Basicity: Experimental Data

The pKa value of the conjugate acid is inversely related to the basicity of the amine: a lower pKa indicates a weaker base. The following table summarizes the experimental and predicted pKa values for nitroaniline isomers and their N-methylated derivatives.

CompoundIsomerpKa of Conjugate AcidBasicity Trend
Nitroaniline ortho-0.26 to -0.3[9][10]Weakest
meta2.47 to 2.5[8][9][12][13]Strongest
para1.0 to 1.1[3][8][9][10][14]Intermediate
N-Methylnitroaniline ortho-0.49 (Predicted)[15]Weakest
meta3.32 (Predicted)[16][17]Strongest
para0.56 (Predicted)[18][19][20][21]Intermediate

Analysis of the Data:

  • Parent Nitroanilines: The experimental data clearly shows the order of basicity as meta > para > ortho. This aligns with the theoretical principles discussed above, where the absence of resonance delocalization in the meta isomer makes it the most basic.

  • N-Methylated Nitroanilines: The predicted pKa values suggest that N-methylation generally leads to a slight increase in basicity for the meta isomer (from ~2.5 to 3.32) and a slight decrease for the ortho and para isomers. The increase in the meta isomer's basicity is likely dominated by the electron-donating inductive effect of the methyl group. For the ortho and para isomers, the interplay of steric effects and potential alterations in solvation may counteract the inductive effect.

Visualizing the Electronic Effects

The following diagram illustrates the key electronic factors influencing the basicity of nitroanilines.

G cluster_para p-Nitroaniline cluster_meta m-Nitroaniline cluster_ortho o-Nitroaniline p-NH2 Amino Group (NH2) Lone Pair Available p-Ring Aromatic Ring p-NH2->p-Ring Donates e- via +M p-NO2 Nitro Group (NO2) -I and -M Effects p-Ring->p-NO2 Delocalizes e- (Strong Resonance) p-Result Reduced Basicity p-NO2->p-Result m-NH2 Amino Group (NH2) Lone Pair More Available m-Ring Aromatic Ring m-NH2->m-Ring Donates e- via +M m-NO2 Nitro Group (NO2) -I Effect Dominant m-Ring->m-NO2 Inductive Withdrawal (No Direct Resonance) m-Result Higher Basicity (Relatively) m-NO2->m-Result o-NH2 Amino Group (NH2) Lone Pair Least Available o-Ring Aromatic Ring o-NH2->o-Ring Donates e- via +M o-NO2 Nitro Group (NO2) -I, -M, and H-Bonding o-NH2->o-NO2 Intramolecular H-Bonding o-Ring->o-NO2 Strong Resonance & Inductive Effects o-Result Lowest Basicity o-NO2->o-Result

Caption: Electronic effects on nitroaniline basicity.

Experimental Protocols for pKa Determination

For weakly basic compounds like nitroanilines, spectrophotometric and potentiometric methods are commonly employed for pKa determination.

Spectrophotometric pKa Determination

This method leverages the difference in the UV-Vis absorbance spectra between the protonated (BH⁺) and non-protonated (B) forms of the amine. The Henderson-Hasselbalch equation can be adapted for spectrophotometric data.[1][22]

Workflow Diagram:

G prep 1. Sample Preparation - Prepare stock solution of nitroaniline - Prepare a series of buffers with known pH spectra 2. Spectral Acquisition - Record UV-Vis spectra of the sample in each buffer - Record spectra of fully protonated and deprotonated forms prep->spectra analysis 3. Data Analysis - Identify λmax for protonated and deprotonated forms - Plot Absorbance vs. pH spectra->analysis pka 4. pKa Determination - Use Henderson-Hasselbalch equation - Determine pKa from the inflection point of the sigmoid curve analysis->pka

Caption: Spectrophotometric pKa determination workflow.

Detailed Step-by-Step Protocol:

  • Materials and Reagents:

    • Nitroaniline or N-methylnitroaniline sample

    • UV-Vis Spectrophotometer with quartz cuvettes

    • Calibrated pH meter

    • A series of buffer solutions spanning a pH range that brackets the expected pKa (e.g., for m-nitroaniline, buffers from pH 1.5 to 3.5 would be appropriate). Buffers should have a constant ionic strength.

    • Strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH) to prepare fully protonated and deprotonated reference solutions.

    • Organic solvent (e.g., methanol or DMSO) for initial stock solution, if necessary.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the nitroaniline derivative in a suitable solvent.

    • Prepare a series of working solutions by adding a small, constant volume of the stock solution to a constant volume of each buffer solution. This ensures the total concentration of the analyte is the same in all samples. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

    • Prepare a "fully protonated" sample in the strong acid solution and a "fully deprotonated" sample in the strong base solution.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum (e.g., from 200-500 nm) for each of the buffered solutions, as well as the fully protonated and deprotonated samples.[11] Use the corresponding buffer without the analyte as a blank.

    • Identify the wavelength of maximum absorbance (λmax) for the protonated and deprotonated forms. Choose an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Data Analysis and pKa Calculation:

    • At the chosen analytical wavelength, plot the measured absorbance (A) as a function of pH. This should yield a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws, for each pH point and then averaged:

      • pKa = pH + log[(A - A_B) / (A_BH+ - A)]

      • Where:

        • A is the absorbance at a given pH.

        • A_B is the absorbance of the fully deprotonated (basic) form.

        • A_BH+ is the absorbance of the fully protonated (acidic) form.

Potentiometric Titration

This classic method involves titrating a solution of the weak base with a strong acid and monitoring the pH change. For very weak bases like nitroanilines, non-aqueous titration is often necessary to obtain a sharp equivalence point.

Detailed Step-by-Step Protocol:

  • Materials and Reagents:

    • Nitroaniline or N-methylnitroaniline sample

    • Potentiometric titrator with a suitable electrode (e.g., a glass electrode for non-aqueous solutions).

    • Standardized strong acid titrant (e.g., perchloric acid in glacial acetic acid).

    • Aprotic solvent (e.g., glacial acetic acid).

  • Titration Procedure:

    • Accurately weigh and dissolve a known amount of the nitroaniline derivative in the aprotic solvent.

    • Immerse the pH electrode in the solution and allow it to equilibrate.

    • Titrate the solution with the standardized strong acid, recording the pH (or electrode potential) after each incremental addition of the titrant. Add smaller increments near the expected equivalence point.

  • Data Analysis and pKa Calculation:

    • Plot the pH (or potential) versus the volume of titrant added.

    • Determine the equivalence point (V_e) from the point of maximum slope on the titration curve (the first derivative) or the zero-crossing of the second derivative.

    • The volume at the half-equivalence point is V_e / 2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Conclusion

The basicity of nitroanilines is a complex function of inductive, resonance, and steric effects. The position of the nitro group is the primary determinant of basicity, with the meta isomer being the most basic due to the absence of a direct resonance-withdrawing effect. N-methylation introduces a competing interplay of an electron-donating inductive effect and steric factors. While predicted values suggest a slight increase in basicity for the meta isomer upon N-methylation, experimental verification using robust methods like spectrophotometric or potentiometric titration is essential for accurate characterization. The protocols detailed in this guide provide a reliable framework for researchers to quantify the basicity of these and other weakly basic compounds, facilitating a deeper understanding of their chemical behavior and enabling more informed decisions in drug design and development.

References

  • Vertex AI Search, based on multiple sources including Benchchem and Wikipedia.
  • Quora. (2018, September 27). Which is more basic, o-nitroaniline or p-nitroaniline?
  • ChemicalBook. N-methyl-3-nitro-aniline Property.
  • LookChem. Cas 100-15-2, N-Methyl-4-nitroaniline.
  • Chemistry Steps. (2021, December 18). Basicity of Amines.
  • Reddit. (2017, August 11). The basicity of o-nitroaniline vs p-nitroaniline?
  • Guidechem. N-Methyl-4-nitroaniline 100-15-2 wiki.
  • DTIC.
  • Reddit. (2025, September 20). P-nitroaniline stain.
  • Fiveable. (2025, August 15). P-Nitroaniline Definition - Organic Chemistry Key Term.
  • Benchchem.
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
  • Course Hero. Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5...).
  • Protheragen. N-Methyl-2-nitroaniline.
  • Filo. (2025, November 21). Compare the basicity of 4-nitroaniline and 4-methylaniline.
  • Reddit. (2025, November 26).
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • ChemicalBook. N-Methyl-4-nitroaniline CAS#: 100-15-2.
  • ChemBK. (2024, April 9). N-Methyl-4-nitroaniline.
  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?.
  • Pasco.
  • Vaia. Explain why - m - -nitroaniline is a stronger base than.
  • Quora. (2018, June 8). Why is aniline more basic than p-nitroaniline?.
  • PubChem - NIH. 4-Nitroaniline | C6H6N2O2 | CID 7475.
  • Brainly. (2023, November 15).
  • ResearchGate. N-Methy-4-Nitroaniline (MNA) | Request PDF.
  • PubChem - NIH. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483.
  • University of Texas
  • Indian Journal of Pharmaceutical Education and Research.
  • Study.com. (2021, August 29).
  • ResearchGate. (2025, August 6). Simultaneous spectrophotometric determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
  • Wikipedia. 3-Nitroaniline.
  • ResearchGate. (2025, August 5). THE DETERMINATION OF pKA VALUES OF MONOPROTIC WEAK ACIDS CONTAMINATED WITH MINOR IMPURITIES | Request PDF.
  • ChemicalBook. 3-Nitroaniline CAS#: 99-09-2.
  • PubMed. (2007, November 15). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines.
  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • YouTube. (2020, May 16).
  • East Harbour Group. (2022, February 14).
  • PubChem - NIH. N-Methyl-N-nitrosoaniline | C7H8N2O | CID 11957.
  • ChemicalBook. (2026, January 13). N-methyl-3-nitro-aniline | 619-26-1.
  • PubChem - NIH. N-Methyl-3-nitroaniline | C7H8N2O2 | CID 219622.

Sources

comparative study of N-substituted vs ring-substituted nitroanilines

[1]

Executive Summary

Nitroanilines serve as the fundamental "Push-Pull" chromophores in organic chemistry, bridging the gap between basic dyestuff chemistry and modern non-linear optical (NLO) materials and pharmaceuticals.

This guide compares the two primary structural classes:

  • Ring-Substituted Nitroanilines (Parent): The amine is primary (

    
    ). Electronic modulation is achieved solely by the position of the nitro group (ortho/meta/para).
    
  • N-Substituted Nitroanilines (Derivatives): The amine is secondary or tertiary (

    
     or 
    
    
    ). Steric bulk and inductive donation at the nitrogen donor site fundamentally alter solubility, metabolic stability, and optoelectronic performance.[1]

Key Takeaway: While Ring-Substituted variants offer superior H-bonding capability for crystal engineering, N-Substituted variants dominate in lipophilicity modulation and Intramolecular Charge Transfer (ICT) efficiency, making them the preferred scaffold for solvatochromic probes and permeable drug pharmacophores.[1]

Electronic Architecture & Solvatochromism

The defining feature of nitroanilines is the "Push-Pull" mechanism: the amine donates electron density (Push) while the nitro group accepts it (Pull) through the benzene ring.

The "Push-Pull" Mechanism[1]
  • Ring-Substituted (e.g., 4-Nitroaniline): The primary amine (

    
    ) is a competent donor but limited by the hybridization of the nitrogen. It possesses two protons available for hydrogen bonding, facilitating high melting points and low solubility in non-polar solvents.[1]
    
  • N-Substituted (e.g., N,N-Dimethyl-4-nitroaniline): Alkyl groups on the nitrogen exert a

    
     (inductive) effect, increasing electron density on the donor.[1][2] This enhances the resonance contribution, leading to a stronger dipole moment and a significant bathochromic (red) shift in UV-Vis absorption.[1]
    
Visualization: Resonance & Steric Inhibition

The following diagram illustrates the resonance flow and how N-substitution enhances the charge transfer (CT) state.

PushPullDonor_HPrimary Amine (-NH2)Moderate DonorRingBenzene Ring(Conjugation Bridge)Donor_H->RingResonanceDonor_RTertiary Amine (-NMe2)Strong Donor (+I Effect)Donor_R->RingEnhanced ResonanceStericSteric Hindrance(if bulky R groups)Donor_R->StericPotential TwistAcceptorNitro Group (-NO2)Strong AcceptorRing->AcceptorICT_StateIntramolecular ChargeTransfer (ICT) State(High Dipole)Acceptor->ICT_StateStabilized by Polar SolventsSteric->RingDecouples Resonance

Figure 1: The Push-Pull electronic pathway. N-alkylation enhances donation unless steric bulk forces the nitrogen out of planarity.

Physicochemical Performance Data

The following table contrasts the key physical properties of the para-isomers, representing the most conjugated systems.

Feature4-Nitroaniline (Ring-Sub)N,N-Dimethyl-4-nitroaniline (N-Sub)Implications
Molecular Weight 138.12 g/mol 166.18 g/mol N-Sub is heavier but more lipophilic.[1]
Melting Point 146–148 °C163–165 °CHigh MP in N-sub due to dipolar stacking despite lack of H-bonds.[1]
pKa (Conj. Acid) ~1.0~0.6N-Sub is a weaker base in water due to stronger delocalization of the lone pair into the ring (Resonance dominates Inductive).
Dipole Moment (

)
~6.2 D~6.9 DN-Sub has higher polarity in the excited state (better NLO properties).

(Ethanol)
372 nm (Yellow)390 nm (Deep Yellow/Orange)Stronger ICT in N-Sub leads to red-shifted absorption.
H-Bond Donors 20Ring-Sub is better for crystal engineering; N-Sub is better for membrane permeability.[1]

Synthetic Pathways: Efficiency & Scalability[1]

The choice of synthesis dictates impurity profiles. N-substituted variants utilize a cleaner Nucleophilic Aromatic Substitution (

1
Comparative Workflow

Synthesiscluster_RingRing-Substituted Synthesis (Traditional)cluster_NSubN-Substituted Synthesis (SNAr)AnilineAnilineProtectProtection (Ac2O)Aniline->ProtectNitrationNitration (HNO3/H2SO4)Protect->NitrationHydrolysisHydrolysisNitration->HydrolysisProduct_Ring4-NitroanilineHydrolysis->Product_RingHalide4-NitrochlorobenzeneSNArSNAr Reaction(Base/Heat)Halide->SNArAmineSecondary Amine (HNR2)Amine->SNArProduct_NSubN,N-Dialkyl-4-nitroanilineSNAr->Product_NSub

Figure 2: Synthetic routes.[1] The SNAr route (right) avoids the formation of ortho-isomers common in direct nitration.

Biological Implications: Toxicity & Metabolism

For drug development, the metabolic fate of the nitrogen is critical.

  • Ring-Substituted: The primary amine is susceptible to N-acetylation (detoxification) or N-oxidation (toxification) to hydroxylamines, which can cause methemoglobinemia.[1]

  • N-Substituted: Must undergo N-dealkylation (oxidative removal of alkyl groups by CYP450) before the toxic N-oxidation pathway becomes significant.[1] This often delays toxicity or alters the pharmacokinetic profile.

Safety Note: Both classes are potential mutagens (Ames positive), but steric bulk on N-substituted variants can sometimes hinder the enzymatic activation required for DNA intercalation.[1]

Experimental Protocols

Protocol A: Solvatochromic Shift Assay (Kamlet-Taft)

Objective: Quantify the ICT strength of N-substituted vs Ring-substituted variants.[1]

  • Preparation: Prepare 10 µM solutions of 4-nitroaniline and N,N-dimethyl-4-nitroaniline in three solvents: Cyclohexane (non-polar), Dichloromethane (polar aprotic), and Ethanol (polar protic).

  • Acquisition: Scan UV-Vis absorbance from 250 nm to 500 nm using a quartz cuvette.[1]

  • Analysis:

    • Record

      
       for each solvent.
      
    • Calculate the shift

      
      .
      
    • Expected Result: The N-substituted variant will show a significantly larger

      
       (positive solvatochromism) due to the higher polarizability of the excited state.
      
Protocol B: Synthesis of N-Substituted Nitroaniline

Objective: Clean synthesis of N-Methyl-4-nitroaniline.[1]

  • Reagents: 4-Nitrochlorobenzene (1.0 eq), Methylamine (40% aq. solution, 3.0 eq), Ethanol (solvent).[1]

  • Reaction: Combine reagents in a pressure tube or round-bottom flask with a reflux condenser.

  • Conditions: Heat to 80°C for 4–6 hours. The solution will turn deep yellow.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice water. The product will precipitate as yellow crystals.

    • Filter and wash with cold water to remove excess amine and salts.[1]

  • Validation: Check purity via TLC (30% EtOAc/Hexane). The product (N-sub) will have a higher

    
     than the starting material if unreacted, but lower than the parent chloride. Correction: Nitroanilines are polar; the chloride is non-polar. The product will have a lower 
    
    
    than the starting chloride.

References

  • BenchChem. A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications. Retrieved from

  • Krylov, A. I., et al. (2011).[1] Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. PubMed.[1] Retrieved from

  • Fisher Scientific. Aromatic Nucleophilic Substitution Protocol.[1] Retrieved from

  • Valiauga, B., et al. (2024).[1][3] Structure-Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.[1][4] Retrieved from

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[5][6] Retrieved from

Publish Comparison Guide: Crystallographic Analysis of 4-Ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth crystallographic and structural analysis framework for 4-ethoxy-N-methyl-2-nitroaniline , comparing it against established nitroaniline benchmarks.

Executive Summary: The "Push-Pull" Architecture

4-ethoxy-N-methyl-2-nitroaniline (referred to herein as EMNA ) represents a specific class of donor-acceptor "push-pull" chromophores. Unlike the standard non-linear optical (NLO) benchmark 2-methyl-4-nitroaniline (MNA) , EMNA features a nitro group at the ortho position (2-position) relative to the amine, and an ethoxy donor at the para position.

This structural configuration creates a critical competition between molecular planarity (driven by intramolecular hydrogen bonding) and crystal packing efficiency (driven by intermolecular forces). This guide analyzes EMNA's performance and structural characteristics against its closest analogues to assist in material selection for NLO and dye applications.

Comparative Analysis Matrix: EMNA vs. Alternatives

The following table contrasts EMNA with its direct structural parent (4-Ethoxy-2-nitroaniline ) and the industry standard (MNA ).

FeatureTarget: EMNA (4-ethoxy-N-methyl-2-nitroaniline)Alternative A: 4-Ethoxy-2-nitroaniline (Parent)Alternative B: MNA (2-methyl-4-nitroaniline)
Molecular Formula C

H

N

O

C

H

N

O

C

H

N

O

H-Bond Donors 1 (N-H)2 (NH

)
2 (NH

)
Intramolecular H-Bond Strong (N-H...O

)
Strong (N-H...O

)
Weak/None (Steric clash only)
Intermolecular H-Bond None/Very Weak (Donor is locked internally)Moderate (1 free H for networking)Strong (Network forming)
Crystal Packing Likely Herringbone / Discrete Units H-Bonded Chains/Sheets Polar Sheets (High SHG)
Melting Point Trend Lower (Reduced intermolecular forces)Higher (Network stabilization)High (131 °C)
NLO Potential High molecular

, but packing may be centrosymmetric.
Moderate

, packing often centrosymmetric.
Benchmark (Non-centrosymmetric).

Structural Mechanism & Causality

A. The "Locked" Conformation (Intramolecular H-Bonding)

In 2-nitroaniline derivatives like EMNA, the structural behavior is dominated by a Resonance-Assisted Hydrogen Bond (RAHB) .

  • Mechanism: The amine hydrogen forms a 6-membered chelate ring with the oxygen of the ortho-nitro group.

  • Causality in EMNA: Since EMNA is N-methylated, it possesses only one amine hydrogen. This single hydrogen is preferentially sequestered by the ortho-nitro group (

    
    ).
    
  • Consequence: This "locks" the molecule into a planar conformation but removes the primary donor required for intermolecular hydrogen bonding. Unlike the parent (4-ethoxy-2-nitroaniline), which has a second hydrogen available to link molecules together, EMNA acts as a "capped" system. This typically results in crystals that are softer, have lower melting points, and pack via weak van der Waals or

    
     stacking interactions rather than robust H-bond networks.
    
B. The Ethoxy "Steering" Effect

The 4-ethoxy group acts as a crystallographic "steering" group.

  • Sterics: The ethyl chain adds bulk, preventing the tight face-to-face

    
    -stacking seen in smaller nitroanilines.
    
  • Flexibility: The

    
     torsion angle introduces conformational flexibility, often leading to polymorphism (multiple crystal forms depending on solvent evaporation rate).
    

Experimental Protocol: Crystallization & Analysis

To rigorously characterize EMNA, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for X-ray diffraction (XRD).

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Use a gradient of polarity.

    • Solvent A: Ethanol (Polar, protic) – Promotes H-bond exchange.

    • Solvent B: Acetone/Hexane (1:1) – Promotes slow precipitation.

  • Procedure:

    • Dissolve 50 mg of EMNA in minimal hot solvent.

    • Filter through a 0.45

      
      m PTFE syringe filter (crucial to remove nucleation sites).
      
    • Place in a vibration-free environment at constant temperature (20°C).

    • Validation: Crystals must be transparent prisms with defined edges. Opaque or needle clusters indicate rapid precipitation (twinning risk).

Phase 2: X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (Liquid Nitrogen stream).

    • Reasoning: The ethoxy tail is thermally active. Room temperature collection will result in high thermal ellipsoids (disorder), obscuring bond precision.

  • Resolution: Aim for

    
     resolution (
    
    
    
    for Mo source).
  • Refinement Check: Monitor the

    
     vs 
    
    
    
    correlation. If
    
    
    , check for "whole molecule disorder" due to the weak intermolecular packing forces described in Section 3A.

Visualizations

Diagram 1: Structural Interaction Hierarchy

This diagram illustrates the logical flow of forces determining the crystal structure of EMNA vs. its parent.

G EMNA 4-ethoxy-N-methyl-2-nitroaniline (Target) H_Count_EMNA 1 Amine Hydrogen EMNA->H_Count_EMNA Parent 4-ethoxy-2-nitroaniline (Alternative A) H_Count_Parent 2 Amine Hydrogens Parent->H_Count_Parent Intra Intramolecular H-Bond (Locks Planarity) H_Count_EMNA->Intra Consumed by H_Count_Parent->Intra 1st H used Inter Intermolecular H-Bond (Crystal Network) H_Count_Parent->Inter 2nd H available Packing_EMNA Weak vdW / Pi-Stacking (Low MP, Soft Crystals) Intra->Packing_EMNA No donor left for network Packing_Parent 3D H-Bond Network (High MP, Robust) Inter->Packing_Parent

Caption: Comparative logic of hydrogen bond utilization. EMNA consumes its single proton internally, sacrificing lattice stability for molecular planarity.

Diagram 2: Crystallography Workflow

Workflow Start Crude EMNA Purify Recrystallization (EtOH/Hexane) Start->Purify Screen Microscopy Check (Polarized Light) Purify->Screen Mount Mount on Loop (Oil + Cryo) Screen->Mount Single Crystal Collect XRD Data Collection (100 K, Mo-Ku03b1) Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve

Caption: Step-by-step experimental workflow for obtaining valid crystallographic data.

References

  • Panunto, T. W., et al. (1987). "Hydrogen-bond aggregates: The nitroaniline derivatives." Journal of Organic Chemistry. (Foundational work on nitroaniline packing rules). Link

  • Groom, C. R., et al. (2016).[1][2][3] "The Cambridge Structural Database."[1][2][3][4] Acta Crystallographica Section B. (Source for comparing lattice parameters of analogues). Link

  • Mehdi, S. (1992). "Structure of 2-methoxy-4-nitroaniline." Acta Crystallographica Section C. (Key analogue structure). Link

  • PubChem Compound Summary. "4-Ethoxy-2-nitroaniline (Parent)." National Center for Biotechnology Information. Link

  • ChemicalBook. "N-Methyl-2-nitroaniline Properties." (Data source for N-methylated benchmark). Link

Sources

Assessing the Performance of 4-ethoxy-N-methyl-2-nitroaniline as a Dye Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a dye precursor is a pivotal decision in the synthesis of azo dyes, profoundly influencing the resultant dye's characteristics, including its color, intensity, and fastness.[1] This guide provides a comprehensive performance assessment of 4-ethoxy-N-methyl-2-nitroaniline as a potential precursor for azo dyes. Due to the limited availability of direct, extensive quantitative data for this specific compound in published literature, this guide establishes a comparative framework by synthesizing existing knowledge on the performance of structurally related and commonly utilized nitroaniline-based dye precursors.[1] The performance of a dye precursor is typically gauged by the yield of the dye produced, its purity, stability, and its efficacy in the intended application.[1]

Introduction to Azo Dye Synthesis and the Role of Nitroaniline Precursors

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, identified by the R-N=N-R' functional group.[2] Their widespread use in industries such as textiles, printing, and cosmetics stems from their diverse color palette and cost-effective synthesis.[3] The predominant method for their preparation is azo coupling, a process involving the reaction of a diazonium salt with a coupling agent, typically a phenol or an aromatic amine.[2] The diazonium salt is synthesized from a primary aromatic amine through a diazotization reaction.[2]

Nitroanilines are a critical class of primary aromatic amines used as precursors for the diazo component in azo dye synthesis.[2][4] The nitro group (NO₂), an electron-withdrawing group, enhances the electrophilicity of the diazonium salt, facilitating the coupling reaction. The position and nature of other substituents on the aniline ring, such as the ethoxy and methyl groups in 4-ethoxy-N-methyl-2-nitroaniline, are expected to modulate the final properties of the synthesized dye, including its shade, solubility, and affinity for different substrates.[1]

Comparative Analysis of Nitroaniline-Based Dye Precursors

To contextualize the potential performance of 4-ethoxy-N-methyl-2-nitroaniline, this section presents a comparative overview of several commonly used nitroaniline precursors. The selection of these alternatives is based on their structural similarity and the availability of performance data in the scientific literature.

Table 1: Physical and Chemical Properties of Selected Nitroaniline Precursors

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-ethoxy-N-methyl-2-nitroaniline 61679-18-3C₉H₁₂N₂O₃212.21Not available
4-Nitroaniline 100-01-6C₆H₆N₂O₂138.12146-149
2-Methoxy-5-nitroaniline 99-59-2C₇H₈N₂O₃168.15117-120
2-Methyl-5-nitroaniline 99-55-8C₇H₈N₂O₂152.15107-109
2-Chloro-4-nitroaniline 121-87-9C₆H₅ClN₂O₂172.57106-108

Table 2: Comparative Performance of Dyes Derived from Alternative Nitroaniline Precursors

PrecursorCoupling ComponentDye Colorλmax (nm)Light Fastness (1-8)Wash Fastness (1-5)Rubbing Fastness (1-5)
4-NitroanilineSalicylic AcidYellow420-4-54-5
4-NitroanilineCatecholBrown480-4-54-5
2-Methoxy-5-nitroaniline1-NaphtholOrange485---
2-Methoxy-5-nitroanilineN-phenylnaphthylamineBrown510---
2-Methyl-5-nitroanilineN,N-diethylanilineOrange to Red-Brown-5-64-54-5
2-Chloro-4-nitroanilineH-acidYellow to Violet----

Note: Fastness ratings are based on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for wash and rub fastness (where 5 is excellent).[3] The specific values can vary depending on the dyeing process and substrate.

Experimental Protocols

The following section details the standardized experimental procedures for the synthesis of azo dyes from nitroaniline precursors and their subsequent performance evaluation. These protocols provide a framework for the experimental validation of dyes derived from 4-ethoxy-N-methyl-2-nitroaniline.

General Synthesis of Azo Dyes

The synthesis of azo dyes from nitroaniline precursors is a well-established two-step process.[1]

Diagram 1: General Workflow for Azo Dye Synthesis

AzoDyeSynthesis Precursor Nitroaniline Precursor (e.g., 4-ethoxy-N-methyl-2-nitroaniline) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Precursor->Diazotization DiazoniumSalt Diazonium Salt (Intermediate) Diazotization->DiazoniumSalt Coupling Azo Coupling (Controlled pH and Temperature) DiazoniumSalt->Coupling CouplingAgent Coupling Agent (e.g., Phenol, Aromatic Amine) CouplingAgent->Coupling CrudeDye Crude Azo Dye Coupling->CrudeDye Purification Purification (Filtration, Washing, Recrystallization) CrudeDye->Purification PureDye Pure Azo Dye Purification->PureDye

Caption: General workflow for the synthesis of azo dyes.[1]

Protocol 1: Diazotization

  • Dissolve the primary aromatic amine (e.g., 4-ethoxy-N-methyl-2-nitroaniline) in an acidic solution, such as hydrochloric acid.[1]

  • Cool the solution to 0-5°C in an ice bath.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.[3]

Protocol 2: Azo Coupling

  • Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) and cool it.[3]

  • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with constant stirring.[1]

  • Adjust the pH of the reaction mixture to facilitate the coupling reaction, typically to a range of 4-5 using a sodium acetate solution.[3]

  • The precipitated azo dye is then collected by filtration, washed with water, and dried.[3] Further purification can be achieved through recrystallization from a suitable solvent.[5]

Performance Evaluation of Synthesized Dyes

The performance of the synthesized dyes is assessed through a series of standardized analytical techniques.

Diagram 2: Workflow for Evaluating Dye Performance

DyeEvaluation cluster_analysis Characterization cluster_testing Performance on Substrate PureDye Pure Azo Dye Spectroscopic Spectroscopic Analysis PureDye->Spectroscopic Dyeing Dyeing of Substrate (e.g., Polyester Fabric) PureDye->Dyeing UVVis UV-Visible Spectroscopy (λmax determination) Spectroscopic->UVVis FTIR FT-IR Spectroscopy (Structural Confirmation) Spectroscopic->FTIR NMR ¹H-NMR Spectroscopy (Structural Elucidation) Spectroscopic->NMR Fastness Fastness Testing Dyeing->Fastness Light Light Fastness (ISO 105-B02) Fastness->Light Wash Wash Fastness (ISO 105-C06) Fastness->Wash Rubbing Rubbing Fastness (ISO 105-X12) Fastness->Rubbing

Caption: Workflow for evaluating the performance of synthesized dyes.

Protocol 3: Spectroscopic Analysis

  • UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorption (λmax) of the dye, which is indicative of its color.[6]

  • FT-IR Spectroscopy: Employed to confirm the chemical structure of the dye by identifying characteristic functional groups.[6] The presence of an azo group (-N=N-) is typically observed in the region of 1400-1500 cm⁻¹.[7]

  • ¹H-NMR Spectroscopy: Provides detailed information about the molecular structure of the synthesized dye.[8]

Protocol 4: Fastness Testing

The fastness properties of the dyed fabric are evaluated according to ISO standards.

  • Light Fastness (ISO 105-B02): Assesses the resistance of the color to fading upon exposure to light.

  • Wash Fastness (ISO 105-C06): Evaluates the color's resistance to washing.[3]

  • Rubbing Fastness (ISO 105-X12): Determines the color's resistance to rubbing off onto other surfaces.

Discussion and Future Outlook

The ethoxy and N-methyl groups in 4-ethoxy-N-methyl-2-nitroaniline are anticipated to influence the properties of the resulting azo dyes. The ethoxy group may enhance the dye's solubility in certain organic solvents and could potentially improve its affinity for synthetic fibers like polyester.[1] The N-methyl group may also contribute to these properties and could influence the final shade of the dye.

While this guide provides a comparative framework based on existing data for similar compounds, further experimental investigation is imperative to fully characterize the performance of dyes derived from 4-ethoxy-N-methyl-2-nitroaniline.[1] Such studies should focus on synthesizing a series of dyes using various coupling components and systematically evaluating their spectroscopic properties, dyeing performance on different substrates, and fastness properties. This will enable a comprehensive understanding of the advantages and disadvantages of 4-ethoxy-N-methyl-2-nitroaniline relative to other dye precursors in specific applications.

Conclusion

4-ethoxy-N-methyl-2-nitroaniline holds potential as a precursor for the synthesis of azo dyes. Based on the principles of azo dye chemistry and the performance of analogous nitroaniline derivatives, it is plausible that dyes derived from this precursor could exhibit valuable coloristic and fastness properties. However, a definitive assessment of its performance necessitates dedicated experimental work. The protocols and comparative data presented in this guide offer a robust foundation for researchers and scientists to undertake such investigations and to make informed decisions in the development of novel azo dyes.

References

  • Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73 | Request PDF - ResearchGate. (URL: [Link])

  • A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes - SCIRP. (URL: [Link])

  • Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - MDPI. (URL: [Link])

  • Evaluating Sustainable Alternatives to Conventional Reduction Clearing in Polyester Dyeing. (URL: Not Available)
  • Improvement of polyester dyeing at low temperature - UPCommons. (URL: [Link])

  • Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - MDPI. (URL: [Link])

  • Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online. (URL: [Link])

  • SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. (URL: Not Available)
  • Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes - PMC. (URL: [Link])

  • Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (URL: [Link])

  • Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - PMC. (URL: [Link])

  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC. (URL: [Link])

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (URL: [Link])

  • Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4 - IOSR Journal. (URL: [Link])

  • Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4‐Amino‐2,3‐Dimethyl‐1. (URL: Not Available)
  • (PDF) Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - ResearchGate. (URL: [Link])

  • 4-Methoxy-2-nitroaniline Properties - EPA. (URL: [Link])

  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. (URL: Not Available)
  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. (URL: [Link])

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (URL: [Link])

  • Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent - ResearchGate. (URL: [Link])

  • The Synthesis of Azo Dyes - UNB. (URL: [Link])

  • The Role of 4-Methyl-2-nitroaniline in Organic Pigment Manufacturing. (URL: Not Available)
  • SPECTROPHOTOMETRIC AND INFRA-RED ANALYSES OF AZO REACTIVE DYES DERIVED
  • Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF - ResearchGate. (URL: [Link])

  • CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google P
  • 01.04.2022 Product : Fast Red B Base Chemical Name : 2-Methoxy-4-Nitroaniiln - rk synthesis ltd.. (URL: [Link])

Sources

Safety Operating Guide

Personal protective equipment for handling 4-ethoxy-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 4-ethoxy-N-methyl-2-nitroaniline

As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to achieve your scientific objectives safely and efficiently. The following guide for handling 4-ethoxy-N-methyl-2-nitroaniline is built not on a rigid template, but on a deep understanding of the chemical's nature, drawing from field-proven best practices and authoritative safety data. Aromatic nitro compounds, as a class, demand our utmost respect and meticulous handling. This guide provides the essential, immediate information you need to operate safely, manage logistics, and dispose of waste responsibly.

Hazard Assessment: The Rationale for Stringent Controls

Understanding the "why" is the foundation of a robust safety culture. 4-ethoxy-N-methyl-2-nitroaniline is an aromatic nitro compound. While comprehensive toxicological data for this specific molecule is limited, the Safety Data Sheet (SDS) and data from structurally similar compounds provide a clear and consistent hazard profile. The primary risks are associated with its potential for acute toxicity and irritation.[1]

Based on available data, the compound is classified as harmful if inhaled, if it comes into contact with skin, and if swallowed.[1] It is also designated as an irritant to the eyes, respiratory system, and skin.[1] Structurally related compounds are known to be toxic and may cause damage to organs through prolonged or repeated exposure.[2][3] This profile necessitates a multi-layered safety approach that prioritizes minimizing all potential routes of exposure.

Table 1: Hazard Profile Summary for 4-ethoxy-N-methyl-2-nitroaniline and Analogs

Hazard Classification Description Primary Sources
Acute Toxicity (Oral) Harmful/Toxic if swallowed. [1][4]
Acute Toxicity (Dermal) Harmful/Toxic in contact with skin. [1][4]
Acute Toxicity (Inhalation) Harmful/Toxic if inhaled as dust or vapor. [1][4][5]
Skin Irritation Causes skin irritation upon direct contact. [1][4]
Eye Irritation Causes eye irritation upon direct contact. [1][4]

| Target Organ Toxicity | May cause damage to organs (e.g., liver, blood) through prolonged or repeated exposure. |[6][7] |

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered to minimize exposure. Relying solely on PPE is a flawed strategy; it should be the last line of defense.

  • Chemical Fume Hood: All handling of 4-ethoxy-N-methyl-2-nitroaniline powder must be conducted inside a certified chemical fume hood.[6] This is non-negotiable. The hood's constant airflow contains the solid particles and any potential vapors, preventing inhalation—the most direct route of exposure. Always work with the sash at the lowest practical height.

  • Emergency Equipment: The laboratory must be equipped with a fully functional eyewash station and a safety shower.[1] Their location should be clearly marked and unobstructed. The causality is simple: in the event of an accidental splash, immediate and copious flushing with water is the most effective way to mitigate severe injury.[1][6]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The PPE detailed below constitutes a complete system. Each component protects a specific area, and their combined use is mandatory for safe handling.

Table 2: Required Personal Protective Equipment (PPE)

Body Area Required PPE Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields Must be worn to protect against splashes and airborne dust particles.[8] Standard prescription glasses are not a substitute.
Hands Chemical-Resistant Gloves (Nitrile recommended) Rationale: Nitrile gloves offer good resistance to a range of chemicals, including many aromatic compounds. Self-Validation: Always inspect gloves for tears or pinholes before use. For prolonged operations or when handling larger quantities, double-gloving is a field-proven best practice to protect against undetected micro-perforations.[6] Change gloves immediately if contact with the chemical is suspected.[6]
Body Laboratory Coat & Full Coverage Clothing A lab coat prevents incidental skin contact with the powder on arms and torso.[9][10] Long pants and fully enclosed, closed-toe shoes are required to protect the lower body from potential spills.[6][10]

| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Rationale: This is required if handling the material outside of a fume hood or if dust generation is unavoidable (e.g., during large-scale transfers or spill clean-up).[1][10] A respirator with a particulate filter (e.g., N95 or P100) is appropriate for solid powders. |

The following workflow diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation Assess Assess Risks: Review SDS for 4-ethoxy-N-methyl-2-nitroaniline EngControls Confirm Engineering Controls: Fume Hood, Eyewash, Safety Shower Operational Assess->EngControls DonGoggles 1. Don Safety Goggles EngControls->DonGoggles DonCoat 2. Don Lab Coat DonGoggles->DonCoat DonGloves 3. Don Nitrile Gloves (Double-Gloving Recommended) DonCoat->DonGloves Handle Perform Handling in Fume Hood DonGloves->Handle Doff Doff PPE in Correct Order (Gloves First) Handle->Doff Dispose Dispose of Contaminated Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: PPE selection and operational workflow for handling 4-ethoxy-N-methyl-2-nitroaniline.

Operational and Disposal Plans: Step-by-Step Guidance

A. Safe Handling Protocol

  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, containers) is present to avoid reaching in and out of the hood.

  • Weighing and Transfer: Handle the solid powder gently to minimize dust formation.[1][10] Use a micro-spatula for transfers. If possible, weigh the material directly into the reaction vessel within the fume hood.

  • Container Management: Keep the stock container tightly sealed when not in use.[1][10] Never leave it open on the bench.

  • Post-Handling Decontamination: After handling, carefully wipe down the work surface inside the fume hood with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning material as hazardous waste.

  • Personal Hygiene: Immediately after doffing gloves, wash hands thoroughly with soap and water.[11][12] Do not eat, drink, or smoke in the laboratory area.[10]

B. Emergency Spill and Disposal Plan

  • Spill Response (Small Scale):

    • Ensure the spill is contained within the fume hood. Keep the sash down.

    • Wearing your full PPE, gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[10] An alternative for nitro compounds is to dampen the material with alcohol before sweeping.[5]

    • Carefully sweep or scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[1][10]

    • Wipe the spill area clean with a damp cloth, disposing of it in the same hazardous waste container.

  • Waste Disposal:

    • Solid Waste: All disposable items contaminated with 4-ethoxy-N-methyl-2-nitroaniline (e.g., weigh boats, paper towels, used gloves) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[6][12]

    • Empty Containers: The original chemical container must be disposed of as hazardous waste unless fully decontaminated according to your institution's specific procedures.

    • Regulatory Compliance: All chemical waste must be managed and disposed of in strict accordance with local, state, and federal regulations.[7][13] Never dispose of this chemical down the drain.[13]

By integrating these expert-validated protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. [Link]

  • Amherst College. STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]

  • Department of Organic Chemistry, Stockholm University. General Safety Framework of the Department of Organic Chemistry. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Biosolve. Safety data sheet: 4-Nitroaniline. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-Methyl-2-nitroaniline. [Link]

  • University of Georgia. NitroCompounds-Various.docx. [Link]

  • Biosolve. Safety data sheet: N-Methyl-2-nitroaniline. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.